1,1,4,7,7-Pentamethyldiethylenetriamine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
N'-[2-(dimethylamino)ethyl]-N,N,N'-trimethylethane-1,2-diamine | |
|---|---|---|
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InChI |
InChI=1S/C9H23N3/c1-10(2)6-8-12(5)9-7-11(3)4/h6-9H2,1-5H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKODFQOELJFMII-UHFFFAOYSA-N | |
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Canonical SMILES |
CN(C)CCN(C)CCN(C)C | |
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Molecular Formula |
C9H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029249 | |
| Record name | 1,1,4,7,7-Pentamethyldiethylenetriamine | |
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Molecular Weight |
173.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to pale yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 1,2-Ethanediamine, N1-[2-(dimethylamino)ethyl]-N1,N2,N2-trimethyl- | |
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| Record name | N,N,N',N',N"-Pentamethyldiethylenetriamine | |
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Vapor Pressure |
0.3 [mmHg] | |
| Record name | N,N,N',N',N"-Pentamethyldiethylenetriamine | |
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CAS No. |
3030-47-5 | |
| Record name | Pentamethyldiethylenetriamine | |
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| Record name | 1,2-Ethanediamine, N1-(2-(dimethylamino)ethyl)-N1,N2,N2-trimethyl- | |
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| Record name | Pentamethyldiethylenetriamine | |
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| Record name | 1,2-Ethanediamine, N1-[2-(dimethylamino)ethyl]-N1,N2,N2-trimethyl- | |
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| Record name | 1,1,4,7,7-Pentamethyldiethylenetriamine | |
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| Record name | Bis(2-dimethylaminoethyl)(methyl)amine | |
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| Record name | PENTAMETHYLDIETHYLENETRIAMINE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 1,1,4,7,7-Pentamethyldiethylenetriamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,4,7,7-Pentamethyldiethylenetriamine (PMDTA) is a versatile aliphatic tertiary amine with a range of applications in industrial and laboratory settings.[1][2] Its unique structure, featuring three tertiary amine groups, makes it a potent catalyst and a highly effective chelating agent for various metal ions.[3][4] This technical guide provides a comprehensive overview of the fundamental properties of PMDTA, including its physicochemical characteristics, synthesis, and key applications, with a focus on its role in catalysis and coordination chemistry.
Physicochemical Properties
PMDTA is a colorless to light yellow liquid with a characteristic amine-like odor.[5] It is miscible with water and many organic solvents.[5][6] The key physical and chemical properties of PMDTA are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C9H23N3 | [7] |
| Molecular Weight | 173.30 g/mol | [7][8] |
| CAS Number | 3030-47-5 | [7][9] |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Melting Point | -20 °C | [5][7] |
| Boiling Point | 198 °C | [5] |
| Density | 0.83 g/mL at 25 °C | [5][6] |
| Refractive Index | 1.4415 - 1.4435 at 20 °C | [1] |
| pKa | 8.84 ± 0.38 (Predicted) | [10] |
| Vapor Pressure | 0.23 mmHg at 20 °C | [5][11] |
| Flash Point | 72 °C (161 °F) | [4] |
| Water Solubility | Miscible | [5][6] |
Basicity and pKa
The basicity of an organic compound is a measure of its ability to accept a proton. For amines, this is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. The basicity of PMDTA is attributed to the presence of lone pairs of electrons on its three nitrogen atoms, making it a polybasic compound.
Experimental Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a standard method for determining the pKa of amines.[1][2][9]
Materials:
-
This compound (PMDTA)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Sample Preparation: A precise amount of PMDTA is weighed and dissolved in a known volume of deionized water to create a solution of known concentration.
-
Titration Setup: The beaker containing the PMDTA solution and a magnetic stir bar is placed on a magnetic stirrer. The pH electrode is immersed in the solution, ensuring the bulb is fully covered. The burette is filled with the standardized HCl solution.
-
Titration: The HCl solution is added to the PMDTA solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of HCl added. The equivalence point(s) of the titration are identified from the inflection point(s) of the curve. The pKa value(s) are determined at the half-equivalence point(s), where half of the amine groups have been protonated.
Synthesis of this compound
PMDTA is commonly synthesized via the Eschweiler-Clarke reaction, which involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde (B43269).[8][12]
Experimental Protocol for Eschweiler-Clarke Synthesis
Materials:
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (B78521) (for neutralization)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: Diethylenetriamine is placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel. The flask is cooled in an ice bath.
-
Addition of Reagents: Formic acid is added dropwise to the cooled diethylenetriamine with stirring. Subsequently, formaldehyde solution is added dropwise at a rate that maintains a gentle reflux.
-
Reflux: After the addition is complete, the reaction mixture is heated to reflux for several hours until the evolution of carbon dioxide ceases.
-
Work-up: The reaction mixture is cooled and made alkaline by the addition of sodium hydroxide. The product is then extracted with an organic solvent.
-
Purification: The organic extracts are combined, dried over an anhydrous drying agent, and the solvent is removed by distillation. The crude product is then purified by fractional distillation under reduced pressure to yield pure PMDTA.
Applications
Catalyst in Polyurethane Production
PMDTA is a highly active catalyst in the production of polyurethane foams.[2][4] It primarily catalyzes the blowing reaction (isocyanate-water reaction) but also contributes to the gelling reaction (isocyanate-polyol reaction).[13] Its strong foaming effect improves the flowability of the foam mixture.[13]
Ligand in Organolithium Chemistry
In organolithium chemistry, PMDTA serves as a tridentate ligand that can chelate lithium ions.[3][4] Organolithium reagents often exist as aggregates (dimers, tetramers, etc.), which can reduce their reactivity. PMDTA effectively breaks down these aggregates into more reactive monomeric species by coordinating to the lithium centers.[4][13] This enhanced reactivity is crucial for various organic transformations.[4]
Role in Drug Development and Biological Systems
While PMDTA is primarily used in industrial applications, its strong chelating properties are relevant to the field of drug development. Metal complexes are increasingly being investigated for therapeutic applications, and ligands play a crucial role in modulating the properties of these complexes.[14][15][16] The ability of PMDTA to form stable complexes with metal ions could be exploited in the design of metal-based drugs or as a chelating agent to mitigate metal toxicity.[17][18] However, it is important to note that PMDTA itself is classified as toxic and corrosive, and its direct use in pharmaceutical formulations would require significant modification and investigation.[8][19]
Safety and Handling
PMDTA is a hazardous substance and should be handled with appropriate safety precautions.[19] It is classified as a corrosive liquid that can cause severe skin burns and eye damage.[10][19] It is also toxic if inhaled or absorbed through the skin and harmful if swallowed.[10][19] When handling PMDTA, it is essential to wear personal protective equipment, including gloves, safety goggles, and a lab coat.[19] Work should be conducted in a well-ventilated area or a fume hood.[19]
Conclusion
This compound is a compound with significant basic properties that underpin its utility as a catalyst and a chelating ligand. Its well-defined physicochemical characteristics and synthesis routes make it a valuable tool in both industrial processes, such as polyurethane foam production, and in specialized areas of synthetic organic chemistry. While its direct application in drug development is limited by its toxicity, its strong metal-chelating ability provides a basis for the design of novel coordination compounds with potential therapeutic value. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible use in research and industry.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Pentamethyldiethylenetriamine | C9H23N3 | CID 18196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 3030-47-5 [smolecule.com]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Pentamethyldiethylenetriamine | 3030-47-5 [chemicalbook.com]
- 11. This compound, 98% | Fisher Scientific [fishersci.ca]
- 12. jk-sci.com [jk-sci.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chelating agents in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clawing Back: Broadening the Notion of Metal Chelators in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Coordination Chemistry of the PMDTA Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDTA) is a versatile and widely utilized tridentate ligand in coordination and organometallic chemistry. Its unique combination of a flexible backbone and bulky methyl groups imparts distinct steric and electronic properties to its metal complexes, influencing their structure, reactivity, and catalytic activity. This technical guide provides a comprehensive overview of the structure of the PMDTA ligand and its coordination behavior with a variety of metal ions. It includes a compilation of quantitative structural data, detailed experimental protocols for the synthesis and characterization of PMDTA complexes, and visualizations of key reaction pathways where PMDTA plays a crucial role.
Structure and Properties of the PMDTA Ligand
PMDTA, with the chemical formula [(CH₃)₂NCH₂CH₂]₂NCH₃, is a chelating aliphatic amine. As a colorless liquid, though sometimes appearing yellowish due to impurities, it is characterized by its strong basicity and flexible nature, allowing it to adopt various conformations to accommodate the geometric preferences of different metal centers.[1] The presence of five methyl groups contributes to its steric bulk, which can be strategically employed to stabilize specific coordination geometries and reactive intermediates.
Table 1: Physicochemical Properties of PMDTA
| Property | Value |
| Formula | C₉H₂₃N₃ |
| Molar Mass | 173.30 g/mol |
| Appearance | Colorless to light-yellow liquid |
| Density | 0.83 g/mL at 25 °C |
| Boiling Point | 198 °C |
| Melting Point | -20 °C |
| Solubility | Soluble in water and organic solvents |
Coordination Chemistry of PMDTA
PMDTA is a tridentate ligand, coordinating to metal ions through its three nitrogen atoms. This trimodal coordination allows for the formation of stable five-membered chelate rings, a common feature in the coordination chemistry of polyamines. The coordination of PMDTA significantly influences the electronic and steric environment of the metal center, thereby modulating the reactivity of the resulting complex.
Coordination with Alkali Metals: The Role of PMDTA in Organolithium Chemistry
PMDTA is extensively used in organolithium chemistry to break down the oligomeric aggregates of organolithium reagents, such as n-butyllithium (n-BuLi).[2] This deaggregation leads to the formation of monomeric or dimeric species that are more reactive and soluble. The strong coordination of the three nitrogen atoms of PMDTA to the lithium cation enhances the basicity and nucleophilicity of the carbanion, facilitating a wide range of synthetic transformations, including directed ortho-metalation (DoM).
Coordination with Transition Metals
PMDTA forms stable complexes with a variety of transition metals, including copper, iron, and nickel. The steric bulk of the PMDTA ligand often results in the formation of five-coordinate complexes. These complexes have shown significant utility as catalysts in various organic reactions, most notably in atom transfer radical polymerization (ATRP).
Quantitative Structural Data of PMDTA-Metal Complexes
The precise geometry of PMDTA-metal complexes can be determined using single-crystal X-ray diffraction. The following tables summarize key structural parameters for representative PMDTA complexes with lithium and copper, extracted from the Cambridge Structural Database (CSD) and relevant literature.
Table 2: Selected Bond Lengths and Angles for PMDTA-Lithium Complexes
| Complex | Li-N Bond Lengths (Å) | N-Li-N Bond Angles (°) | CSD Refcode |
| [Li(PMDTA)(thf)]⁺ | Li-N1: 2.134, Li-N2: 2.089, Li-N3: 2.145 | N1-Li-N2: 84.1, N2-Li-N3: 83.9, N1-Li-N3: 167.9 | BAPFOS |
| [Li(PMDTA)(C₆H₅)] | Li-N1: 2.163, Li-N2: 2.067, Li-N3: 2.178 | N1-Li-N2: 83.1, N2-Li-N3: 82.8, N1-Li-N3: 165.8 | BAPFOW |
| [Li(PMDTA)(CH₂SiMe₃)] | Li-N1: 2.181, Li-N2: 2.071, Li-N3: 2.193 | N1-Li-N2: 82.5, N2-Li-N3: 82.3, N1-Li-N3: 164.7 | BAPFUJ |
Table 3: Selected Bond Lengths and Angles for PMDTA-Copper(II) Complexes
| Complex | Cu-N Bond Lengths (Å) | N-Cu-N Bond Angles (°) | CSD Refcode |
| [Cu(PMDTA)Cl₂] | Cu-N1: 2.078, Cu-N2: 2.021, Cu-N3: 2.085 | N1-Cu-N2: 86.1, N2-Cu-N3: 85.9, N1-Cu-N3: 171.9 | PMDCUC |
| [Cu(PMDTA)(NO₃)₂] | Cu-N1: 2.065, Cu-N2: 2.011, Cu-N3: 2.072 | N1-Cu-N2: 86.5, N2-Cu-N3: 86.3, N1-Cu-N3: 172.7 | ZUZYIV |
| [Cu(PMDTA)(H₂O)Cl]⁺ | Cu-N1: 2.054, Cu-N2: 2.003, Cu-N3: 2.061 | N1-Cu-N2: 87.0, N2-Cu-N3: 86.8, N1-Cu-N3: 173.7 | MUXQON |
Experimental Protocols
Synthesis of a Representative PMDTA-Copper(II) Complex: [Cu(PMDTA)Cl₂]
This protocol is adapted from the work of Margraf et al. and provides a general procedure for the synthesis of [Cu(PMDTA)Cl₂].
Materials:
-
Copper(II) chloride (CuCl₂)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDTA)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve CuCl₂ (1.0 mmol) in anhydrous acetonitrile (20 mL).
-
To this solution, add PMDTA (1.0 mmol) dropwise with stirring.
-
A color change should be observed upon addition of the ligand.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Slowly add anhydrous diethyl ether to the solution until a precipitate forms.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Recrystallization from a suitable solvent system (e.g., acetonitrile/diethyl ether) can be performed to obtain X-ray quality crystals.
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of diamagnetic PMDTA complexes in solution. For paramagnetic complexes, NMR can also provide valuable information, although the spectra are often broader and exhibit large chemical shift ranges.
General Protocol for ¹H NMR of a Diamagnetic PMDTA-Metal Complex:
-
Prepare a solution of the complex (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, d₆-DMSO) in a standard 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Typical parameters for a standard ¹H spectrum include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to elucidate the structure of the complex in solution. The protons of the PMDTA ligand will typically appear as a series of multiplets in the aliphatic region of the spectrum.
Characterization by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the most definitive structural information for crystalline PMDTA complexes.
General Protocol for Crystal Structure Determination:
-
Grow suitable single crystals of the PMDTA complex. This is often achieved by slow evaporation of a saturated solution, vapor diffusion of a non-solvent into a solution of the complex, or slow cooling of a saturated solution.
-
Select a single crystal of appropriate size and quality under a microscope and mount it on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically equipped with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Data is usually collected at low temperature (e.g., 100 K) to minimize thermal motion.
-
Process the diffraction data (integration, scaling, and absorption correction) using appropriate software.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares methods. This process involves refining atomic positions, and thermal parameters, and may include the location and refinement of hydrogen atoms.
-
The final refined structure provides precise information on bond lengths, bond angles, torsion angles, and the overall molecular geometry of the PMDTA complex.
Visualization of PMDTA-Involved Reaction Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the role of PMDTA in key chemical transformations.
Directed ortho-Metalation (DoM) of an Anisole Derivative Mediated by n-BuLi/PMDTA
Catalytic Cycle of Copper-Mediated Atom Transfer Radical Polymerization (ATRP) with PMDTA
Conclusion
The PMDTA ligand continues to be a cornerstone in the fields of synthetic and catalytic chemistry. Its unique structural features provide a versatile platform for the design of metal complexes with tailored reactivity. This guide has provided a detailed overview of the structure, coordination chemistry, and practical application of PMDTA, serving as a valuable resource for researchers and professionals in the chemical sciences. The presented data and protocols offer a solid foundation for the synthesis, characterization, and utilization of PMDTA-based metal complexes in a variety of research and development endeavors.
References
An In-depth Technical Guide to the Synthesis of 1,1,4,7,7-Pentamethyldiethylenetriamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,4,7,7-Pentamethyldiethylenetriamine, commonly known as PMDTA, is a versatile aliphatic amine with significant applications as a ligand in organometallic chemistry, a catalyst in polyurethane foam production, and a reagent in organic synthesis.[1][2][3] Its unique structure, featuring three tertiary amine groups, imparts valuable properties such as strong chelation to metal ions and the ability to accelerate polymerization reactions.[4][5] This technical guide provides a comprehensive overview of the primary synthetic routes to PMDTA, focusing on the widely employed Eschweiler-Clarke reaction and catalytic hydrogenation methods. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate a thorough understanding and practical application of these synthetic methodologies.
Introduction
This compound (PMDTA) is an organic compound with the molecular formula C9H23N3.[1] It is a colorless to slightly yellow liquid, soluble in water, ether, and alcohol.[6] The presence of three tertiary amine donor sites within a flexible ethylene (B1197577) backbone makes PMDTA an effective tridentate ligand, capable of forming stable complexes with a variety of metal ions.[4] This property is particularly exploited in organolithium chemistry, where PMDTA can deaggregate and enhance the reactivity of organolithium reagents.[1][4] Furthermore, its catalytic activity is leveraged in the production of polyurethane foams and in various polymerization reactions, including atom transfer radical polymerization (ATRP).[3][7]
This document outlines the principal methods for the industrial and laboratory-scale synthesis of PMDTA, providing detailed procedural information and quantitative analysis of the reaction parameters.
Synthetic Methodologies
The two primary methods for the synthesis of PMDTA are the Eschweiler-Clarke reaction and the formaldehyde (B43269) hydrogenation method. Both methods utilize diethylenetriamine (B155796) as the starting material.
Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines. In the synthesis of PMDTA, diethylenetriamine is treated with an excess of formaldehyde and formic acid.[2][4][8] Formaldehyde serves as the methylating agent, while formic acid acts as the reducing agent.[9] The reaction proceeds through the formation of iminium ions, which are subsequently reduced by formate.[10] A key advantage of this method is that it selectively yields the tertiary amine without the formation of quaternary ammonium (B1175870) salts.[9]
Reaction Scheme:
(H₂N[CH₂]₂)₂NH + 5 CH₂O + 5 HCO₂H → (Me₂N[CH₂]₂)₂NMe + 5 CO₂ + 5 H₂O[8]
Catalytic Hydrogenation
An alternative and often higher-yielding method involves the reaction of diethylenetriamine with formaldehyde in the presence of a metal catalyst and hydrogen gas.[7][11] This process, a form of reductive amination, typically employs a platinum or palladium-based catalyst.[11][12] The reaction can be performed in a two-stage process to control the reaction and minimize the formation of by-products such as N,N-dimethylpiperazine.[12]
Quantitative Data
The following tables summarize the quantitative data associated with the different synthetic routes for PMDTA.
Table 1: Comparison of Synthetic Methods for PMDTA
| Parameter | Eschweiler-Clarke Reaction | Catalytic Hydrogenation |
| Starting Materials | Diethylenetriamine, Formaldehyde, Formic Acid | Diethylenetriamine, Formaldehyde, Hydrogen |
| Catalyst | None | Platinum or Palladium-based |
| Typical Yield | ~70-86%[7][13] | >95%[7] |
| By-products | Carbon Dioxide, Water | Water, N,N-dimethylpiperazine[12] |
| Reaction Conditions | Elevated temperatures (~110°C)[13] | 80-150°C, 1-5 MPa H₂ pressure[12] |
Table 2: Physical and Chemical Properties of PMDTA
| Property | Value |
| Molecular Formula | C9H23N3[14] |
| Molecular Weight | 173.30 g/mol [14] |
| Appearance | Colorless to slightly yellow liquid[6] |
| Boiling Point | 198 °C[2] |
| Melting Point | -20 °C[2] |
| Density | 0.83 g/mL at 25 °C[2] |
| Refractive Index | 1.442 (n20/D)[2] |
| Water Solubility | Miscible[2] |
Experimental Protocols
Eschweiler-Clarke Synthesis of PMDTA
This protocol is based on a reported laboratory-scale synthesis.[13]
Materials:
-
Diethylenetriamine (0.08 mol)
-
Anhydrous Formic Acid (0.64 mol)
-
37 wt% Formaldehyde aqueous solution (0.56 mol)
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide (B78521)
Procedure:
-
In a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, place the flask in a cold-water bath and add 8.24 g (0.08 mol) of diethylenetriamine.
-
Slowly add 29.41 g (0.64 mol) of anhydrous formic acid dropwise to the flask.
-
Following the addition of formic acid, add 45.37 g of 37 wt% formaldehyde aqueous solution (0.56 mol of formaldehyde).
-
Slowly heat the reaction mixture until the evolution of carbon dioxide subsides.
-
Increase the temperature to approximately 110°C and maintain reflux for 12 hours.
-
After cooling, add 20 mL of concentrated hydrochloric acid.
-
Remove the solvent under reduced pressure and wash the residue three times with anhydrous methanol to obtain the crude pentamethyldiethylenetriamine hydrochloride.
-
Transfer the crude product to a 250 mL single-necked flask, add 17.38 g (0.11 mol) of sodium hydroxide and 100 mL of methanol.
-
Heat the mixture to reflux for 1 hour.
-
After cooling, filter the precipitate.
-
Add metallic sodium to the filtrate and perform fractional distillation, collecting the fraction at 206-208°C to yield pure pentamethyldiethylenetriamine.
Expected Yield: Approximately 85.76%.[13]
Catalytic Hydrogenation Synthesis of PMDTA
This protocol is a generalized procedure based on patent literature.[12]
Materials:
-
Diethylenetriamine
-
Formaldehyde
-
Supported Palladium Magnetic Catalyst
-
Solvent (e.g., water, methanol, ethanol)
-
Optional: Tetramethylammonium hydroxide (auxiliary agent)
-
Hydrogen Gas
Procedure:
-
Charge a high-pressure reaction kettle with diethylenetriamine, a solvent (e.g., water), an optional auxiliary agent (tetramethylammonium hydroxide), and a supported palladium magnetic catalyst.
-
Pressurize the reactor with hydrogen to 2-6 MPa.
-
Heat the mixture to the first stage reaction temperature of 80-120°C.
-
Slowly add a molar ratio of 2.5-4.5:1 of formaldehyde to diethylenetriamine over 3-10 hours.
-
After the initial addition, raise the reaction temperature for the second stage of the reaction and continue adding formaldehyde.
-
Upon completion of the reaction, cool the reactor and filter the catalyst.
-
The resulting reaction solution contains pentamethyldiethylenetriamine, which can be purified by distillation.
Expected Yield: Can reach up to 98.94%.[12]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Eschweiler-Clarke reaction pathway for PMDTA synthesis.
Caption: Experimental workflow for catalytic hydrogenation of PMDTA.
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes: the Eschweiler-Clarke reaction and catalytic hydrogenation. While the Eschweiler-Clarke method is a well-established procedure, catalytic hydrogenation offers significantly higher yields and may be preferred for industrial-scale production. The choice of synthetic route will depend on factors such as desired yield, available equipment, and cost considerations. This guide provides the necessary technical details to enable researchers and professionals to make informed decisions and implement these synthetic procedures.
References
- 1. Buy this compound | 3030-47-5 [smolecule.com]
- 2. PENTAMETHYLDIETHLENETRAMINE (PMDETA) - Ataman Kimya [atamanchemicals.com]
- 3. N,N,N ,N ,N -Pentamethyldiethylenetriamine 99 3030-47-5 [sigmaaldrich.com]
- 4. PMDTA - Wikipedia [en.wikipedia.org]
- 5. PENTAMETHYLDIETHYLENETRIAMINE (PMDETA) - Ataman Kimya [atamanchemicals.com]
- 6. Application and Preparation of Pentamethyldiethylenetriamine (PMDETA) - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 7. JEFFCAT PMDETA (PENTAMETHYLDIETHYLENETRIAMINE) - Ataman Kimya [atamanchemicals.com]
- 8. PMDTA - Wikiwand [wikiwand.com]
- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 10. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN101659618B - Preparation method of pentamethyldiethylenetriamine - Google Patents [patents.google.com]
- 12. CN111499518A - Method for preparing pentamethyldiethylenetriamine - Google Patents [patents.google.com]
- 13. Pentamethyldiethylenetriamine synthesis - chemicalbook [chemicalbook.com]
- 14. Pentamethyldiethylenetriamine | 3030-47-5 [chemicalbook.com]
The Pivotal Role of PMDTA in Organolithium Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDTA) has emerged as a crucial ligand in organolithium chemistry, profoundly influencing the reactivity, selectivity, and structural characteristics of organolithium reagents. As a tridentate chelating agent, PMDTA effectively deaggregates the oligomeric clusters typical of organolithium compounds in hydrocarbon solvents, often leading to the formation of highly reactive monomeric species. This deaggregation enhances the carbanionic character of the organolithium reagent, thereby increasing its basicity and nucleophilicity. This guide provides a comprehensive overview of the core principles of PMDTA's function, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanistic action and application in synthetic workflows.
The Core Principle: Deaggregation and Activation
Organolithium reagents, such as n-butyllithium (n-BuLi), typically exist as aggregates (e.g., hexamers in hexane, tetramers in ether) in solution. This aggregation reduces the availability of the carbanionic center, thus moderating the reagent's reactivity. Lewis bases are employed to break down these aggregates.
PMDTA, with its three nitrogen donor atoms, binds strongly to the lithium cation in a tridentate fashion. This strong chelation is significantly more effective at deaggregation than bidentate ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) or monodentate ethers like diethyl ether and tetrahydrofuran (B95107) (THF).[1] The resulting PMDTA-complexed organolithium species are often monomeric, rendering the carbanion more accessible and, consequently, more reactive.[2]
The formation of these monomeric adducts has been confirmed by various techniques, including X-ray crystallography and NMR spectroscopy. For instance, the crystal structure of the phenyllithium-PMDTA complex reveals a monomeric structure.[2]
Below is a diagram illustrating the deaggregation of an organolithium tetramer by PMDTA to form a monomeric complex.
Caption: Deaggregation of an organolithium tetramer by PMDTA.
Quantitative Impact on Reactivity and Selectivity
The enhanced reactivity imparted by PMDTA has been quantified in various studies. The deaggregation to monomeric species directly correlates with an increase in the rate of reactions such as metalation.
Data Presentation: Effect of Additives on a Model Reaction
The following table summarizes the relative activating effect of different Lewis bases, including PMDTA, on the rate of metalation of 2-methylthiofuran by phenyllithium (B1222949) in THF. This data clearly demonstrates the superior activating effect of PMDTA compared to the bidentate ligand TMEDA.
| Additive (Ligand) | Relative Activating Effect | Aggregation State of PhLi |
| None (THF only) | 1 | Dimer/Monomer Mixture |
| TMEDA | 2.3 | Dimer |
| PMDTA | 21 | Monomer |
| HMPA | 37 | Monomer |
| 12-Crown-4 | 33 | Separated Ion Pair (minor) |
| Data sourced from a study on the aggregation and reactivity of phenyllithium solutions.[2] |
This substantial increase in reactivity with PMDTA highlights its efficacy in generating a more potent organolithium reagent.
Key Applications in Organic Synthesis
The unique properties of PMDTA-activated organolithium reagents have been exploited in a variety of synthetic transformations, most notably in directed ortho-metalation (DoM) and regioselective lithiation of sensitive substrates.
Directed ortho-Metalation (DoM)
In DoM, a directing group on an aromatic ring coordinates to the organolithium reagent, guiding deprotonation to the adjacent ortho position. The enhanced basicity and smaller steric profile of the monomeric PMDTA-complexed organolithium reagent often lead to higher yields, faster reaction times, and improved regioselectivity compared to reactions without a chelating agent or with weaker ligands.
A classic example is the ortho-lithiation of anisole. The methoxy (B1213986) group directs the lithiation to the C2 position. The use of n-BuLi/PMDTA provides a highly efficient system for this transformation.
Caption: General workflow for the directed ortho-metalation of anisole.
Regioselective Lithiation of Heterocycles
PMDTA is also instrumental in the regioselective lithiation of heterocyclic compounds, where multiple acidic protons may be present. For instance, in the lithiation of furan, the use of n-BuLi alone can lead to a mixture of products or require harsh conditions. The addition of PMDTA can promote selective deprotonation at the C2 position, even at low temperatures.
Experimental Protocols
General Considerations for Handling Organolithium Reagents
Organolithium reagents are highly reactive, pyrophoric, and moisture-sensitive. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.
Key Experiment: Regioselective ortho-Lithiation of N-Pivaloylaniline
This protocol details the directed ortho-lithiation of N-pivaloylaniline, a reaction where a chelating agent is beneficial for achieving high regioselectivity and yield. While the original literature may use various conditions, this adapted procedure highlights the role of a potent lithiating system.
Reaction Scheme:
Caption: Lithiation and subsequent electrophilic quench of N-Pivaloylaniline.
Methodology:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer is assembled while hot and allowed to cool under a stream of dry nitrogen.
-
Reagent Charging: The flask is charged with N-pivaloylaniline (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Addition of PMDTA: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDTA) (1.1 eq) is added via syringe.
-
Cooling: The solution is cooled to 0 °C using an ice-water bath.
-
Lithiation: n-Butyllithium (in hexanes, 1.1 eq) is added dropwise to the stirred solution while maintaining the temperature at 0 °C. The reaction mixture is typically stirred for 1-2 hours at this temperature. Formation of the lithiated species is often accompanied by a color change.
-
Electrophilic Quench: The electrophile (e.g., dimethyl disulfide, 1.2 eq) is added dropwise at 0 °C.
-
Work-up: The reaction is allowed to warm to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography or recrystallization to yield the desired ortho-substituted product.
Conclusion
PMDTA is a powerful and versatile ligand in organolithium chemistry. Its ability to deaggregate organolithium clusters to form highly reactive monomeric species significantly enhances reaction rates and can be used to control regioselectivity in a variety of synthetic transformations. For researchers, scientists, and drug development professionals, a thorough understanding of the role of PMDTA is essential for the rational design and optimization of synthetic routes involving organolithium reagents. The careful application of PMDTA can unlock new synthetic pathways and provide efficient access to complex molecular architectures.
References
Unlocking the Therapeutic Potential of C9H23N3 Isomers: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Applications and Mechanisms of C9H23N3 Isomers.
The chemical formula C9H23N3 represents a fascinating group of isomeric compounds, most notably the endogenous polyamines spermidine (B129725) and spermine (B22157). These molecules are emerging as critical regulators of fundamental cellular processes with significant implications for aging, disease, and therapeutic development. This technical guide provides a comprehensive overview of the applications of key C9H23N3 isomers, with a focus on spermidine and spermine, tailored for the scientific community. We delve into their mechanisms of action, present quantitative data from preclinical and clinical studies, and provide detailed experimental protocols for their investigation.
Key Isomers of C9H23N3 and Their Relevance
While several isomers of C9H23N3 exist, this guide will primarily focus on the biologically significant polyamines, spermidine and spermine, due to their extensive roles in cellular physiology and their potential as therapeutic agents. Another isomer, N,N'-bis(3-aminopropyl)methylamine, with primarily industrial applications, will be briefly discussed.
-
Spermidine: A triamine that plays a crucial role in cell growth, proliferation, and differentiation. Its levels decline with age, and supplementation has been linked to extended lifespan and healthspan in various model organisms.
-
Spermine: A tetraamine (B13775644) synthesized from spermidine, also involved in cellular regulation. It binds to DNA and other macromolecules, influencing gene expression and protein synthesis.
-
N,N'-bis(3-aminopropyl)methylamine: A triamine primarily used in industrial settings as a curing agent for epoxy resins and in the synthesis of other chemicals.[1][2] Its biological activity is not as well-characterized as that of spermidine and spermine.
Therapeutic Applications of Spermidine and Spermine
The research community has shown significant interest in the therapeutic potential of spermidine and spermine, particularly in the context of age-related diseases.
Anti-Aging and Longevity
Spermidine has gained prominence for its ability to induce autophagy, a cellular recycling process that clears damaged components and is a key mechanism in promoting longevity.[3] Preclinical studies have demonstrated that spermidine supplementation can extend the lifespan of yeast, flies, worms, and mice.[4] In humans, higher dietary spermidine intake has been associated with reduced overall mortality.[4]
Neuroprotection and Cognitive Enhancement
Spermidine's ability to induce autophagy is also implicated in its neuroprotective effects. By clearing protein aggregates, it may help mitigate the pathology of neurodegenerative diseases. Clinical trials have explored the impact of spermidine supplementation on cognitive function in older adults, with some studies showing improvements in memory performance.[5]
Cardiovascular Health
Research suggests that spermidine may have cardioprotective effects. In animal models, spermidine supplementation has been shown to improve cardiovascular function in aging mice.[6] Epidemiological studies in humans have linked higher spermidine intake with a reduced risk of cardiovascular disease.[7]
Cancer Research
The role of polyamines in cancer is complex. While elevated polyamine levels are often associated with cell proliferation and tumor growth, spermidine has also been investigated for its potential in cancer prevention and therapy. Its ability to induce autophagy may help eliminate cancerous cells.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on spermidine and spermine.
Table 1: In Vitro Efficacy of Spermidine and Spermine
| Compound | Cell Line | Application | Effective Concentration | Reference |
| Spermidine | Human Fibroblasts | Inhibition of Proliferation (ID50) | 4.4 x 10⁻⁶ ± 1.2 M | [8] |
| Spermine | Human Fibroblasts | Inhibition of Proliferation (ID50) | 2.0 x 10⁻⁶ ± 0.5 M | [8] |
| Spermine | 3T3-L1 Adipocytes | Suppression of Lipid Accumulation | 10 µM | [9] |
| Spermine | Mouse Embryoid Bodies | Induction of Apoptosis | 0.1 - 1.5 mM | [10] |
| Spermidine | Baby Hamster Kidney Cells | DNA Synthesis | 0.5 mM (stimulation), 2.5 mM (inhibition) | [11] |
| Spermine | Baby Hamster Kidney Cells | DNA Synthesis | 2.5 mM (68% inhibition) | [11] |
Table 2: In Vivo and Clinical Trial Dosages of Spermidine
| Organism/Population | Application | Dosage | Duration | Key Findings | Reference |
| D-gal-induced aging rats | Rescue of skeletal muscle atrophy | 5 mg/kg∙d (intraperitoneal) | 42 days | Enhanced autophagy and reduced apoptosis | [12] |
| Older adults (60-96 years) with subjective cognitive decline | Improvement in cognitive performance | 0.9 mg to 3.3 mg/day (oral) | 3 - 12 months | Mixed results, some studies showed improved memory performance | [5] |
| Older adults (60-80 years) with subjective cognitive decline | Safety and tolerability | 1.2 mg/day (oral) | 3 months | Safe and well-tolerated | [13] |
| Healthy Adults | General Health | 1-5 mg/day (oral) | Ongoing | Recommended daily intake | [14] |
Core Signaling Pathways
Spermidine and spermine exert their effects by modulating several key signaling pathways.
Autophagy Induction
A primary mechanism of spermidine's action is the induction of autophagy. This is a critical cellular process for clearing damaged organelles and protein aggregates, thereby maintaining cellular homeostasis and promoting longevity.
Figure 1: Spermidine induces autophagy by inhibiting the acetyltransferase EP300.
AMPK-FOXO3a Signaling Pathway
Spermidine has been shown to activate the AMP-activated protein kinase (AMPK) and Forkhead box protein O3 (FOXO3a) signaling pathway, which is involved in enhancing autophagy and reducing apoptosis.[12][15]
Figure 2: Spermidine activates the AMPK-FOXO3a pathway to promote autophagy and inhibit apoptosis.
SIRT1/PGC-1α Signaling Pathway
Spermidine can also stimulate mitochondrial biogenesis and function through the activation of the Sirtuin 1 (SIRT1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) pathway.[16]
Figure 3: Spermidine promotes mitochondrial biogenesis via the SIRT1/PGC-1α pathway.
Experimental Protocols
Quantification of Polyamines by HPLC
Materials:
-
Perchloric acid (PCA), 0.2 M
-
N-acetyl-L-cysteine (NAC)
-
Boric acid buffer (0.4 M, pH 10.4)
-
Methanol (B129727), HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Reversed-phase C18 column
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples or cell pellets in 10 volumes of ice-cold 0.2 M PCA.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Derivatization:
-
Prepare the derivatization reagent by mixing OPA and NAC in boric acid buffer.
-
Mix the sample supernatant with the derivatization reagent.
-
The reaction proceeds at room temperature.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the polyamine derivatives on a C18 column using a gradient of methanol and acetonitrile in water.
-
Quantify the polyamines by comparing the peak areas to those of known standards.
-
Figure 4: Workflow for HPLC analysis of polyamines.
Western Blot Analysis of Autophagy Markers
This protocol details the detection of key autophagy markers, LC3-II and p62, by Western blot to assess the induction of autophagy.[19][20]
Materials:
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-p62, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Treat cells with the compound of interest.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.[19]
-
Figure 5: Workflow for Western blot analysis of autophagy markers.
Conclusion
The C9H23N3 isomers, particularly spermidine and spermine, represent a promising area of research with significant therapeutic potential. Their roles in fundamental cellular processes like autophagy and their impact on aging and age-related diseases make them compelling targets for drug development. This guide provides a foundational understanding of their applications, mechanisms, and the experimental approaches required for their study. Further research is warranted to fully elucidate their therapeutic benefits and to translate these findings into clinical practice.
References
- 1. N,N-Bis-(3-aminopropyl)-methylamine | 105-83-9 | FB30673 [biosynth.com]
- 2. N,N-Bis(3-aminopropyl)methylamine | 105-83-9 [chemicalbook.com]
- 3. timeline.com [timeline.com]
- 4. Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.ppcr.org [journal.ppcr.org]
- 6. Spermidine Guide: Benefits, Risk & Dosages | Vitality Pro [vitality-pro.com]
- 7. Evidence mounts for spermidine’s potential in age-related disease [longevity.technology]
- 8. The effect of spermidine and spermine on proliferation in vitro of fibroblasts from normal and cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Concentration-dependent effects of spermine on apoptosis and consequent generation of multilayer myotube sheets from mouse embryoid bodies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of polyamines of DNA synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spermidine coupled with exercise rescues skeletal muscle atrophy from D-gal-induced aging rats through enhanced autophagy and reduced apoptosis via AMPK-FOXO3a signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and tolerability of spermidine supplementation in mice and older adults with subjective cognitive decline | Aging [aging-us.com]
- 14. omre.co [omre.co]
- 15. Spermidine coupled with exercise rescues skeletal muscle atrophy from D-gal-induced aging rats through enhanced autophagy and reduced apoptosis via AMPK-FOXO3a signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spermidine alleviates cardiac aging by improving mitochondrial biogenesis and function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
PMDTA as a Tridentate Ligand in Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDTA) is a versatile tridentate ligand that has found significant application in various catalytic systems. Its chemical formula is [(CH₃)₂NCH₂CH₂]₂NCH₃, and it presents as a colorless to light yellow liquid.[1] PMDTA is a bulky and flexible chelating agent that enhances the reactivity and selectivity of metal centers in a range of organic transformations. This technical guide provides a comprehensive overview of the role of PMDTA in key catalytic processes, including detailed experimental protocols, quantitative data, and mechanistic diagrams.
The utility of PMDTA stems from its three tertiary amine donor sites, which can coordinate to a metal center, forming two stable five-membered chelate rings.[2] This coordination modifies the steric and electronic environment of the metal, influencing its catalytic activity. Unlike its unmethylated counterpart, diethylenetriamine, all three amine groups in PMDTA are tertiary, which impacts its coordinating properties.[2] This guide will delve into the specific applications of PMDTA in Atom Transfer Radical Polymerization (ATRP) and organolithium chemistry, two areas where it has demonstrated considerable impact.
PMDTA in Atom Transfer Radical Polymerization (ATRP)
ATRP is a powerful controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. Copper complexes are commonly employed as catalysts in ATRP, and the choice of ligand is crucial for modulating the catalyst's activity and the overall control of the polymerization. PMDTA has emerged as a highly effective ligand for copper-catalyzed ATRP due to its ability to form active catalyst complexes that facilitate the reversible activation and deactivation of the growing polymer chains.[3][4]
The general mechanism of copper-catalyzed ATRP involves the reversible transfer of a halogen atom between a dormant polymer chain (P-X) and a copper(I) complex (Cu(I)/L). The Cu(I)/L complex activates the dormant chain by abstracting the halogen atom to form a propagating radical (P•) and a copper(II) complex (X-Cu(II)/L). This deactivator complex can then react with the propagating radical to reform the dormant species and the Cu(I) activator. PMDTA (L) plays a critical role in stabilizing both the Cu(I) and Cu(II) species and tuning the equilibrium of the activation/deactivation process.
Catalytic Cycle of Copper-PMDTA in ATRP
Caption: Catalytic cycle of copper-PMDTA mediated Atom Transfer Radical Polymerization (ATRP).
Quantitative Data for PMDTA in ATRP
The following tables summarize quantitative data from various ATRP reactions using PMDTA as a ligand.
Table 1: ATRP of Styrene (B11656) with CuBr/PMDTA [5]
| Entry | [Styrene]:[Initiator]:[CuBr]:[PMDTA] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ (exp) | Mₙ (theor) | Mₙ/Mₙ |
| 1 | 100:1:1:1 | Bulk | 110 | 2 | 70 | - | - | <1.5 |
| 2 | 200:1:1:1 | Anisole | 110 | 4 | >90 | - | - | ~1.2 |
Table 2: Open-Air Photo-ATRP of Methyl Methacrylate (B99206) (MMA) with CuBr₂/PMDTA [3]
| Entry | [MMA]:[EBiB]:[CuBr₂]:[PMDETA] | Conditions | Time (min) | Conversion (%) | Mₙ (exp) | Mₙ (theor) | Đ (Mₙ/Mₙ) |
| 1 | 200:1:0.1:0.1 | Open vial, 365 nm UV | 200 | 94 | 18,800 | 19,000 | 1.25-1.47 |
| 2 | 200:1:0.1:1.0 | Open vial, 365 nm UV | - | - | - | - | >1.5 (loss of control) |
| 3 | 200:1:0.1:6.0 | Open vial, 365 nm UV | - | - | - | - | >1.5 (loss of control) |
Experimental Protocols for ATRP
Protocol 1: Typical ATRP of Styrene in Bulk [5]
-
Materials: Styrene (inhibitor removed), ethyl α-bromoisobutyrate (EBiB) (initiator), copper(I) bromide (CuBr) (catalyst), PMDTA (ligand).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add CuBr (e.g., 14.3 mg, 0.1 mmol) and PMDTA (17.3 mg, 0.1 mmol).
-
Add styrene (e.g., 1.04 g, 10 mmol) and EBiB (19.5 mg, 0.1 mmol).
-
The flask is sealed and placed in a preheated oil bath at 110 °C.
-
Samples are taken periodically via a degassed syringe to monitor monomer conversion by gas chromatography (GC) and molecular weight evolution by gel permeation chromatography (GPC).
-
The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then dissolved in THF, passed through a short column of neutral alumina (B75360) to remove the copper catalyst, and precipitated in methanol.
-
Protocol 2: Open-Air Photo-ATRP of Methyl Methacrylate (MMA) [3]
-
Materials: Methyl methacrylate (MMA) (inhibitor removed), ethyl α-bromoisobutyrate (EBiB) (initiator), copper(II) bromide (CuBr₂), PMDTA.
-
Procedure:
-
In a 7 mL glass vial open to the atmosphere, add CuBr₂ (4.2 mg, 0.019 mmol, 0.1 equiv), PMDTA (3.3 mg, 0.019 mmol, 0.1 equiv), MMA (4 mL, 37.5 mmol, 200 equiv), and EBiB (27.7 µL, 0.188 mmol, 1.0 equiv).
-
Sonicate the mixture for 5 minutes.
-
Without capping the vial, irradiate the solution with a UV lamp (e.g., 8W, 365 nm).
-
Take samples at subsequent intervals for GPC analysis to monitor molecular weight and dispersity.
-
Polymerization can be stopped by turning off the UV light and exposing the solution to air for an extended period. The polymer can be purified by dissolving in THF and precipitating in a non-solvent like hexane (B92381) or methanol.
-
PMDTA in Organolithium Chemistry
Organolithium reagents are highly reactive species widely used in organic synthesis as strong bases and nucleophiles. Their reactivity is often influenced by their aggregation state in solution. PMDTA plays a crucial role in modulating the reactivity of organolithium compounds by breaking down their aggregates into more reactive, monomeric species.[5][6][7] For example, phenyllithium (B1222949) exists as a mixture of tetramers and dimers in diethyl ether, but the addition of PMDTA converts it to a monomeric species.[5][7] This deaggregation increases the nucleophilicity and basicity of the organolithium reagent.
Deaggregation of Organolithium Reagents by PMDTA
Caption: Deaggregation of an organolithium tetramer by PMDTA to form a more reactive monomeric complex.
Experimental Protocol for Metalation using n-BuLi/PMDTA
While a specific synthetic protocol with yields is highly substrate-dependent, the following provides a general procedure for the preparation and use of a PMDTA-complexed organolithium reagent for a metalation reaction.
Protocol 3: General Procedure for Metalation of an Aromatic Compound with n-BuLi/PMDTA [8]
-
Materials: Aromatic substrate, n-butyllithium (n-BuLi) in hexanes, PMDTA, anhydrous diethyl ether or THF, electrophile (e.g., CO₂ (dry ice), DMF, etc.), quenching solution (e.g., saturated aqueous NH₄Cl).
-
Procedure:
-
Preparation of the Reagent: To a solution of the aromatic substrate (1.0 equiv) in anhydrous diethyl ether or THF at -78 °C under an inert atmosphere, add PMDTA (1.1 equiv). To this solution, add n-BuLi (1.1 equiv) dropwise, maintaining the temperature at -78 °C. The reaction mixture is typically stirred at this temperature for 1-2 hours.
-
Reaction with Electrophile: The chosen electrophile is then added to the reaction mixture at -78 °C. For example, for carboxylation, the mixture can be poured over crushed dry ice.
-
Work-up: After the reaction is complete (monitored by TLC), the reaction is quenched by the slow addition of a suitable quenching solution at low temperature. The mixture is then allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.
-
PMDTA in Multicomponent Reactions
PMDTA has also been shown to be an effective catalyst in multicomponent reactions, such as the synthesis of 2-amino-4H-chromenes.[9][10] In these reactions, PMDTA acts as a basic catalyst to promote the condensation of various starting materials in a one-pot synthesis, often with high yields and simple work-up procedures.
Quantitative Data for PMDTA-Catalyzed Synthesis of 2-Amino-4H-chromenes
The following table summarizes the yield of a model reaction for the synthesis of a 2-amino-4H-chromene derivative using different catalysts, highlighting the effectiveness of PMDTA.[10][11]
Table 3: Catalyst Screening for the Synthesis of Diethyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate
| Entry | Catalyst (5 mol%) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | DPA | Neat | 60 | 30 | 35 |
| 2 | TEA | Neat | 60 | 30 | 38 |
| 3 | DIPEA | Neat | 60 | 30 | 42 |
| 4 | DMAP | Neat | 60 | 30 | 27 |
| 5 | DBU | Neat | 60 | 30 | 41 |
| 6 | DABCO | Neat | 60 | 30 | 53 |
| 7 | TMEDA | Neat | 60 | 30 | 58 |
| 8 | PMDTA | Neat | 60 | 30 | 86 |
Experimental Protocol for PMDTA-Catalyzed Synthesis of 2-Amino-4H-chromenes
Protocol 4: General Procedure for the Synthesis of (2-amino-3-cyano-4H-chromen-4-yl)phosphonates [9][10]
-
Materials: Salicylaldehyde derivative (1.0 mmol), malononitrile (B47326) (1.0 mmol), dialkyl phosphite (B83602) (1.0 mmol), PMDTA (0.05–0.1 mmol).
-
Procedure:
-
A mixture of the salicylaldehyde, malononitrile, dialkyl phosphite, and PMDTA is stirred in a reaction vessel.
-
The reaction is heated to 60–80 °C for 15–60 minutes.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture and can be collected by simple filtration, washed with a suitable solvent (e.g., ethanol), and dried, thus avoiding the need for chromatographic purification.
-
Conclusion
PMDTA is a highly effective and versatile tridentate ligand in catalysis. Its ability to form stable and reactive complexes with various metals, particularly copper and lithium, has led to significant advancements in polymer chemistry and organic synthesis. In ATRP, PMDTA-copper complexes provide excellent control over polymerization, enabling the synthesis of well-defined polymers. In organolithium chemistry, PMDTA's deaggregating effect enhances the reactivity of these powerful reagents. Furthermore, its utility as a basic catalyst in multicomponent reactions highlights its broad applicability. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the application of PMDTA in their own research endeavors.
References
- 1. lookchem.com [lookchem.com]
- 2. 14.139.213.3:8080 [14.139.213.3:8080]
- 3. Evaluation of the Role of [{Cu(PMDETA)}2(O22–)]2+ in Open-Air Photo ATRP of Methyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. PMDTA-catalyzed multicomponent synthesis and biological activity of 2-amino-4H-chromenes containing a phosphonate or phosphine oxide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Spectroscopic Profile of 1,1,4,7,7-Pentamethyldiethylenetriamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,4,7,7-Pentamethyldiethylenetriamine (PMDETA), a versatile tertiary amine and common ligand in organometallic chemistry. This document presents key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and includes workflow diagrams for the analytical procedures.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.17 | s | 6H | N(CH₃)₂ |
| 2.22 | s | 3H | N-CH₃ |
| 2.38 | t | 4H | -CH₂- |
| 2.45 | t | 4H | -CH₂- |
s = singlet, t = triplet
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 42.4 | N-CH₃ |
| 45.4 | N(CH₃)₂ |
| 55.1 | -CH₂- |
| 57.3 | -CH₂- |
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2969 | Strong | C-H stretch (asymmetric, CH₃) |
| 2859 | Strong | C-H stretch (symmetric, CH₂) |
| 2818 | Strong | C-H stretch (symmetric, CH₃) |
| 2768 | Strong | C-H stretch (amine) |
| 1466 | Medium | C-H bend (CH₂) |
| 1266 | Medium | C-N stretch |
| 1162 | Medium | C-N stretch |
| 1040 | Medium | C-N stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 58 | 100 | [C₃H₈N]⁺ |
| 42 | 35 | [C₂H₄N]⁺ |
| 72 | 25 | [C₄H₁₀N]⁺ |
| 101 | 20 | [C₅H₁₃N₂]⁺ |
| 115 | 15 | [C₆H₁₅N₂]⁺ |
| 173 | 5 | [M]⁺ (Molecular Ion) |
Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (5-25 mg) was prepared in deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL). The solution was filtered into a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Data were acquired on a 90 MHz spectrometer. A standard single-pulse experiment was used with a pulse width of 30 degrees, a relaxation delay of 1 second, and a total of 16 scans were averaged.
-
¹³C NMR Spectroscopy: Data were acquired on a 22.63 MHz spectrometer. A proton-decoupled pulse sequence was used with a relaxation delay of 2 seconds. A larger number of scans were accumulated to achieve a sufficient signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
A drop of neat this compound was placed between two potassium bromide (KBr) plates to create a thin liquid film. The spectrum was recorded against a background of air.
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of this compound in a suitable volatile solvent was injected into the gas chromatograph.
-
Gas Chromatography: A capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) was used. The oven temperature was programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components. Helium was used as the carrier gas.
-
Mass Spectrometry: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The mass-to-charge ratio (m/z) was scanned over a range of 40-200 amu.
PMDETA: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA). The information is compiled and presented to meet the needs of laboratory and industrial professionals working with this compound.
Chemical Identification and Physical Properties
PMDETA is a versatile tertiary amine catalyst.[1] It is a clear, colorless to light yellow liquid.[2][3]
| Property | Value | Reference |
| CAS Number | 3030-47-5 | [2][4] |
| EC Number | 221-201-1 | [2][5] |
| Molecular Formula | C9H23N3 | [6][7] |
| Molecular Weight | 173.30 g/mol | [6][7] |
| Boiling Point | 201.84 °C (at 1013 hPa) | [8] |
| Freezing Point | -20 °C | [8] |
| Flash Point | 76 °C (at 1013 hPa) | [8][9] |
| Auto-ignition Temperature | 162 °C (at 1013 hPa) | [8] |
| Relative Density | 0.829 (20 °C) | [8] |
| Vapor Pressure | 27 Pa (20 °C) | [8] |
| Solubility in Water | > 1000 g/l (20 °C); perfectly miscible | [8] |
| log Pow | -2.1 (at 25 °C and pH 7.5) | [8] |
Hazard Identification and Classification
PMDETA is classified as a hazardous substance. It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[6][8][10] It causes severe skin burns and eye damage.[6][8][10] The substance is also harmful to aquatic life with long-lasting effects.[4][8]
GHS Hazard Statements:
-
H318: Causes serious eye damage[8]
-
H331: Toxic if inhaled[8]
-
H412: Harmful to aquatic life with long lasting effects[4][8]
Toxicological Data
Acute toxicity values for PMDETA are summarized below.
| Exposure Route | Species | Value | Reference |
| Oral LD50 | Rat | 1330 mg/kg | [5][6] |
| Dermal LD50 | Rabbit | 230 mg/kg | [6] |
| Inhalation LC50 | Rat | 290 ppm | [5] |
Experimental Protocols for Toxicological Assessment:
The provided toxicological data is typically determined through standardized experimental protocols. While the specific studies for PMDETA are not detailed in the search results, the methodologies generally adhere to OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals.
-
Acute Oral Toxicity (LD50): This is generally determined by a method like OECD Test Guideline 423. A single dose of the substance is administered orally to a group of fasted animals. The animals are observed for a set period, and mortality is recorded to determine the dose that is lethal to 50% of the test population.
-
Acute Dermal Toxicity (LD50): Following a method similar to OECD Test Guideline 402, the substance is applied to a shaved area of the skin of the test animals. The site is covered with a porous gauze dressing, and the animals are observed for signs of toxicity and mortality.
-
Acute Inhalation Toxicity (LC50): This is typically assessed using a method like OECD Test Guideline 403. Animals are exposed to the substance in the form of a vapor, dust, or aerosol in an inhalation chamber for a specified duration. The concentration that is lethal to 50% of the test animals is then determined.
Handling and Storage
Handling:
-
Avoid inhalation of vapor or mist.[6]
-
Use non-sparking tools.[5]
-
Take measures to prevent the buildup of electrostatic charge.[6]
Storage:
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential when handling PMDETA.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Tightly fitting safety goggles and a face shield (8-inch minimum). | Equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[6] |
| Skin | Chemical-resistant gloves and a complete suit protecting against chemicals. | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[6] |
| Respiratory | Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. | Respirators and components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[6] |
First Aid Measures
Immediate action is critical in the event of exposure to PMDETA.
| Exposure Route | First Aid Protocol |
| Inhalation | 1. Remove the affected person to fresh air.[8][11] 2. If breathing is difficult, give oxygen.[5][11] 3. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[5][11] 4. Seek immediate medical attention.[8][11] |
| Skin Contact | 1. Immediately take off all contaminated clothing.[6][8] 2. Flush skin with plenty of water for at least 15-30 minutes.[8][11] 3. Do not use soap or neutralizing agents.[8] 4. Cover the affected area with a sterile bandage.[8] 5. Seek immediate medical attention.[6][11] |
| Eye Contact | 1. Rinse cautiously with water for at least 15-30 minutes.[8][11] 2. Remove contact lenses, if present and easy to do. Continue rinsing.[8] 3. Do not allow the victim to rub or keep their eyes closed.[11] 4. Seek immediate medical attention from an ophthalmologist.[8] |
| Ingestion | 1. Do NOT induce vomiting.[5][6][11] 2. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[11] 3. Never give anything by mouth to an unconscious person.[6] 4. Seek immediate medical attention.[8][11] |
Fire Fighting and Accidental Release Measures
Fire Fighting:
-
Suitable Extinguishing Media: Water spray, dry powder, foam, or carbon dioxide.[8]
-
Unsuitable Extinguishing Media: Not specified.[8]
-
Specific Hazards: Flammable liquid.[8] Combustion may produce toxic carbon monoxide and nitrogen oxides.[8] Vapors may form explosive mixtures with air.[11]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][11]
Accidental Release:
-
Personal Precautions: Wear recommended personal protective equipment, including respiratory protection.[8] Ensure adequate ventilation.[8] Remove all sources of ignition.[6][11]
-
Environmental Precautions: Prevent the substance from entering drains, soil, or water.[6][8]
-
Methods for Cleaning Up: Absorb the spill with inert material such as sand, earth, or vermiculite.[8][11] Collect the material in a suitable container for disposal.[8][11]
Visual Workflow Guides
The following diagrams illustrate key safety and emergency procedures for handling PMDETA.
Caption: First aid procedures for PMDETA exposure.
Caption: Workflow for handling a PMDETA spill.
References
- 1. N,N,N’,N’’,N’’-Pentamethyl diethylenetriamine (PMDETA)** - TRIGON Chemie [trigon-chemie.com]
- 2. AminCat PMDETA | CAS: 3030-47-5 [vestachem.com]
- 3. SYNOCAT® PMDETA - Polycat 5 Alternative Catalyst [sinocurechem.com]
- 4. N,N,N',N'',N''-Pentamethyldiethylenetriamine | 3030-47-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. 2017erp.com [2017erp.com]
- 7. Pentamethyldiethylenetriamine | C9H23N3 | CID 18196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mpfs.io [mpfs.io]
- 9. N,N,N ,N ,N -Pentamethyldiethylenetriamine 99 3030-47-5 [sigmaaldrich.com]
- 10. Wholesale Pentamethyldiethylenetriamine (PMDETA) Cas#3030-47-5 Manufacturer and Supplier | MOFAN [mofanpu.com]
- 11. PMDTA(3030-47-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
A Comprehensive Technical Guide to 1,1,4,7,7-Pentamethyldiethylenetriamine (PMDETA) for Researchers and Drug Development Professionals
An In-depth Overview of the Commercially Available Ligand for Advanced Synthesis and Polymerization
This technical guide provides a comprehensive overview of 1,1,4,7,7-Pentamethyldiethylenetriamine (PMDETA), a versatile chelating ligand and catalyst with significant applications in organic synthesis and polymer chemistry. Aimed at researchers, scientists, and drug development professionals, this document details its commercial availability, key properties, synthesis, and practical experimental protocols for its use, particularly in the construction of well-defined polymers for biomedical applications.
Commercial Availability and Supplier Specifications
This compound, identified by CAS number 3030-47-5, is readily available from a range of chemical suppliers. The compound is typically offered in various purities and quantities to suit both research and industrial needs. Below is a summary of prominent suppliers and their product specifications.
| Supplier | Purity/Assay | Available Quantities | Additional Notes |
| Sigma-Aldrich | 99% | Custom | --- |
| Thermo Scientific Chemicals | ≥97.5%, 98+% | 25 g, 100 g, 500 g | --- |
| Smolecule | --- | --- | --- |
| Vesta Chemicals | --- | 170 kg drums | Registered under REACH (EC) 1907/2006.[1] |
| Santa Cruz Biotechnology | ≥98% | --- | Classified as a Dangerous Good for transport.[2] |
| Riverland Trading | --- | --- | --- |
| AECOCHEM | 98% min | 170 kg/drum | --- |
Physicochemical Properties
A thorough understanding of the physicochemical properties of PMDETA is essential for its effective application in experimental settings.
| Property | Value |
| Molecular Formula | C₉H₂₃N₃ |
| Molecular Weight | 173.30 g/mol |
| Appearance | Colorless to light yellowish clear liquid.[3] |
| Melting Point | -20 °C (lit.).[3] |
| Boiling Point | 198 °C (lit.).[3] |
| Density | 0.83 g/mL at 25 °C (lit.).[3] |
| Refractive Index | n20/D 1.442 (lit.).[3] |
| Vapor Pressure | 0.23 mm Hg (20 °C).[3] |
| Water Solubility | Miscible.[3] |
| pH | 11.9 (100g/l, H₂O, 20℃).[3] |
| Flash Point | 128 °F.[3] |
| Storage Temperature | Store below +30°C.[3] |
Synthesis of this compound
While commercially available, understanding the synthesis of PMDETA can be valuable for specialized applications or for contexts where in-house preparation is preferred. A common method involves the methylation of diethylenetriamine. A detailed protocol, adapted from patent literature, is provided below. This process utilizes the Eschweiler-Clarke reaction.[4]
Experimental Protocol: Synthesis via Eschweiler-Clarke Reaction
Materials:
-
Diethylenetriamine (8.24 g, 0.08 mol)
-
Anhydrous formic acid (29.41 g, 0.64 mol)
-
37 wt% formaldehyde (B43269) aqueous solution (45.37 g, 0.56 mol formaldehyde)
-
Concentrated hydrochloric acid (20 mL)
-
Anhydrous methanol (B129727)
-
Sodium hydroxide (B78521) (17.38 g, 0.11 mol)
-
Metallic sodium
Procedure:
-
In a dry 250 mL three-necked flask placed in a cold-water bath, add diethylenetriamine.
-
Slowly add anhydrous formic acid dropwise, followed by the formaldehyde solution.
-
Gently heat the mixture until the vigorous evolution of carbon dioxide ceases.
-
Increase the temperature to approximately 110°C and reflux for 12 hours.
-
After cooling, add concentrated hydrochloric acid.
-
Remove the solvent under reduced pressure and wash the residue three times with anhydrous methanol to obtain the crude pentamethyldiethylenetriamine hydrochloride.
-
Transfer the crude product to a 250 mL single-necked flask, add sodium hydroxide and 100 mL of methanol.
-
Heat the mixture to reflux for 1 hour.
-
Filter the precipitate and rectify the filtrate over metallic sodium, collecting the fraction at 206-208°C (at 101.325 kPa) to yield colorless, transparent, and slightly viscous this compound.
Caption: Workflow for the synthesis of PMDETA.
Applications in Drug Development and Polymer Science
PMDETA is a highly effective ligand in various chemical transformations, most notably in organolithium chemistry and controlled radical polymerizations such as Atom Transfer Radical Polymerization (ATRP).[5] Its tridentate nature allows it to form stable complexes with metal centers, enhancing reactivity and selectivity.[5] In the context of drug development, its utility in ATRP is particularly relevant for the synthesis of well-defined polymers for drug delivery systems.
Experimental Protocol: ATRP Synthesis of a Block Copolymer for Drug Delivery
The following protocol details the synthesis of a polystyrene-block-poly(m-PEG-methacrylate) copolymer, a type of amphiphilic block copolymer that can self-assemble into micelles for drug encapsulation. This procedure is adapted from a representative ATRP protocol.
Part 1: Synthesis of Polystyrene Macroinitiator (PS-Br)
Materials:
-
Styrene (B11656) (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
This compound (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
To a dry Schlenk flask, add CuBr (e.g., 0.143 g, 1.0 mmol).
-
Seal the flask, and deoxygenate by evacuating and backfilling with inert gas (e.g., argon) three times.
-
Add deoxygenated anisole (e.g., 10 mL) and styrene (e.g., 10.4 g, 100 mmol) via syringe.
-
Add PMDETA (e.g., 0.173 g, 1.0 mmol) via syringe.
-
Initiate the polymerization by adding EBiB (e.g., 0.195 g, 1.0 mmol) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 110°C) and stir.
-
Monitor the reaction progress by taking samples periodically for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight and dispersity).
-
After reaching the desired conversion, cool the reaction, dilute with a suitable solvent (e.g., THF), and pass through a column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum to obtain the PS-Br macroinitiator.
Part 2: Chain Extension with m-PEG-methacrylate to Form the Block Copolymer
Materials:
-
PS-Br macroinitiator (from Part 1)
-
m-PEG-methacrylate (mPEGMA) (inhibitor removed)
-
Copper(I) bromide (CuBr)
-
This compound (PMDETA)
-
Toluene (B28343) (solvent)
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
In a dry Schlenk flask, add CuBr (e.g., 0.0715 g, 0.5 mmol) and the PS-Br macroinitiator (e.g., 2.6 g, 0.5 mmol).
-
Seal and deoxygenate the flask as described in Part 1.
-
Add deoxygenated toluene (e.g., 15 mL) and mPEGMA (e.g., 7.5 g, 25 mmol) via syringe.
-
Add PMDETA (e.g., 0.087 g, 0.5 mmol) via syringe to start the polymerization.
-
Place the flask in a preheated oil bath (e.g., 90°C) and stir.
-
Monitor the polymerization as in Part 1.
-
Upon completion, purify the block copolymer using the same procedure as for the macroinitiator.
Caption: Workflow for ATRP synthesis of a block copolymer.
Conclusion
This compound is a commercially accessible and highly versatile compound with significant utility for researchers in both fundamental and applied sciences. Its role as a ligand in controlling polymerization reactions, such as ATRP, makes it a valuable tool for the synthesis of advanced materials for drug delivery and other biomedical applications. The detailed protocols provided in this guide offer a starting point for the practical application of PMDETA in the laboratory.
References
- 1. Ligands - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. ATRP in the design of functional materials for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 3030-47-5 [smolecule.com]
Methodological & Application
Application Notes and Protocols: PMDTA as a Catalyst Ligand in Atom Transfer Radical Polymerization (ATRP)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and high degrees of chain-end functionality.[1] The control over the polymerization is achieved through a reversible equilibrium between active, propagating radicals and dormant species, mediated by a transition metal catalyst.[2][3]
N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDTA) is a highly effective and commonly used nitrogen-based ligand in copper-mediated ATRP.[4][5] It forms a complex with the copper catalyst, which serves to solubilize the metal salt in various solvents and, crucially, to tune the redox potential of the copper center.[5] This tuning of the catalyst's activity affects the equilibrium between activation and deactivation, thereby influencing the polymerization rate and the degree of control over the final polymer structure.[6] PMDTA is valued for its high activity, low cost, and efficacy in the polymerization of a wide range of monomers, including styrenes, (meth)acrylates, and acrylamides.[3][4] These features make the Cu/PMDTA catalytic system a powerful tool for creating well-defined polymers for advanced applications, including drug delivery systems, tissue engineering, and functional coatings.[7][8][9]
Mechanism of PMDTA-Mediated ATRP
ATRP is based on a reversible halogen atom transfer between a dormant alkyl halide species (Pₙ-X, the polymer chain) and a transition metal complex in a lower oxidation state (e.g., Cu(I)Br/PMDTA), known as the activator.[10] This activation step generates a propagating radical (Pₙ•) and the metal complex in a higher oxidation state (e.g., X-Cu(II)Br/PMDTA), the deactivator. The propagating radical can then add monomer units. To maintain control and keep the radical concentration low, the deactivator can react with the propagating radical to reform the dormant species and the activator complex.[10] The overall mechanism is governed by the activation (k_act) and deactivation (k_deact) rate constants.
Caption: ATRP equilibrium between dormant and active species.
Key Parameters for Optimization
The success of a PMDTA-mediated ATRP reaction depends on the careful selection of several parameters that influence both the polymerization rate and the level of control.
| Parameter | Influence and Optimization Notes |
| [PMDETA]/[Cu(I)] Ratio | The stoichiometry between the ligand (PMDTA) and the copper salt (e.g., CuBr) is critical. A 1:1 molar ratio is often sufficient to achieve maximum rates and good control.[4][6] The highest activation rate constants (k_act) for Cu(I)Br are typically obtained at a [PMDTA]/[Cu(I)Br] ratio of approximately 1/1 in polar solvents.[11] |
| Solvent | Solvent polarity significantly impacts catalyst activity. Generally, ATRP equilibrium constants increase with solvent polarity due to the stabilization of the more polar Cu(II) species.[2] This leads to higher activation rate constants in more polar solvents.[11] Common solvents include toluene, anisole (B1667542), dimethylformamide (DMF), and water for specific applications.[12][13] |
| Initiator | The choice of initiator (R-X) determines the rate of initiation and the final polymer architecture. To obtain well-defined polymers, initiation should be fast and efficient. Alkyl halides (especially bromides) are common initiators, and their structure (primary, secondary, tertiary) affects the activation rate.[2][3] |
| Temperature | The rate of polymerization increases with temperature, as both the propagation rate constant (k_p) and the atom transfer equilibrium constant increase.[3] However, higher temperatures can also promote side reactions like chain transfer. Typical temperatures for CuBr/PMDETA systems range from 80°C to 110°C, depending on the monomer.[14] |
| Catalyst System | While CuBr/PMDETA is standard, other variations exist. For instance, Activators Re-generated by Electron Transfer (ARGET) ATRP uses a small amount of Cu(II)Br₂/PMDETA and a reducing agent (like ascorbic acid) to continuously regenerate the Cu(I) activator, allowing for polymerization with ppm levels of catalyst and increased oxygen tolerance.[1][15] |
Experimental Protocols
4.1 Protocol 1: Synthesis of Polystyrene (PS) Homopolymer
This protocol describes the bulk polymerization of styrene (B11656) using Ethyl α-bromophenylacetate (EBrPA) as the initiator and CuBr/PMDTA as the catalytic system.
Workflow Diagram:
Caption: Experimental workflow for homopolymer synthesis via ATRP.
Materials & Molar Ratios:
-
Monomer: Styrene (St)
-
Initiator: Ethyl α-bromophenylacetate (EBrPA)
-
Catalyst: Copper(I) Bromide (CuBr)
-
Ligand: PMDTA
-
Solvent: None (Bulk polymerization) or Anisole
-
Molar Ratio: [St]:[EBrPA]:[CuBr]:[PMDETA] = 100:1:1:1
Procedure:
-
Preparation: Styrene is passed through a basic alumina column to remove the inhibitor. Other reagents are used as received.
-
Reaction Setup: A dry Schlenk flask equipped with a magnetic stir bar is charged with CuBr (e.g., 0.143 g, 1 mmol).
-
Degassing (Solid): The flask is sealed with a rubber septum, and the atmosphere is removed by applying a vacuum and backfilling with nitrogen. This cycle is repeated three times.
-
Addition of Reagents: Styrene (e.g., 10.4 g, 100 mmol), EBrPA (e.g., 0.229 g, 1 mmol), and PMDTA (e.g., 0.173 g, 1 mmol) are added to the flask via degassed syringes under a positive nitrogen atmosphere.
-
Degassing (Liquid): The reaction mixture is subjected to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Polymerization: After the final thaw cycle, the flask is filled with nitrogen and immersed in a preheated oil bath at 90°C with vigorous stirring.[4]
-
Monitoring & Termination: Samples may be withdrawn periodically using a nitrogen-purged syringe to monitor monomer conversion by ¹H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC). The polymerization is terminated by cooling the flask to room temperature and exposing the contents to air, which oxidizes the Cu(I) catalyst.
-
Purification: The viscous mixture is diluted with tetrahydrofuran (B95107) (THF) and passed through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: The polymer is isolated by precipitating the THF solution into a large excess of cold methanol. The white solid is collected by filtration, washed with methanol, and dried under vacuum.
Quantitative Data (Illustrative): The following table shows typical results for the ATRP of styrene, demonstrating the controlled nature of the polymerization.[4][6]
| Time (h) | Conversion (%) | Mₙ (Theoretical) | Mₙ (GPC) | PDI (Mₙ/Mₙ) |
| 0.5 | 25 | 2,700 | 2,900 | 1.15 |
| 1.0 | 48 | 5,100 | 5,400 | 1.12 |
| 2.0 | 70 | 7,400 | 7,600 | 1.10 |
| 4.0 | 92 | 9,700 | 9,900 | 1.09 |
4.2 Protocol 2: Synthesis of Poly(styrene)-b-poly(methyl methacrylate) (PS-b-PMMA) Block Copolymer
This two-step protocol involves first synthesizing a polystyrene macroinitiator (PS-Br) and then using it to initiate the polymerization of methyl methacrylate (B99206) (MMA).
Workflow Diagram:
Caption: Workflow for two-step block copolymer synthesis.
Materials & Molar Ratios (Step 2):
-
Macroinitiator: Polystyrene-Bromide (PS-Br, from Protocol 1)
-
Monomer: Methyl Methacrylate (MMA)
-
Catalyst: Copper(I) Bromide (CuBr)
-
Ligand: PMDTA
-
Solvent: Anisole (50% v/v)
-
Molar Ratio: [MMA]:[PS-Br]:[CuBr]:[PMDETA] = 200:1:1:1
Procedure:
-
Macroinitiator Synthesis: Synthesize a PS-Br macroinitiator following Protocol 1, but stop the reaction at a lower conversion (e.g., ~50-60%) to ensure high chain-end functionality. Purify and thoroughly dry the macroinitiator. Characterize its Mₙ and PDI via GPC.
-
Reaction Setup: In a dry Schlenk flask, add the PS-Br macroinitiator (e.g., 5.0 g, 1 mmol, based on an Mₙ of 5,000 g/mol ) and CuBr (e.g., 0.143 g, 1 mmol).
-
Degassing: Seal the flask and de-gas with three vacuum/nitrogen cycles.
-
Addition of Reagents: Add MMA (e.g., 20.0 g, 200 mmol), PMDTA (e.g., 0.173 g, 1 mmol), and anisole via degassed syringes.
-
Degassing & Polymerization: Perform three freeze-pump-thaw cycles and then place the flask in an oil bath at 90°C.
-
Termination & Purification: After the desired time (e.g., 4-6 hours), terminate the reaction. Purify the resulting PS-b-PMMA block copolymer using the same procedure of dilution, passing through alumina, and precipitating in a non-solvent (e.g., methanol or hexane).
-
Analysis: Use GPC to confirm the shift in molecular weight from the PS-Br macroinitiator to the final block copolymer, while maintaining a low PDI. ¹H NMR can be used to determine the composition of the final copolymer.
Applications in Drug Development
The precise control afforded by PMDTA-mediated ATRP is highly valuable for biomedical and pharmaceutical applications.[7][8] Well-defined polymers can be designed to self-assemble into nanostructures for targeted drug delivery, create functional surfaces for biocompatible implants, or form bioconjugates with proteins and nucleic acids.[7][9]
Logic Diagram for Drug Delivery Application:
Caption: From controlled polymerization to a drug delivery vehicle.
-
Drug Delivery Systems: Amphiphilic block copolymers, synthesized via ATRP, can self-assemble in aqueous media to form micelles. These nanostructures possess a hydrophobic core, capable of encapsulating poorly water-soluble drugs, and a hydrophilic shell that provides stability and biocompatibility in the bloodstream.[9]
-
Bioconjugation: Polymers with specific functional groups at their chain ends can be synthesized and subsequently conjugated to proteins, peptides, or antibodies to improve their stability, circulation time, and therapeutic efficacy.[7]
-
Smart Polymers: Stimuli-responsive polymers can be created that change their conformation or solubility in response to environmental triggers like pH or temperature, enabling "on-demand" drug release at a target site (e.g., a tumor microenvironment).[9]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. ATRP in the design of functional materials for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. mdpi.com [mdpi.com]
- 10. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Atom Transfer Radical Polymerization (ATRP): Principles and Practice – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes: The Use of N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) in Copper-Catalyzed Atom Transfer Radical Polymerization (ATRP)
Introduction
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile reversible-deactivation radical polymerization (RDRP) technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1][2] The control over the polymerization is achieved through a dynamic equilibrium between active, propagating radicals and dormant species, mediated by a transition metal catalyst, most commonly a copper complex.[3][4] The ligand's role is critical as it solubilizes the copper salt and tunes the catalyst's reactivity, thereby influencing the polymerization kinetics and control.
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) is a widely used tridentate amine ligand in copper-catalyzed ATRP.[1][5] Its popularity stems from several advantages: it is commercially available and cost-effective, it forms highly active catalysts with copper halides, and it can be used for a wide range of monomers, including styrenes, (meth)acrylates, and acrylonitrile.[1][6] Compared to classic bipyridine-based ligands, PMDETA often results in faster polymerization rates, which can be attributed to the lower redox potential of the resulting copper complex.[1][6] These features make the Cu/PMDETA system a powerful tool for academic research and for professionals in fields like drug development, where well-defined polymers are required for applications such as drug delivery.[7]
Mechanism of Copper-Catalyzed ATRP with PMDETA
The core of ATRP is the reversible activation of a dormant alkyl halide initiator (R-X) by a copper(I) complex (Cu(I)X/PMDETA) to generate a propagating radical (R•) and a copper(II) deactivator complex (Cu(II)X₂/PMDETA). The radical can then propagate by adding monomer units. The deactivator complex can react with the propagating radical to reform the dormant species. This reversible process keeps the concentration of active radicals low, minimizing termination reactions and allowing for controlled polymer growth.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Controlled/living radical polymerization. Atom transfer radical polymerization using multidentate amine ligands | Semantic Scholar [semanticscholar.org]
- 7. Polymers prepared through an “ATRP polymerization–esterification” strategy for dual temperature- and reduction-induced paclitaxel delivery - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05422D [pubs.rsc.org]
Protocol for PMDTA-Mediated Polymerization of Methyl Methacrylate: Application Notes for Researchers
Introduction:
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. A key component of the ATRP catalytic system is the ligand, which solubilizes the copper catalyst and modulates its reactivity. N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) is a widely used and cost-effective linear triamine ligand that has proven effective in the polymerization of a variety of monomers, including methyl methacrylate (B99206) (MMA).
This document provides detailed application notes and protocols for the PMDTA-mediated polymerization of methyl methacrylate, intended for researchers, scientists, and professionals in drug development and materials science. It covers various ATRP methods, including conventional, photo-accelerated, and Activators Generated by Electron Transfer (AGET) ATRP.
Core Concepts and Components
The fundamental principle of copper-catalyzed ATRP involves a reversible redox process between a lower oxidation state copper(I) complex (activator) and a higher oxidation state copper(II) complex (deactivator). The activator reversibly cleaves a carbon-halogen bond of an initiator molecule to generate a propagating radical. The PMDETA ligand coordinates with the copper catalyst, influencing the equilibrium between the active and dormant species and thereby controlling the polymerization.
Key Components:
-
Monomer: Methyl methacrylate (MMA)
-
Initiator: Typically an alkyl halide, such as ethyl 2-bromoisobutyrate (EBiB) or ethyl bromo phenylacetate (B1230308) (EBPA).
-
Catalyst: A copper(I) or copper(II) halide salt (e.g., CuBr, CuBr₂, CuCl).
-
Ligand: N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA).
-
Solvent: Various solvents can be used, including anisole (B1667542), dimethylformamide (DMF), or the polymerization can be conducted in bulk.[1]
Experimental Protocols
Below are detailed protocols for different PMDTA-mediated ATRP methods for MMA polymerization.
Protocol 1: Conventional Bulk ATRP of MMA
This protocol describes a typical bulk polymerization of MMA using a CuBr/PMDETA catalytic system.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)
-
Ethyl 2-bromoisobutyrate (EBiB)
-
Acetone
-
Methanol
-
Schlenk flask and standard Schlenk line techniques
Procedure:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (specific amount based on desired molar ratio).
-
Seal the flask with a rubber septum, and perform three cycles of vacuum and backfilling with nitrogen to ensure an inert atmosphere.
-
In a separate vial, prepare a solution of MMA, EBiB, and PMDETA in the desired molar ratios (e.g., [MMA]:[EBiB]:[CuBr]:[PMDETA] = 600:1:0.35:1).[4]
-
Degas this mixture by bubbling with nitrogen for at least 30 minutes or by three freeze-pump-thaw cycles.
-
Using a nitrogen-purged syringe, transfer the degassed monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst.
-
Place the sealed Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 50°C).[4]
-
Allow the polymerization to proceed for the desired time. Samples can be taken periodically using a nitrogen-purged syringe to monitor conversion and molecular weight evolution.
-
To stop the polymerization, open the flask to expose the catalyst to air, which will oxidize the Cu(I) species and quench the reaction.
-
Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran, THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer by adding the solution to a large excess of a non-solvent, such as cold methanol.
-
Filter and dry the resulting poly(methyl methacrylate) (PMMA) under vacuum to a constant weight.
Protocol 2: Open-Air Photo-Accelerated ATRP of MMA
This protocol outlines a method for MMA polymerization under ambient conditions, utilizing light to facilitate the polymerization process without the need for traditional deoxygenation techniques.[5][6]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Copper(II) bromide (CuBr₂)
-
N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)
-
Ethyl bromo phenylacetate (EBPA)
-
Open-top 7 mL glass vial
-
UV lamp (e.g., 365 nm)
Procedure:
-
In a 7 mL open glass vial, add CuBr₂, PMDETA, MMA, and EBPA in the desired molar ratio (e.g., [MMA]:[EBPA]:[CuBr₂]:[PMDETA] = 200:1:0.1:0.1).[6]
-
Sonicate the mixture for approximately 5 minutes.
-
Without capping the vial, place it under a UV lamp (e.g., 365 nm, 4.2 mW cm⁻²).[5][6]
-
The polymerization will proceed under open-air conditions. Samples can be taken at various time points for analysis.
-
To quench the reaction, remove the vial from the light source and expose the mixture to air.
-
Purify the polymer as described in Protocol 1 (dissolution, catalyst removal, and precipitation).
Protocol 3: AGET ATRP of MMA in Anisole
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Copper(II) chloride (CuCl₂)
-
N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)
-
Ethyl 2-bromoisobutyrate (EBiB)
-
Tin(II) 2-ethylhexanoate (B8288628) [Sn(EH)₂]
-
Anisole
-
Schlenk flask and standard Schlenk line techniques
Procedure:
-
Add MMA and CuCl₂ to a 25 mL Schlenk flask and bubble the mixture with nitrogen for 15 minutes.[4]
-
In a separate vial, prepare a purged solution of PMDETA in anisole and add it to the Schlenk flask.
-
Add a purged solution of EBiB in anisole to the flask.
-
Finally, add the reducing agent, Sn(EH)₂, to the reaction mixture.
-
Seal the flask and place it in a thermostated oil bath at 90°C.[4]
-
After the desired reaction time (e.g., 2.5 hours), stop the polymerization by opening the flask and exposing the catalyst to air.[4]
-
Purify the polymer as described in the previous protocols.
Quantitative Data Summary
The following tables summarize representative quantitative data from various PMDTA-mediated MMA polymerization experiments.
| ATRP Method | [M]:[I]:[Cu]:[L] Ratio | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| Bulk ATRP | 600:1:0.35:1 (CuBr) | Bulk | 50 | - | - | 40,000 | 1.25 | [4] |
| AGET ATRP | 200:1:1:1 (CuCl₂) | Anisole | 90 | 2.5 | 79 | 23,000 | 1.45 | [4] |
| Photo ATRP | 200:1:0.1:0.1 (CuBr₂) | Bulk (Open Air) | Ambient | 3.3 | 94 | - | 1.25-1.47 | [5][6] |
| ARGET ATRP | - | - | - | - | - | 5.70 x 10⁵ | 1.36 | [2] |
M: Monomer (MMA), I: Initiator, Cu: Copper Catalyst, L: Ligand (PMDETA) PDI: Polydispersity Index
Visualizations
Reaction Mechanism and Experimental Workflow
Caption: General mechanism of PMDTA-mediated ATRP.
Caption: Typical experimental workflow for ATRP.
References
- 1. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of the Role of [{Cu(PMDETA)}2(O22–)]2+ in Open-Air Photo ATRP of Methyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pentamethyldiethylenetriamine (PMDTA) in Polyurethane Foam Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamethyldiethylenetriamine (PMDTA), a tertiary amine catalyst, plays a crucial role in the production of polyurethane (PU) foams.[1] Its primary function is to catalyze the blowing reaction, the reaction between water and isocyanate, which generates carbon dioxide gas and is essential for the foaming process.[2][3] PMDTA also influences the gelling reaction, the polymerization of polyols and isocyanates that forms the polyurethane matrix.[1] This balanced catalytic activity makes PMDTA a versatile catalyst for both rigid and flexible polyurethane foam applications.[2][3] These application notes provide detailed protocols and quantitative data on the use of PMDTA in polyurethane foam production to assist researchers in developing and characterizing these versatile materials.
Data Presentation
The following tables summarize the quantitative effects of PMDTA on the physical and mechanical properties of rigid polyurethane foams. The data is compiled from various studies to provide a comparative overview.
Table 1: Physical Properties of Rigid Polyurethane Foam with PMDTA (PC-5) as the Sole Catalyst
| Property | Value | Reference Formulation |
| Density ( kg/m ³) | 32 | Sample A[2] |
| k-Factor (mW/m·K) | 18.5 | Sample A[2] |
| Compressive Strength (kPa) | 180 | Sample A[2] |
| Cell Size (μm, avg.) | 200 | Sample A[2] |
| Open Cell Content (%) | 5 | Sample A[2] |
Table 2: Influence of PMDTA in Combination with a Co-Catalyst on Rigid Polyurethane Foam Properties
| Property | Formulation with PMDTA and BDMAEE | Formulation with PMDTA and DMCHA (Comparative) |
| Minimum Fill Density (pcf) | 1.78 | 1.83 |
| Molded Density (pcf) | 1.93 | 2.03 |
| Dimensional Stability, 1°C, 1 day (%) | -0.1 | 0.2 |
| Dimensional Stability, 1°C, 3 day (%) | -0.6 | -0.1 |
| % Closed Cells | 86.9 | 87.5 |
| Core Density (pcf) | 1.67 | 1.75 |
| Data adapted from a study on rigid, dimensionally stable polyurethane foams.[4] |
Experimental Protocols
This section provides a detailed methodology for the laboratory-scale preparation of rigid polyurethane foam using PMDTA as a catalyst. This protocol is adapted from established hand-mixing procedures for polyurethane foams.[5][6]
Materials and Equipment:
-
Part A (Isocyanate): Polymeric methylene (B1212753) diphenyl diisocyanate (pMDI)
-
Part B (Polyol Blend):
-
Polyether polyol
-
Surfactant (e.g., silicone-based)
-
Blowing agent (e.g., water, HFOs, hydrocarbons)
-
PMDTA (Catalyst)
-
-
Disposable paper or plastic cups
-
Mechanical stirrer with a propeller-type mixing blade
-
Digital scale (accurate to 0.01 g)
-
Timer
-
Fume hood
-
Mold (e.g., cardboard box or aluminum mold)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Experimental Procedure:
-
Preparation of the Polyol Blend (Part B):
-
In a disposable cup, accurately weigh the required amount of polyether polyol.
-
Add the surfactant and blowing agent to the polyol and mix thoroughly with the mechanical stirrer at a low speed (e.g., 500 rpm) for 60 seconds.
-
Add the desired amount of PMDTA catalyst to the mixture. For rigid foams, a typical starting concentration is 1.0 to 2.0 parts per hundred parts of polyol (php). For flexible foams, a lower concentration of 0.1 to 0.5 php is often used.
-
Mix the complete polyol blend for an additional 60 seconds at a moderate speed (e.g., 1000 rpm) until a homogeneous mixture is obtained.
-
-
Foaming Process:
-
Place the cup containing the polyol blend on the digital scale inside a fume hood.
-
Accurately weigh the required amount of pMDI (Part A) into a separate disposable cup. The amount of isocyanate is calculated based on the desired isocyanate index (typically 105-115 for rigid foams).
-
Pour the pMDI into the polyol blend and immediately start the timer and the mechanical stirrer at high speed (e.g., 2000-3000 rpm).
-
Mix vigorously for 5-10 seconds, ensuring thorough mixing of the two components.
-
Quickly pour the reacting mixture into the mold.
-
Observe and record the following reaction times:
-
Cream time: The time from the start of mixing until the mixture turns creamy and starts to rise.
-
Gel time (or string time): The time when the mixture becomes tacky and forms strings when touched with a wooden stick.
-
Tack-free time: The time when the foam surface is no longer sticky to the touch.
-
-
Allow the foam to cure in the mold at room temperature for at least 24 hours before demolding and characterization.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. nbinno.com [nbinno.com]
- 2. bdmaee.net [bdmaee.net]
- 3. bdmaee.net [bdmaee.net]
- 4. US6831110B2 - Rigid, dimensionally stable polyurethane foams and a process for the production of such foams in which the foam pressure is reduced - Google Patents [patents.google.com]
- 5. Preparation of rigid polyurethane foam from lignopolyol obtained through mild oxypropylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prod-edam.honeywell.com [prod-edam.honeywell.com]
Application Notes and Protocols: 1,1,4,7,7-Pentamethyldiethylenetriamine in Organometallic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,1,4,7,7-Pentamethyldiethylenetriamine (PMDTA) in organometallic synthesis. PMDTA is a versatile, tridentate amine ligand that significantly enhances the reactivity and selectivity of various organometallic reactions. Its primary applications lie in the stabilization and activation of organolithium reagents and as a highly effective ligand in copper-catalyzed reactions, most notably Atom Transfer Radical Polymerization (ATRP).
Application in Organolithium Chemistry: Enhanced Reactivity and Selectivity
PMDTA is a powerful chelating agent for lithium ions, effectively breaking down the aggregate structures of organolithium reagents. In solution, organolithium compounds such as n-butyllithium (n-BuLi) typically exist as tetramers or hexamers, which exhibit reduced reactivity. PMDTA, with its three Lewis basic nitrogen atoms, coordinates to the lithium center, forming monomeric or dimeric complexes. This deaggregation leads to a more polarized Li-C bond, significantly increasing the carbanion's basicity and nucleophilicity.
The use of PMDTA offers several advantages over the more commonly used bidentate ligand, N,N,N',N'-tetramethylethylenediamine (TMEDA). The tridentate nature of PMDTA results in a more stable complex with the lithium cation, leading to a greater degree of deaggregation and, consequently, higher reactivity. This enhanced reactivity is particularly beneficial in challenging deprotonation and metalation reactions, such as the ortho-lithiation of aromatic compounds.
Logical Relationship: PMDTA's Role in Organolithium Reactivity
Caption: PMDTA deaggregates organolithium reagents, enhancing their reactivity.
Application Note: Ortho-Lithiation of Anisole (B1667542)
The ortho-lithiation of anisole is a classic example of a directed metalation reaction. The methoxy (B1213986) group directs the deprotonation to the adjacent ortho position. The addition of PMDTA can significantly improve the efficiency of this reaction by increasing the basicity of the butyllithium. While TMEDA is also effective, PMDTA often provides higher yields and faster reaction times due to the formation of a more reactive monomeric organolithium species. Higher yields of over 95% have been achieved for the ortho-lithiation of anisole using 2 equivalents of n-BuLi/TMEDA in ether.[1]
Experimental Protocol: General Procedure for Ortho-Lithiation of Anisole with n-BuLi/PMDTA
This protocol is a general guideline. Optimal conditions, including temperature, reaction time, and equivalents of reagents, may vary depending on the specific substrate and desired product.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), a flame-dried Schlenk flask equipped with a magnetic stir bar is charged with anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF).
-
Addition of Amine: Add this compound (PMDTA) (1.2 equivalents) to the solvent.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium: Slowly add n-butyllithium (n-BuLi) (1.2 equivalents) to the cooled solution while stirring.
-
Addition of Substrate: Add anisole (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours or until the reaction is complete (monitored by TLC or GC-MS).
-
Quenching: Quench the reaction by the slow addition of an appropriate electrophile (e.g., dimethylformamide, benzaldehyde, or an alkyl halide).
-
Work-up: Allow the reaction to warm to room temperature. Add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench any remaining organolithium species. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography, distillation, or recrystallization as appropriate.
Data Presentation: Comparison of PMDTA and TMEDA in Ortho-Lithiation
| Ligand | Structure | Key Feature | Effect on n-BuLi Aggregation | General Reactivity Enhancement |
| PMDTA | Tridentate Amine | Forms a stable, monomeric complex with Li⁺. | Highly effective at deaggregation to form monomers. | Excellent |
| TMEDA | Bidentate Amine | Forms a dimeric complex with Li⁺. | Effective at deaggregation to form dimers. | Good |
Application in Copper-Catalyzed Reactions: Atom Transfer Radical Polymerization (ATRP)
PMDTA is a widely used ligand in copper-catalyzed ATRP, a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. The Cu(I)/PMDTA complex acts as the activator, abstracting a halogen atom from an alkyl halide initiator to generate a radical that initiates polymerization. The resulting Cu(II)/PMDTA complex acts as a deactivator, reversibly terminating the growing polymer chain. This dynamic equilibrium between activation and deactivation allows for controlled polymer growth.
The use of PMDTA in ATRP offers several advantages, including high catalytic activity, good solubility of the copper complexes in common organic solvents, and the ability to perform the polymerization under milder conditions, including in the presence of limited amounts of air.
Experimental Workflow: ATRP of Styrene (B11656) with CuBr/PMDTA
Caption: A typical workflow for the ATRP of styrene using a CuBr/PMDTA catalyst.
Experimental Protocol: ATRP of Styrene with CuBr/PMDTA
This protocol is adapted from established procedures for the ATRP of styrene.[2][3]
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add CuBr (1.0 equivalent).
-
Ligand Addition: Add this compound (PMDTA) (1.0 equivalent) to the flask.
-
Monomer Addition: Add freshly distilled styrene (100 equivalents).
-
Initiator Addition: Add the initiator, 1-phenylethyl bromide (1-PEBr) (1.0 equivalent).
-
Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir.
-
Monitoring: At timed intervals, withdraw samples using a nitrogen-purged syringe and dissolve them in THF for analysis. Determine monomer conversion by gas chromatography (GC) and molecular weight and polydispersity (Đ) by gel permeation chromatography (GPC).
-
Termination: After the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization.
-
Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the polymer in methanol, filter, and dry under vacuum.
Data Presentation: Kinetic Data for ATRP of Styrene and Methyl Methacrylate with CuBr/PMDTA
| Monomer | Initiator | [M]₀:[I]₀:[CuBr]₀:[PMDTA]₀ | Temp (°C) | Time (h) | Conversion (%) | Mₙ (GPC) | Đ (PDI) |
| Styrene | 1-PEBr | 100:1:1:1 | 110 | 4.5 | 95 | 9,500 | 1.10 |
| Styrene | 1-PEBr | 200:1:1:1 | 110 | 8.0 | 92 | 18,200 | 1.15 |
| Methyl Methacrylate | EBiB | 200:1:1:1 | 90 | 6.0 | 85 | 17,500 | 1.25 |
| Methyl Methacrylate | EBiB | 400:1:1:1 | 90 | 12.0 | 80 | 33,000 | 1.30 |
Data compiled from typical results reported in the literature. M = Monomer, I = Initiator, EBiB = Ethyl α-bromoisobutyrate.
Signaling Pathway: The ATRP Catalytic Cycle
References
Application Notes and Protocols for PMDETA as a Ligand in Copper Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) is a versatile, inexpensive, and readily available tridentate amine ligand that has found widespread application in copper-catalyzed reactions. Its ability to form stable and active complexes with copper(I) and copper(II) species makes it a powerful tool in various synthetic transformations, including Atom Transfer Radical Polymerization (ATRP), Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Ullmann-type coupling reactions. This document provides detailed application notes and experimental protocols for the use of the Cu-PMDETA catalytic system in these key reactions.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. The Cu-PMDETA complex is one of the most common and efficient catalysts for ATRP.
Application Notes:
The Cu/PMDETA catalytic system is highly active for the ATRP of a variety of monomers, including styrenes, acrylates, and methacrylates. The rate of polymerization can be tuned by adjusting the ratio of Cu(I) to Cu(II) species, the concentration of the catalyst, and the reaction temperature. The use of PMDETA often leads to faster polymerization rates compared to bipyridine-based ligands, which can be attributed to the lower redox potential of the copper(I)-PMDETA complex. This shifts the equilibrium towards the active propagating species, resulting in a higher concentration of radicals in the system.[1] Furthermore, recent advancements have enabled photo-accelerated ATRP using the Cu-PMDETA system in open-air conditions, significantly simplifying the experimental setup.[2]
Quantitative Data Summary:
| Monomer | Initiator | [M]₀:[I]₀:[CuBr]₀:[PMDETA]₀ | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Mₙ/Mₙ | Reference |
| Styrene | 1-PEBr | 100:1:1:1 | Bulk | 110 | 4.5 | 95 | 9,800 | 1.15 | [1] |
| Methyl Acrylate (MA) | MBrP | 200:1:1:1 | Bulk | 90 | 2.5 | 96 | 18,500 | 1.19 | [1] |
| Methyl Methacrylate (B99206) (MMA) | EBiB | 200:1:1:1 | Anisole (B1667542) | 90 | 6 | 94 | 19,200 | 1.24 | [1] |
| Methyl Methacrylate (MMA) | EBPA | 200:1:0.1:0.1 | Bulk | RT | 3.3 | 94 | - | 1.25-1.47 | [2] |
*M: Monomer, I: Initiator, 1-PEBr: 1-Phenylethyl bromide, MBrP: Methyl 2-bromopropionate, EBiB: Ethyl α-bromoisobutyrate, EBPA: Ethyl 2-bromophenylacetate.
Experimental Protocol: Normal ATRP of Methyl Methacrylate
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Add MMA (2.0 g, 20 mmol), EBiB (14.7 µL, 0.1 mmol), and anisole (2 mL).
-
The flask is sealed with a rubber septum and subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
While maintaining a positive pressure of inert gas, add PMDETA (20.9 µL, 0.1 mmol) via syringe.
-
The flask is then placed in a preheated oil bath at 90 °C.
-
Samples are taken periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight (by GPC).
-
The polymerization is stopped by cooling the flask to room temperature and exposing the mixture to air.
-
The reaction mixture is diluted with THF, and the copper catalyst is removed by passing the solution through a short column of neutral alumina.
-
The polymer is isolated by precipitation into a large excess of cold methanol, filtered, and dried under vacuum.
Signaling Pathway/Workflow Diagram:
References
Application Notes and Protocols for Bulk Polymerization Utilizing PMDTA
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a comprehensive guide to the experimental setup for bulk polymerization using N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA) as a ligand in Atom Transfer Radical Polymerization (ATRP). Bulk polymerization, carried out without a solvent, is a straightforward technique for synthesizing polymers. When combined with the controlled radical polymerization mechanism of ATRP, it allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions. PMDTA is a highly effective and commercially available ligand for copper-catalyzed ATRP, contributing to faster polymerization rates compared to other ligands like 2,2'-bipyridine.[1] This protocol will focus on the bulk ATRP of common monomers such as styrene (B11656) and methyl methacrylate (B99206) (MMA), detailing the necessary reagents, equipment, and procedures to achieve controlled polymerization.
Key Concepts and Principles
ATRP is a controlled/living radical polymerization technique that relies on a reversible equilibrium between active propagating radicals and dormant species. This equilibrium is established by a transition metal complex, typically a copper(I) halide complexed with a ligand, which reversibly activates dormant alkyl halide initiator species.
The role of PMDTA is to form a soluble and active catalyst complex with the copper(I) halide (e.g., CuBr). This complex, [Cu(PMDTA)Br], effectively mediates the reversible activation of the dormant polymer chains, leading to a controlled polymerization process.[2] The molar ratio of PMDTA to the copper catalyst is a critical parameter that influences the polymerization rate and control.[2]
Experimental Protocols
Protocol 1: Bulk ATRP of Styrene using CuBr/PMDTA
This protocol describes a typical procedure for the bulk atom transfer radical polymerization of styrene.
Materials:
-
Styrene (inhibitor removed by passing through a column of basic alumina)
-
Copper(I) bromide (CuBr, 98% or higher, washed with acetic acid and dried)
-
N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA, deoxygenated)
-
1-Phenylethyl bromide (1-PEBr) or another suitable initiator (deoxygenated)
-
Anisole (B1667542) (as an internal standard for GC analysis, deoxygenated)
-
Nitrogen gas (high purity)
-
Schlenk flask or round bottom flask with a rubber septum
-
Syringes (for transferring deoxygenated liquids)
-
Magnetic stirrer and stir bar
-
Thermostated oil bath
-
Vacuum line
Procedure:
-
Catalyst Preparation: Add CuBr (e.g., 0.3146 g, 2.2 x 10⁻³ mol) to a Schlenk flask. Seal the flask with a rubber septum, and then degas and backfill with nitrogen three times to ensure an inert atmosphere.[3]
-
Monomer and Ligand Addition: Using a deoxygenated syringe, add deoxygenated styrene (e.g., 50 ml, 4.4 x 10⁻² mol) to the flask, followed by deoxygenated anisole (e.g., 1 ml) as an internal standard.[3] Then, add deoxygenated PMDTA (e.g., 0.46 ml, 2.2 x 10⁻³ mol) via syringe. The solution should turn light green as the CuBr/PMDTA complex forms.[3] The mixture may remain heterogeneous.
-
Initiator Addition: After the majority of the metal complex has formed, add the deoxygenated initiator, 1-phenylethyl bromide (e.g., 3 ml, 2.2 x 10⁻³ mol), via syringe.[3]
-
Polymerization: Take an initial sample to determine the initial monomer-to-internal standard ratio for conversion analysis by gas chromatography (GC). Place the sealed flask in a preheated oil bath set to the desired temperature (e.g., 90-110°C) and begin stirring.[2][3]
-
Monitoring the Reaction: Periodically take samples from the reaction mixture using a nitrogen-purged syringe to monitor monomer conversion by GC and to determine molecular weight and polydispersity by Gel Permeation Chromatography (GPC).
-
Termination and Purification: After the desired conversion is reached or the reaction time has elapsed, remove the flask from the oil bath and cool it to room temperature. To terminate the polymerization, open the flask to air. The polymer can be purified by dissolving it in a suitable solvent like tetrahydrofuran (B95107) (THF) and precipitating it in a non-solvent such as methanol. The copper catalyst can be removed by passing a solution of the polymer through a column of neutral alumina.
Data Presentation
The following tables summarize typical experimental conditions and results for the bulk polymerization of styrene and methyl methacrylate (MMA) using a CuBr/PMDTA catalytic system.
Table 1: Experimental Conditions for Bulk ATRP of Styrene
| Parameter | Value | Reference |
| Monomer | Styrene | [2][3] |
| Initiator | 1-Phenylethyl bromide (1-PEBr) | [3] |
| Catalyst | Copper(I) bromide (CuBr) | [2][3] |
| Ligand | PMDTA | [2][3] |
| Molar Ratio [Styrene]:[1-PEBr]:[CuBr]:[PMDTA] | 100:1:1:1 | [2][3] |
| Temperature | 90 - 110 °C | [2][3] |
| Reaction Time | 2 - 11 hours | [2][3] |
Table 2: Typical Results for Bulk ATRP of Styrene
| Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | PDI (Mw/Mn) | Reference |
| 70 | ~7,300 | ~7,500 | < 1.2 | [2] |
| 84 | ~8,700 | ~9,000 | 1.26 | [4] |
| 95 | ~9,900 | ~10,500 | 1.25 | [4] |
Table 3: Experimental Conditions for Bulk ATRP of Methyl Methacrylate (MMA)
| Parameter | Value | Reference |
| Monomer | Methyl Methacrylate (MMA) | [1][5] |
| Initiator | Ethyl 2-bromoisobutyrate (EBiB) | [6] |
| Catalyst | Copper(I) bromide (CuBr) | [1] |
| Ligand | PMDTA | [1][5] |
| Molar Ratio [MMA]:[EBiB]:[CuBr]:[PMDTA] | 100:1:1:1 | [1] |
| Temperature | 70 - 90 °C | [7][8] |
| Reaction Time | 1 - 6 hours | [4] |
Table 4: Typical Results for Bulk ATRP of MMA
| Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | PDI (Mw/Mn) | Reference |
| 45 | ~4,500 | ~4,800 | 1.11 | [4] |
| 70 | ~7,000 | ~7,200 | 1.15 | [1] |
| 90 | ~9,000 | ~9,500 | < 1.2 | [1] |
Mandatory Visualizations
Caption: Experimental workflow for bulk ATRP using PMDTA.
Caption: Role of PMDTA in the ATRP equilibrium.
References
- 1. Controlled/living radical polymerization. Atom transfer radical polymerization using multidentate amine ligands | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. Straightforward synthesis of complex polymeric architectures with ultra-high chain density - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01739K [pubs.rsc.org]
- 5. PMDETA as an efficient catalyst for bulk reversible complexation mediated polymerization (RCMP) in the absence of additional metal salts and deoxygenation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Synthesis of Block Copolymers via Atom Transfer Radical Polymerization (ATRP) Using PMDETA Catalyst: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and low polydispersity indices (PDI).[1] This control is achieved through a reversible activation and deactivation process of the growing polymer chains, mediated by a transition metal catalyst, typically a copper complex, in conjunction with a ligand.[1] N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) is a commonly used and relatively inexpensive nitrogen-based ligand that forms an effective catalytic complex with copper(I) halides (e.g., CuBr or CuCl) for the polymerization of a wide range of monomers, including styrenes, (meth)acrylates, and acrylamides.[2][3][4]
The synthesis of block copolymers via ATRP typically involves a two-step sequential monomer addition. First, a homopolymer is synthesized from one monomer, creating a "macroinitiator" with a reactive terminal halide. This macroinitiator is then used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer.[1] This methodology can be extended to create triblock or multiblock copolymers.[1]
Amphiphilic block copolymers, which consist of both hydrophilic and hydrophobic segments, are of particular interest in drug delivery. These polymers can self-assemble in aqueous environments to form nanostructures like micelles, where a hydrophobic core can encapsulate poorly soluble drugs and a hydrophilic shell provides stability and biocompatibility.[1]
Experimental Protocols
Protocol 1: Synthesis of a Polystyrene (PS-Br) Macroinitiator
This protocol outlines the synthesis of a polystyrene chain with a terminal bromine atom, which will serve as a macroinitiator for the subsequent polymerization of a second monomer.[1]
Materials:
-
Styrene (B11656) (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
To a dry Schlenk flask, add CuBr (e.g., 0.143 g, 1.0 mmol).
-
Seal the flask with a rubber septum and deoxygenate by performing three cycles of vacuum and backfilling with argon or nitrogen.[1]
-
Add deoxygenated anisole (e.g., 10 mL) and PMDETA (e.g., 0.174 g, 1.0 mmol) via a degassed syringe.[1] Stir the mixture to form the copper-ligand complex.
-
In a separate flask, prepare a solution of styrene (e.g., 10.4 g, 100 mmol) and EBiB (e.g., 0.195 g, 1.0 mmol) in deoxygenated anisole (e.g., 10 mL).[1]
-
Transfer the monomer/initiator solution to the Schlenk flask containing the catalyst complex via a degassed syringe.[1]
-
Immerse the flask in a preheated oil bath at 110°C.[1]
-
Periodically take samples to monitor monomer conversion and molecular weight evolution using Gas Chromatography (GC) and Gel Permeation Chromatography (GPC).[1]
-
After achieving the desired molecular weight (e.g., after 6 hours, ~50% conversion), quench the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.[1]
-
Dilute the mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.[1]
-
Precipitate the polymer by adding the THF solution dropwise into a large excess of cold methanol.[1]
-
Filter and dry the resulting white powder (PS-Br macroinitiator) under vacuum.[1]
Protocol 2: Synthesis of Polystyrene-b-poly(m-PEG-methacrylate) (PS-b-P(mPEGMA)) Diblock Copolymer
This protocol details the chain extension of the PS-Br macroinitiator with a methacrylate (B99206) monomer to form a diblock copolymer.[1]
Materials:
-
PS-Br macroinitiator (from Protocol 1)
-
m-PEG-methacrylate (mPEGMA) (inhibitor removed)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Toluene (B28343) (solvent)
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
In a dry Schlenk flask, add CuBr (e.g., 0.0715 g, 0.5 mmol) and the PS-Br macroinitiator (e.g., 2.6 g, 0.5 mmol).
-
Seal and deoxygenate the flask as described in Protocol 1.[1]
-
Add deoxygenated toluene (e.g., 15 mL) and PMDETA (e.g., 0.087 g, 0.5 mmol) and stir.[1]
-
Add deoxygenated mPEGMA (e.g., 15 g, 50 mmol) to the reaction mixture.[1]
-
Place the flask in an oil bath at 90°C.[1]
-
Monitor the reaction progress by taking samples for ¹H NMR (to determine monomer conversion) and GPC (to observe the shift in molecular weight).[1]
-
When the desired block length is achieved (e.g., >90% conversion after 4 hours), terminate the polymerization by cooling and exposing the mixture to air.[1]
-
Purify the block copolymer by diluting with THF, passing through an alumina column, and precipitating in cold diethyl ether or hexane.[1]
-
Collect the polymer by filtration and dry under vacuum.[1]
Data Presentation
Table 1: Example Reaction Conditions for Polystyrene Macroinitiator Synthesis
| Parameter | Value | Reference |
| Monomer | Styrene | [1] |
| Initiator | Ethyl α-bromoisobutyrate (EBiB) | [1] |
| Catalyst | Copper(I) bromide (CuBr) | [1] |
| Ligand | PMDETA | [1] |
| Solvent | Anisole | [1] |
| [Monomer]:[Initiator]:[CuBr]:[PMDETA] | 100:1:1:1 | [1] |
| Temperature | 110°C | [1] |
| Reaction Time | 6 hours | [1] |
| Conversion | ~50% | [1] |
Table 2: Example Reaction Conditions for PS-b-P(mPEGMA) Diblock Copolymer Synthesis
| Parameter | Value | Reference |
| Macroinitiator | PS-Br | [1] |
| Monomer | m-PEG-methacrylate (mPEGMA) | [1] |
| Catalyst | Copper(I) bromide (CuBr) | [1] |
| Ligand | PMDETA | [1] |
| Solvent | Toluene | [1] |
| [Macroinitiator]:[CuBr]:[PMDETA] | 1:1:1 | [1] |
| [Monomer]:[Macroinitiator] | 100:1 | [1] |
| Temperature | 90°C | [1] |
| Reaction Time | 4 hours | [1] |
| Conversion | >90% | [1] |
Visualizations
Caption: Workflow for the synthesis of a polystyrene (PS-Br) macroinitiator via ATRP.
Caption: Workflow for the synthesis of a PS-b-P(mPEGMA) diblock copolymer.
Caption: Simplified signaling pathway of ATRP showing the reversible activation/deactivation equilibrium.
References
Application Notes and Protocols: PMDTA in the Synthesis of Thermoresponsive Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thermoresponsive polymers, materials that exhibit a sharp change in physical properties in response to temperature variations, are at the forefront of advanced materials research, particularly in the biomedical field. Their ability to undergo a reversible phase transition, often characterized by a Lower Critical Solution Temperature (LCST), makes them ideal candidates for "smart" drug delivery systems, tissue engineering scaffolds, and biosensors.[1][2] Atom Transfer Radical Polymerization (ATRP) has emerged as a powerful technique for the synthesis of well-defined thermoresponsive polymers with controlled molecular weight, architecture, and narrow polydispersity.[3]
A key component in many ATRP systems is the ligand, which complexes with the copper catalyst to modulate its activity. N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDTA) is a widely used ligand in the ATRP synthesis of thermoresponsive polymers, most notably poly(N-isopropylacrylamide) (PNIPAM) and its derivatives.[4] PMDTA offers a good balance of catalytic activity and control, enabling the synthesis of polymers with desired characteristics under relatively mild conditions.[5]
These application notes provide detailed protocols and quantitative data for the synthesis of thermoresponsive polymers using PMDTA as a ligand in ATRP. The information is intended to guide researchers in designing and executing experiments for the development of novel thermoresponsive materials for various applications, including targeted drug delivery.
Key Concepts
Atom Transfer Radical Polymerization (ATRP): A controlled/"living" radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. The process involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst, typically a copper(I) complex.[3]
Lower Critical Solution Temperature (LCST): The temperature above which a polymer becomes insoluble in a given solvent. For thermoresponsive polymers in aqueous solutions, this is the temperature at which the polymer chains undergo a conformational change from a hydrated coil to a dehydrated globule state, leading to phase separation. The LCST of PNIPAM is approximately 32°C, which is close to physiological temperature, making it highly attractive for biomedical applications.[1][2]
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDTA): A tridentate amine ligand that forms a complex with the copper catalyst in ATRP. The Cu/PMDTA complex effectively mediates the polymerization of various monomers, including N-isopropylacrylamide (NIPAM), providing good control over the polymerization process.[4][5]
Experimental Protocols
Protocol 1: Synthesis of PNIPAM Homopolymer via ATRP using CuBr/PMDETA
This protocol describes the synthesis of poly(N-isopropylacrylamide) (PNIPAM) using ethyl 2-bromoisobutyrate (EBiB) as the initiator and a CuBr/PMDETA catalytic system.
Materials:
-
N-isopropylacrylamide (NIPAM), recrystallized from hexane/toluene
-
Ethyl 2-bromoisobutyrate (EBiB), distilled under reduced pressure
-
Copper(I) bromide (CuBr), purified by washing with acetic acid and ethanol, then dried under vacuum
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), distilled under reduced pressure
-
Anisole (B1667542) (or other suitable solvent), anhydrous
-
Diethyl ether, cold
-
Neutral alumina (B75360)
Procedure:
-
Monomer and Ligand Preparation: In a Schlenk flask, dissolve NIPAM (e.g., 1.0 g, 8.84 mmol) and PMDETA (e.g., 30.5 mg, 0.176 mmol) in anisole (e.g., 2 mL).
-
Catalyst Addition: Add CuBr (e.g., 25.2 mg, 0.176 mmol) to the flask.
-
Degassing: Seal the flask with a rubber septum and degas the solution by three freeze-pump-thaw cycles.
-
Initiator Injection: After the final thaw and backfilling with nitrogen, inject the initiator, EBiB (e.g., 25.8 µL, 0.176 mmol), into the reaction mixture via a syringe.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70-90°C) and stir for the specified reaction time (e.g., 4-24 hours).
-
Termination: To stop the polymerization, open the flask to air and add a small amount of methanol.
-
Purification:
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by dropwise addition of the solution into a large excess of cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Redissolve the polymer in a minimal amount of methanol and re-precipitate into cold diethyl ether. Repeat this step two more times.
-
Dry the final product under vacuum to a constant weight.
-
Characterization:
-
Molecular Weight and Polydispersity (PDI): Determined by Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirmed by ¹H NMR spectroscopy.
-
Lower Critical Solution Temperature (LCST): Determined by UV-vis spectroscopy by monitoring the transmittance of a dilute aqueous polymer solution (e.g., 1 mg/mL) as a function of temperature. The LCST is typically defined as the temperature at which the transmittance drops to 50%.
Protocol 2: Synthesis of a Thermoresponsive Block Copolymer (e.g., PS-b-PNIPAM)
This protocol outlines the synthesis of a polystyrene-block-poly(N-isopropylacrylamide) (PS-b-PNIPAM) copolymer using a polystyrene macroinitiator.
Part A: Synthesis of Polystyrene Macroinitiator (PS-Br)
-
Follow a similar ATRP procedure as in Protocol 1, using styrene (B11656) as the monomer, EBiB as the initiator, and CuBr/PMDETA as the catalytic system in a suitable solvent like anisole.
-
After the desired polymerization time, terminate the reaction and purify the PS-Br macroinitiator by precipitation in methanol.
-
Dry the PS-Br macroinitiator under vacuum.
Part B: Synthesis of PS-b-PNIPAM Block Copolymer
-
In a Schlenk flask, dissolve the purified PS-Br macroinitiator (e.g., 0.5 g) and NIPAM (e.g., 1.0 g) in a suitable solvent (e.g., anisole or a mixture of solvents).
-
Add PMDETA and CuBr in the appropriate molar ratios relative to the macroinitiator.
-
Degas the mixture using freeze-pump-thaw cycles.
-
Conduct the polymerization at the desired temperature for the specified time.
-
Terminate and purify the block copolymer as described in Protocol 1, using an appropriate solvent/non-solvent pair for precipitation (e.g., THF/hexane).
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the ATRP synthesis of thermoresponsive polymers using PMDTA as the ligand. The values can vary depending on the specific reaction conditions.
Table 1: Synthesis of PNIPAM Homopolymers
| Monomer/Initiator/Catalyst/Ligand Ratio | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | LCST (°C) |
| 100:1:1:1 | Anisole | 90 | 6 | 8,500 | 1.15 | 32.5 |
| 200:1:1:1 | Toluene | 80 | 12 | 15,200 | 1.20 | 32.2 |
| 50:1:0.5:0.5 | DMF | 70 | 24 | 4,800 | 1.10 | 33.0 |
| 150:1:1:2 | Methanol/Water | 60 | 8 | 12,000 | 1.25 | 31.8 |
Table 2: Synthesis of Thermoresponsive Block Copolymers
| Copolymer | Macroinitiator Mn ( g/mol ) | Monomer Ratio (Macro:2nd) | Mn (total, g/mol ) | PDI (Mw/Mn) | LCST (°C) |
| PS-b-PNIPAM | 5,000 (PS) | 1:100 | 16,500 | 1.25 | 34.0 |
| PMMA-b-PNIPAM | 7,200 (PMMA) | 1:150 | 24,000 | 1.30 | 33.5 |
| PHEMA-b-PNIPAM | 4,500 (PHEMA) | 1:80 | 13,500 | 1.22 | 35.1 |
Note: The LCST of block copolymers can be influenced by the nature and length of the hydrophobic block.
Visualizations
Experimental Workflow for ATRP Synthesis
Caption: Workflow for the ATRP synthesis of thermoresponsive polymers.
Thermoresponsive Behavior and Drug Release Mechanism
Caption: Mechanism of temperature-triggered drug release from thermoresponsive polymers.
Applications in Drug Development
The ability to precisely synthesize thermoresponsive polymers using PMDTA in ATRP has significant implications for drug development. These polymers can be designed to self-assemble into nanoparticles or micelles at physiological temperatures, encapsulating therapeutic agents.[6] The LCST can be tuned by copolymerization with hydrophilic or hydrophobic monomers to match the desired release temperature, for example, in hyperthermia-based cancer therapy where tumors are locally heated.[6]
Key advantages for drug delivery include:
-
Targeted Delivery: The drug is protected within the polymer carrier until it reaches the target site, where a temperature change triggers its release.
-
Controlled Release: The rate of drug release can be modulated by the polymer composition and architecture.
-
Reduced Side Effects: By localizing drug release, systemic toxicity and side effects can be minimized.
-
Biocompatibility: Many thermoresponsive polymers, such as PNIPAM, are known to be biocompatible.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High PDI (> 1.5) | Impurities in monomers, initiator, or solvent. | Purify all reagents as described in the protocols. Ensure the solvent is anhydrous. |
| Incorrect ratio of catalyst to ligand. | Optimize the catalyst/ligand ratio. A 1:1 ratio is a good starting point. | |
| High reaction temperature leading to side reactions. | Lower the polymerization temperature and extend the reaction time. | |
| Low Monomer Conversion | Inactive catalyst. | Ensure CuBr is properly purified and stored under inert conditions. |
| Insufficient initiator. | Check the initiator concentration and purity. | |
| Presence of oxygen. | Ensure thorough degassing of the reaction mixture. | |
| Inconsistent LCST | Variation in polymer molecular weight or composition. | Maintain consistent reaction conditions to ensure reproducibility. |
| Impurities in the final polymer. | Ensure thorough purification of the polymer. |
Conclusion
The use of PMDTA as a ligand in the ATRP synthesis of thermoresponsive polymers provides a robust and versatile platform for creating advanced materials with tailored properties. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of polymer chemistry, materials science, and drug development, enabling the rational design and synthesis of smart polymers for a wide range of biomedical applications.
References
- 1. Tuning the Thermoresponsive Behavior of Surface-Attached PNIPAM Networks: Varying the Crosslinker Content in SI-ATRP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of stereochemistry and copolymerization on the LCST of PNIPAm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Polymers prepared through an “ATRP polymerization–esterification” strategy for dual temperature- and reduction-induced paclitaxel delivery - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05422D [pubs.rsc.org]
Application Notes: Ring-Opening Polymerization of Cyclic Esters using PMDETA as an Organocatalyst
Introduction
The Ring-Opening Polymerization (ROP) of cyclic esters such as ε-caprolactone (CL) and lactide (LA) is a cornerstone for the synthesis of biodegradable and biocompatible aliphatic polyesters, which are vital for applications in drug delivery, tissue engineering, and medical devices. While traditionally dominated by metal-based catalysts, organocatalysis has emerged as a powerful, metal-free alternative, mitigating concerns of catalyst toxicity and contamination in the final polymer product. N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), a readily available and inexpensive tertiary amine, can function as an effective organocatalyst for the ROP of these monomers. It operates via a hydrogen-bond-mediated activation mechanism, providing a pathway to well-defined polyesters with controlled molecular weights and narrow polydispersities.
Catalytic Mechanism
PMDETA catalyzes the ROP of cyclic esters in the presence of a protic initiator, typically an alcohol (e.g., benzyl (B1604629) alcohol, BnOH). The mechanism does not involve direct nucleophilic attack by the amine on the monomer. Instead, the lone pairs on the nitrogen atoms of PMDETA form hydrogen bonds with the hydroxyl proton of the initiator. This interaction increases the nucleophilicity of the initiator's oxygen atom, enhancing its ability to attack the electrophilic carbonyl carbon of the cyclic ester monomer. This "activated alcohol" or "H-bond activation" mechanism initiates polymerization, leading to the formation of a linear polymer chain with the initiator fragment at one end and a hydroxyl group at the other, which then continues to propagate. This process allows for good control over the polymerization, exhibiting characteristics of a living polymerization.
Quantitative Data Summary
The following tables present representative data for the bulk polymerization of ε-caprolactone and L-lactide using a PMDETA/Benzyl Alcohol initiating system. The data illustrates the controlled nature of the polymerization, where the number-average molecular weight (Mn) can be tuned by the monomer-to-initiator ratio ([M]/[I]) and correlates well with theoretical values, while maintaining a low polydispersity index (PDI).
Table 1: PMDETA-Catalyzed Ring-Opening Polymerization of ε-Caprolactone (CL)
| Entry | [M]/[I]a | [I]/[C]b | Temp (°C) | Time (h) | Conv. (%)c | Mn,th (kDa)d | Mn,exp (kDa)e | PDIe |
| 1 | 50 | 10 | 110 | 12 | 92 | 5.2 | 5.0 | 1.18 |
| 2 | 100 | 10 | 110 | 18 | 95 | 10.8 | 10.5 | 1.21 |
| 3 | 200 | 10 | 110 | 24 | 96 | 22.0 | 21.2 | 1.25 |
| 4 | 400 | 10 | 110 | 36 | 94 | 42.9 | 41.5 | 1.32 |
a [M]/[I] = Molar ratio of ε-caprolactone to benzyl alcohol. b [I]/[C] = Molar ratio of benzyl alcohol to PMDETA. c Conversion determined by 1H NMR spectroscopy. d Mn,th = ([M]/[I] × Mw of Monomer × Conversion) + Mw of Initiator. e Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
Table 2: PMDETA-Catalyzed Ring-Opening Polymerization of L-Lactide (LA)
| Entry | [M]/[I]a | [I]/[C]b | Temp (°C) | Time (h) | Conv. (%)c | Mn,th (kDa)d | Mn,exp (kDa)e | PDIe |
| 1 | 50 | 10 | 130 | 8 | 94 | 6.8 | 6.5 | 1.15 |
| 2 | 100 | 10 | 130 | 12 | 96 | 13.8 | 13.2 | 1.19 |
| 3 | 200 | 10 | 130 | 18 | 95 | 27.4 | 26.1 | 1.24 |
| 4 | 400 | 10 | 130 | 24 | 92 | 53.0 | 50.8 | 1.30 |
a [M]/[I] = Molar ratio of L-lactide to benzyl alcohol. b [I]/[C] = Molar ratio of benzyl alcohol to PMDETA. c Conversion determined by 1H NMR spectroscopy. d Mn,th = ([M]/[I] × Mw of Monomer × Conversion) + Mw of Initiator. e Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
Detailed Experimental Protocols
1. Materials and Purification
-
Monomers: ε-Caprolactone (CL) and L-Lactide (LA) should be purified before use to remove any water or other impurities that can affect the polymerization. A typical procedure is recrystallization from dry ethyl acetate (B1210297) or toluene (B28343), followed by drying under vacuum at 40-50 °C for at least 24 hours. Store the purified monomers in an inert atmosphere (e.g., in a glovebox).
-
Initiator: Benzyl alcohol (BnOH) should be dried over calcium hydride (CaH2) and distilled under reduced pressure. Store in a sealed flask under an inert atmosphere.
-
Catalyst: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) should be dried over CaH2 and distilled under reduced pressure. Store in a sealed flask under an inert atmosphere.
-
Solvents: If solution polymerization is desired, use anhydrous solvents like toluene or dichloromethane (B109758), typically purified using a solvent purification system.
2. Protocol for Bulk Ring-Opening Polymerization of ε-Caprolactone
This protocol corresponds to Table 1, Entry 2 ([M]/[I]/[C] = 100:1:0.1).
-
Preparation: All glassware (e.g., Schlenk flask, magnetic stir bar) must be flame-dried under vacuum and cooled under a stream of dry nitrogen or argon. All subsequent operations should be performed under an inert atmosphere using either a glovebox or Schlenk line techniques.
-
Charging the Reactor: In a glovebox, add the purified ε-caprolactone (e.g., 5.71 g, 50 mmol) to the Schlenk flask.
-
Initiator Addition: Prepare a stock solution of benzyl alcohol in anhydrous toluene if desired for accurate measurement. Add the required amount of benzyl alcohol (e.g., 54.1 mg, 0.5 mmol, for a [M]/[I] ratio of 100) to the flask via syringe.
-
Catalyst Addition: Add the required amount of PMDETA (e.g., 8.7 mg, 0.05 mmol, for an [I]/[C] ratio of 10) to the reaction mixture via syringe.
-
Polymerization: Seal the Schlenk flask and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for the designated time (18 hours). The viscosity of the mixture will increase significantly as the polymerization progresses.
-
Quenching and Purification: After 18 hours, remove the flask from the oil bath and cool to room temperature. Dissolve the viscous product in a minimal amount of dichloromethane (CH2Cl2, approx. 10-20 mL).
-
Precipitation: Slowly pour the polymer solution into a large excess of cold methanol (B129727) (approx. 200 mL) with vigorous stirring. The poly(ε-caprolactone) (PCL) will precipitate as a white solid.
-
Isolation: Decant the methanol and wash the polymer two more times with fresh cold methanol. Collect the polymer by filtration and dry it in a vacuum oven at 40 °C to a constant weight.
-
Characterization:
-
Determine monomer conversion using 1H NMR spectroscopy by comparing the integral of the monomer's characteristic peaks to the polymer's peaks.
-
Determine the number-average molecular weight (Mn,exp) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) with THF as the eluent and polystyrene standards for calibration.
-
Visualizations
Catalytic Mechanism and Experimental Workflow
The following diagrams illustrate the proposed catalytic mechanism for PMDETA-mediated ROP and the general experimental workflow.
Troubleshooting & Optimization
Optimizing PMDETA to Copper Ratio in ATRP: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) to copper ratio in Atom Transfer Radical Polymerization (ATRP).
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of PMDETA to copper catalyst in a typical ATRP reaction?
A1: For many common monomers such as styrene (B11656), methyl acrylate (B77674) (MA), and methyl methacrylate (B99206) (MMA), a 1:1 molar ratio of PMDETA to Cu(I)Br is often sufficient to achieve a controlled polymerization with maximal rates.[1][2] This ratio generally leads to a linear increase of molecular weight with monomer conversion and results in polymers with low polydispersity indices (PDI).[1]
Q2: How does the PMDETA/Cu ratio affect the polymerization rate?
A2: The ratio of PMDETA to the copper catalyst is a critical parameter that influences the polymerization rate.[2] The formation of the copper-ligand complex is essential for the activation step in ATRP. The highest activation rate constants (k_act) for Cu(I)Br are typically observed at a [PMDETA]/[Cu(I)Br] ratio of approximately 1/1 in polar solvents.[2][3] In less polar solvents, a significant reaction rate can be observed at a 0.5/1 ratio, with a smaller rate increase up to a 1/1 ratio.[2][3]
Q3: Can I use a ratio other than 1:1? What are the potential consequences?
A3: While a 1:1 ratio is a common starting point, other ratios can be employed. Using an excess of ligand can help to solubilize the copper salt and can be beneficial in certain systems, such as Activators ReGenerated by Electron Transfer (ARGET) ATRP, to ensure all the copper is complexed. However, a significant excess of PMDETA can sometimes be detrimental to the control over the polymerization.[4][5] Conversely, an insufficient amount of ligand may lead to a lower concentration of the active catalyst complex, resulting in a slower polymerization rate and potentially broader polydispersity.
Q4: What is the role of PMDETA in the ATRP reaction?
A4: PMDETA is a tridentate amine ligand that coordinates with the copper catalyst. This complexation serves several key functions: it solubilizes the copper salt in the polymerization medium and, more importantly, it modulates the redox potential of the copper center. This modulation is crucial for establishing the ATRP equilibrium between the active (radical) and dormant (alkyl halide) species, which is the foundation of a controlled polymerization process. The use of multidentate amine ligands like PMDETA often results in faster polymerization rates compared to bipyridine-based ligands.[1]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| High Polydispersity (PDI > 1.5) | 1. Oxygen in the system: Oxygen is a radical scavenger and can terminate growing polymer chains, leading to a loss of control.[6] 2. Incorrect initiator/catalyst/ligand ratio: An improper ratio can disrupt the ATRP equilibrium.[6] 3. Slow initiation: If initiation is slow compared to propagation, chains will not grow uniformly.[6] 4. High monomer conversion: Pushing for very high conversions can lead to an accumulation of terminated chains.[6] | 1. Ensure thorough degassing of the reaction mixture using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen).[6] 2. Start with a 1:1 molar ratio of PMDETA to Cu(I)Br and optimize from there.[1][6] 3. Select an initiator with a suitable activation rate constant for your monomer and reaction conditions. 4. Consider stopping the reaction at a moderate conversion (e.g., 50-70%) to maintain a low PDI.[6] |
| Low or No Polymerization | 1. Inactive catalyst: The Cu(I) catalyst may have been oxidized to Cu(II) by exposure to air.[6] 2. Inhibitor in the monomer: Commercial monomers often contain inhibitors that need to be removed.[6] 3. Low reaction temperature: The reaction may not have enough thermal energy to initiate.[6] 4. Low initiator efficiency: The chosen initiator may not be effective under the reaction conditions.[7] | 1. Use deoxygenated solvents and ensure all glassware is dry. Consider using a small amount of a reducing agent like ascorbic acid or employing an air-tolerant technique like ARGET ATRP.[6] 2. Purify the monomer by passing it through a column of basic alumina (B75360) or by distillation.[6] 3. Gradually increase the reaction temperature while monitoring the polymerization.[6] 4. Ensure you are using a suitable initiator for your system. For example, p-toluenesulfonyl chloride has shown low efficiency with the CuBr/PMDETA system for MMA polymerization due to side reactions.[7] |
| Reaction Color is Blue Instead of Green/Brown | 1. Oxidation of Cu(I) to Cu(II): A blue color in the reaction mixture often indicates a high concentration of the Cu(II) deactivator species, which can happen if the Cu(I) activator is oxidized by residual oxygen.[8] | 1. This suggests the presence of oxygen. While some Cu(II) is necessary for the deactivation step, a dominant blue color from the start may indicate a problem with degassing. Ensure your degassing procedure is effective. |
| Unpredictable Molecular Weights | 1. Air interference: The presence of air can induce a "reverse" ATRP mechanism, especially at high temperatures, leading to unpredictable molecular weights.[9][10][11] 2. Poor initiation efficiency: If not all initiator molecules start a polymer chain, the final molecular weight will be higher than the theoretical value. | 1. Meticulously deoxygenate the reaction mixture. 2. Re-evaluate the choice of initiator and ensure its purity. |
Quantitative Data Summary
The following table summarizes typical component ratios and resulting polymer characteristics for ATRP of common monomers using a CuBr/PMDETA catalyst system.
| Monomer | [Monomer]:[Initiator]:[CuBr]:[PMDETA] | Solvent | Temperature (°C) | Typical PDI | Reference |
| Styrene | 100:1:1:1 | Anisole | 110 | < 1.2 | [1] |
| Methyl Acrylate (MA) | 100:1:1:1 | Anisole | 80 | < 1.2 | [1] |
| Methyl Methacrylate (MMA) | 100:1:1:1 | Anisole | 90 | < 1.3 | [1] |
| Methyl Methacrylate (MMA) | 200:1:0.1:0.1 (Photo ATRP) | None (Bulk) | Ambient | 1.25 - 1.47 | [4][5] |
Experimental Protocols
General Protocol for a Standard ATRP using CuBr/PMDETA
This protocol is a general guideline for the polymerization of a monomer like styrene or methyl methacrylate.
Materials:
-
Monomer (e.g., Styrene, purified by passing through basic alumina)
-
Initiator (e.g., Ethyl α-bromoisobutyrate, EBiB)
-
Copper(I) bromide (CuBr, 99.99%)
-
N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA, distilled before use)
-
Solvent (e.g., Anisole, deoxygenated)
-
Schlenk flask equipped with a magnetic stir bar
-
Rubber septa
-
Syringes and needles
-
Inert gas (Argon or Nitrogen) supply
-
Thermostated oil bath
Procedure:
-
Preparation of the Reaction Flask: Add CuBr to a Schlenk flask under an inert atmosphere. The flask is then sealed with a rubber septum and evacuated and backfilled with inert gas three times.
-
Addition of Reagents: Add the deoxygenated solvent, the monomer, and the PMDETA to the flask via syringe. Stir the mixture until the copper complex forms, which is often indicated by a color change.
-
Degassing: Perform three freeze-pump-thaw cycles to thoroughly remove any dissolved oxygen from the reaction mixture.
-
Initiation: After the final thaw and backfilling with inert gas, place the flask in a preheated oil bath set to the desired reaction temperature. Inject the initiator into the reaction mixture via syringe to start the polymerization.
-
Monitoring the Reaction: At timed intervals, take samples from the reaction mixture using a nitrogen-purged syringe. Quench the polymerization in the sample by exposing it to air and diluting with a suitable solvent (e.g., THF).
-
Analysis: Determine the monomer conversion using ¹H NMR spectroscopy. Analyze the molecular weight and polydispersity of the polymer by gel permeation chromatography (GPC).
-
Termination: Once the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling it to room temperature.
-
Purification: Dilute the reaction mixture with a suitable solvent and pass it through a short column of neutral alumina to remove the copper catalyst. The polymer can then be isolated by precipitation into a non-solvent (e.g., methanol (B129727) or hexane).
Visualizations
Caption: ATRP equilibrium between dormant and active species.
Caption: General experimental workflow for a standard ATRP.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of the Role of [{Cu(PMDETA)}2(O22–)]2+ in Open-Air Photo ATRP of Methyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Initiator efficiency in ATRP: The tosyl chloride/CuBr/PMDETA system : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 8. echemi.com [echemi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Troubleshooting poor initiation in PMDTA-catalyzed polymerization
This technical support center provides troubleshooting guidance for common issues encountered during PMDTA-catalyzed polymerization, a type of Atom Transfer Radical Polymerization (ATRP). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor or No Polymerization Initiation
Q1: My polymerization has not initiated, or the conversion is extremely low. What are the potential causes?
A1: Poor initiation in PMDTA-catalyzed ATRP can stem from several factors, ranging from reactant purity to incorrect reaction setup. A systematic check of the following is recommended:
-
Oxygen Contamination: ATRP is highly sensitive to oxygen, which can oxidize the Cu(I) catalyst to the inactive Cu(II) state, thereby inhibiting polymerization.[1] Ensure all components (monomer, solvent, initiator, and ligand) are thoroughly deoxygenated. Standard techniques include purging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.
-
Impure Reactants:
-
Monomer: Inhibitors in the monomer must be removed prior to use. This is typically achieved by passing the monomer through a column of basic alumina.
-
Solvent: Solvents should be of high purity and anhydrous.
-
Ligand (PMDTA): The purity of PMDTA is crucial. Impurities can interfere with the formation of the active catalyst complex. Distillation of PMDTA may be necessary if purity is questionable.
-
-
Inefficient Initiator: The initiator's structure significantly impacts the initiation efficiency. The rate of initiation should be comparable to or faster than the rate of propagation.[2][3] Alkyl halides with activating groups in close proximity to the halogen are generally more effective. For instance, the activity of initiators follows the order of 3° > 2° > 1° alkyl halides.[4]
-
Catalyst/Ligand Ratio: The stoichiometry between the copper source (e.g., CuBr) and PMDTA is critical for forming the active catalytic complex. A 1:1 molar ratio is often optimal for maximizing the polymerization rate.[5]
-
Low Temperature: The rate of polymerization is temperature-dependent.[6] If the reaction temperature is too low for the specific monomer and initiator system, the initiation and propagation rates will be significantly reduced.
Troubleshooting Workflow for No Initiation
Caption: Troubleshooting flowchart for failed polymerization initiation.
Issue 2: Slow Polymerization Rate
Q2: The polymerization is proceeding, but much slower than expected. How can I increase the rate?
A2: A slow polymerization rate can be attributed to several factors that influence the equilibrium between the active (radical) and dormant (halide-capped) species.
-
Suboptimal Catalyst:Ligand Ratio: While a 1:1 ratio of CuBr:PMDTA is often a good starting point, the optimal ratio can vary. For instance, studies have shown that the apparent rate constant can be maximized at a specific ligand/catalyst ratio.[7]
-
Low Reaction Temperature: Increasing the temperature generally accelerates the polymerization rate.[6] However, excessively high temperatures can lead to side reactions and loss of control.
-
Solvent Effects: The polarity of the solvent can influence the solubility and reactivity of the catalyst complex, thereby affecting the polymerization rate.[8] More polar solvents can stabilize the Cu(II) species, potentially shifting the ATRP equilibrium and altering the rate.
-
Catalyst Deactivation: The Cu(I) activator can be consumed in termination reactions, leading to a buildup of Cu(II) and a decrease in the polymerization rate.[9] This is more pronounced at very low catalyst concentrations.
-
Chain Transfer to Ligand: PMDTA can participate in chain transfer reactions, particularly with acrylate (B77674) monomers. This process can have an inhibitive effect on the polymerization kinetics.[10]
Table 1: Influence of Ligand/Catalyst Ratio on Apparent Rate Constant (k_app) Note: This is a representative table based on general findings. Actual values are system-dependent.
| [PMDETA]/[CuBr] Ratio | Relative k_app | Observation |
| 0.5 | Lower | Insufficient ligand to form the active complex. |
| 1.0 | Highest | Optimal stoichiometry for catalyst activity.[7] |
| 2.0 | Lower | Excess ligand may lead to less active complexes. |
Experimental Protocol: Optimizing the [PMDETA]/[CuBr] Ratio
-
Setup: Prepare a series of reaction vessels under an inert atmosphere.
-
Reagents: To each vessel, add the deoxygenated monomer and solvent.
-
Catalyst System: Add a constant amount of CuBr to each vessel.
-
Ligand Variation: Add varying molar equivalents of PMDTA (e.g., 0.5, 0.75, 1.0, 1.5, 2.0 equivalents relative to CuBr).
-
Initiation: Add the initiator to start the polymerization.
-
Sampling: Periodically take samples from each reaction to monitor monomer conversion via techniques like ¹H NMR or GC.
-
Analysis: Plot ln([M]₀/[M]t) versus time for each ratio. The slope of the linear region corresponds to the apparent rate constant (k_app). The ratio yielding the highest k_app is the optimum for that system.
Issue 3: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Q3: The resulting polymer has a high PDI (>1.5). What causes this loss of control?
A3: A high PDI indicates a loss of control over the polymerization, often due to a disruption of the ATRP equilibrium or the occurrence of side reactions.
-
Inefficient Initiation: If the initiation is slow compared to propagation, new chains will be formed throughout the polymerization, leading to a broader molecular weight distribution.[2][3]
-
Catalyst Deactivation/Insufficient Deactivator: A sufficient concentration of the deactivator (Cu(II)/PMDETA complex) is necessary to maintain control. If the concentration of the deactivator is too low, the rate of deactivation will be slow, leading to a higher concentration of radicals and an increased likelihood of termination reactions.[9]
-
Side Reactions:
-
Chain Transfer: Chain transfer reactions, including to the PMDTA ligand, can terminate a growing chain and initiate a new one, broadening the PDI.[10]
-
High Monomer Conversion: Pushing monomer conversion to very high levels (>95%) can lead to a loss of end-group functionality and an increase in termination reactions, which can broaden the PDI.[6]
-
-
Poor Solubility of the Catalyst: If the catalyst complex is not fully dissolved in the reaction medium, the concentration of the active species will be inconsistent, leading to poor control.[11]
Logical Relationship Diagram for Causes of High PDI
Caption: Factors contributing to a high polydispersity index.
Issue 4: Catalyst Poisoning and Deactivation
Q4: My polymerization started but then stopped prematurely. What could have deactivated the catalyst?
A4: Premature termination of the polymerization suggests catalyst deactivation.
-
Impurities: As mentioned, oxygen is a primary culprit. Other impurities in the monomer or solvent can also act as catalyst poisons.
-
Over-reduction of Catalyst: While not a common issue in standard ATRP with PMDTA, in systems with added reducing agents (like ARGET or ICAR ATRP), an inappropriate choice or concentration of the reducing agent can lead to the formation of inactive copper species.[12]
-
Ligand Degradation: In some cases, the ligand itself can undergo side reactions that lead to the formation of species that are less effective at stabilizing the copper catalyst. For example, direct reaction between PMDTA and certain initiators like p-toluenesulfonyl chloride has been observed.[7]
-
High Temperatures for Prolonged Periods: Extended reaction times at high temperatures can increase the likelihood of catalyst decomposition and other side reactions that consume the active catalyst.[6]
Signaling Pathway for Oxygen-Induced Catalyst Deactivation
References
- 1. ionicviper.org [ionicviper.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: PMDETA Copper Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PMDETA copper complexes.
Troubleshooting Guides
Issue 1: Precipitation of the Copper Complex Upon Formation
Question: My PMDETA copper complex is precipitating out of solution immediately after I mix the copper salt and the PMDETA ligand. What could be the cause and how can I fix it?
Answer:
Precipitation upon formation of PMDETA copper complexes is a common issue that can arise from several factors related to solvent choice, ligand-to-metal ratio, and the specific copper salt used.
Possible Causes and Solutions:
-
Inappropriate Solvent: The solubility of PMDETA copper complexes is highly dependent on the solvent. Non-polar solvents are generally poor choices.
-
Recommendation: Utilize polar aprotic solvents such as acetonitrile (B52724) (MeCN) or dimethyl sulfoxide (B87167) (DMSO), which are known to coordinate with and solubilize copper complexes effectively.[1][2] The polarity of the solvent system can be fine-tuned by using co-solvents to achieve optimal solubility.[3]
-
-
Incorrect Ligand-to-Metal Ratio: An improper stoichiometric ratio between the PMDETA ligand and the copper salt can lead to the formation of insoluble species.
-
Recommendation: While a 1:1 molar ratio of PMDETA to Cu(I)Br is often effective in polar solvents, increasing the ligand concentration can enhance the solubility of the copper salt.[4][5] However, be aware that an excess of PMDETA with Cu(II)Br₂ may lead to the formation of poorly soluble complex networks.[4] It is advisable to titrate the ligand concentration to find the optimal ratio for your specific system.
-
-
Low Temperature: Solubility of the complex can be temperature-dependent.
-
Recommendation: Gently warming the solution may help to dissolve the complex. However, be mindful of the thermal stability of your reactants and the potential to initiate unintended reactions.[3]
-
Issue 2: The Reaction is Sluggish or Stalls, and I Suspect Catalyst Insolubility
Question: My reaction, which is catalyzed by a PMDETA copper complex, is proceeding very slowly or has stopped completely. I suspect the catalyst is not soluble enough in my reaction medium. How can I address this?
Answer:
A stalled or sluggish reaction is often a sign of poor catalyst solubility or deactivation. The concentration of the active catalyst in the solution is critical for the reaction kinetics.
Troubleshooting Steps:
-
Verify Solvent System: The choice of solvent has a significant impact on both the solubility and the catalytic activity of the PMDETA copper complex.
-
Adjust the Ligand-to-Copper Ratio: The concentration of the soluble, active catalyst can be influenced by the amount of ligand present.
-
Action: Increasing the concentration of the PMDETA ligand can help to solubilize the copper salt, thereby increasing the concentration of the active catalyst in the solution.[4]
-
-
Consider the Copper Source (Oxidation State and Counter-ion): The solubility can differ between Cu(I) and Cu(II) complexes, and the counter-ion also plays a role.
-
Action: Cu(I)Br/PMDETA is generally more soluble than Cu(II)Br₂/PMDETA.[4] If your protocol allows, starting with the Cu(I) complex may be beneficial. The choice of anion (e.g., Br⁻, PF₆⁻) also influences solubility and reactivity, with ionic complexes like [Cu(PMDETA)]⁺PF₆⁻ being favored in certain conditions.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for preparing and using PMDETA copper complexes?
A1: Polar aprotic solvents are generally the most effective for solubilizing PMDETA copper complexes. Acetonitrile (MeCN) and dimethyl sulfoxide (DMSO) are highly recommended due to their ability to coordinate with the copper center and stabilize the complex in solution.[1][2] The choice between them can also affect the reaction kinetics, with DMSO sometimes leading to higher reaction rates compared to MeCN.[1]
Q2: How does the ratio of PMDETA to copper affect the solubility of the complex?
A2: The ratio of PMDETA to the copper salt is a critical parameter. Generally, a slight excess of the PMDETA ligand can help to ensure the complete complexation and dissolution of the copper salt.[4] However, a large excess, particularly with Cu(II) salts like CuBr₂, can sometimes promote the formation of insoluble bridged structures.[4] The optimal ratio often needs to be determined empirically for a given reaction system, but starting with a ratio of 1:1 to 1.1:1 (ligand:copper) is a common practice.
Q3: My PMDETA copper complex is insoluble in water. How can I perform my reaction in an aqueous medium?
A3: PMDETA copper complexes are generally not suitable for use in purely aqueous media due to their tendency to undergo disproportionation.[7] To work in aqueous systems, several strategies can be employed:
-
Use of Co-solvents: Adding an organic co-solvent can help to stabilize the complex.[7]
-
Ligand Modification: Synthesizing PMDETA derivatives with hydrophilic functionalities can improve water solubility.
-
Alternative Ligands: For aqueous applications, consider using ligands that form more stable copper complexes in water, such as those based on bipyridine or tris(2-pyridylmethyl)amine (B178826) (TPMA).[7]
Q4: Does the anion of the copper salt (e.g., Br⁻, Cl⁻, PF₆⁻) affect the solubility of the PMDETA complex?
A4: Yes, the anion has a significant effect. The nature of the anion influences the overall structure and ionicity of the copper complex, which in turn affects its solubility in different solvents.[5] For instance, using a salt with a non-coordinating anion like hexafluorophosphate (B91526) (PF₆⁻) can lead to the formation of a cationic complex, [Cu(PMDETA)]⁺PF₆⁻, which may have different solubility characteristics compared to the neutral [Cu(PMDETA)Br] complex.[5][6]
Data Presentation
Table 1: Influence of Solvent Polarity on the Solubility of Copper Complexes
| Copper Complex | Solvent | Temperature (°C) | Solubility (ppm) | Reference |
| CuBr/Bpy | Toluene | 50 | ~10 | [3] |
| CuBr/Bpy | Anisole | 50 | ~100 | [3] |
| CuBr/Bpy | Toluene/Anisole (1:1) | 50 | ~50 | [3] |
| CuBr₂/Bpy | Toluene | 110 | ~40 | [3] |
| CuBr₂/Bpy | Anisole | 110 | >500 | [3] |
Note: Data for Bpy (bipyridine) complexes are presented as a proxy to illustrate the significant effect of solvent polarity and temperature on the solubility of related copper complexes.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Soluble PMDETA Copper(I) Complex Solution
This protocol describes the preparation of a Cu(I)Br/PMDETA catalyst solution in acetonitrile, commonly used in Atom Transfer Radical Polymerization (ATRP).
Materials:
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous acetonitrile (MeCN)
-
Schlenk flask or glovebox
-
Syringes
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent the oxidation of Cu(I).
-
Add Copper Salt: To a dry Schlenk flask, add the desired amount of CuBr.
-
Add Solvent: Add the required volume of anhydrous acetonitrile to the flask.
-
Add Ligand: Using a syringe, add the desired molar equivalent of PMDETA to the flask. A common starting point is a 1:1 molar ratio of CuBr to PMDETA.
-
Dissolution: Stir the mixture at room temperature. The solution should turn from a colorless suspension to a clear, colored solution as the complex forms and dissolves. Gentle warming may be applied if dissolution is slow, but this should be done with caution.
-
Use: The resulting solution is the active catalyst and can be used directly in the reaction.
Visualizations
Caption: Workflow for preparing a soluble PMDETA copper catalyst and troubleshooting precipitation issues.
Caption: Key factors influencing the solubility of PMDETA copper complexes.
References
- 1. Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization [mdpi.com]
- 2. research.unipd.it [research.unipd.it]
- 3. Tuning the Solubility of Copper Complex in Atom Transfer Radical Self-Condensing Vinyl Polymerizations to Control Polymer Topology via One-Pot to the Synthesis of Hyperbranched Core Star Polymers [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effects and Selection of a Catalyst for Aqueous Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Technical Support Center: 1,1,4,7,7-Pentamethyldiethylenetriamine (PMDTA) in Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1,1,4,7,7-Pentamethyldiethylenetriamine (PMDTA) in catalytic reactions.
Section 1: Atom Transfer Radical Polymerization (ATRP)
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or Stalled Polymerization | 1. Insufficient Activator (Cu(I)) Concentration: The equilibrium between the active (Cu(I)) and deactive (Cu(II)) species may be shifted towards the deactivator. 2. Low PMDTA/Cu Ratio: An inadequate amount of PMDTA can lead to poorly soluble or less active catalytic complexes. 3. Presence of Inhibitors: Residual oxygen or other impurities in the monomer or solvent can terminate the propagating radicals. 4. Low Temperature: The activation energy for the initiation and propagation steps may not be overcome at the current reaction temperature. | 1. Increase the ratio of reducing agent (if using ARGET or ICAR ATRP) or ensure the purity and activity of the Cu(I) source. 2. Optimize the [PMDTA]/[Cu] ratio. A 1:1 ratio is often a good starting point for CuBr. [1] 3. Ensure rigorous deoxygenation of all reagents and solvents. Purify the monomer to remove inhibitors. 4. Gradually increase the reaction temperature in increments of 5-10°C. |
| High Polydispersity (Đ > 1.3) | 1. High Initiator Concentration: Too many chains initiating at once can lead to a higher rate of termination reactions. 2. Slow Deactivation: The deactivator (Cu(II)/PMDTA) may not be efficiently capping the growing polymer chains, leading to a higher concentration of active radicals and thus more termination.[2] 3. Poor Initiator Efficiency: The initiator may be slow to generate radicals, leading to chains starting at different times. 4. Excessive Termination Reactions: High radical concentration due to a fast activation rate can lead to irreversible termination. | 1. Decrease the initiator concentration relative to the monomer. 2. Increase the initial concentration of the deactivator (Cu(II) species) or ensure the chosen ligand (PMDTA) is appropriate for the monomer being polymerized. [2] 3. Select a more efficient initiator for the specific monomer and reaction conditions. 4. Lower the reaction temperature or decrease the catalyst concentration to reduce the overall radical concentration. |
| Uncontrolled Polymerization | 1. Excessive Activator Concentration: Too much Cu(I) leads to a very high concentration of radicals, resulting in rapid and uncontrolled polymerization. 2. Inappropriate Solvent: The polarity of the solvent can significantly affect the solubility and activity of the catalyst complex.[3] | 1. Reduce the amount of the Cu(I) catalyst or the reducing agent. 2. Screen different solvents to find one that provides good solubility for the catalyst complex and monomer, leading to a more controlled reaction. [3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of PMDTA to copper catalyst in ATRP?
A1: The optimal [PMDTA]/[Cu] ratio can depend on the specific copper source (e.g., CuBr, CuCl), monomer, and solvent. However, a 1:1 molar ratio of PMDTA to Cu(I)Br is often a good starting point for achieving a controlled polymerization with a reasonable rate.[1] In some cases, a slight excess of PMDTA may be beneficial to ensure all the copper is complexed and solubilized.
Q2: My ATRP reaction stops at low conversion. What could be the cause?
A2: Premature termination of the polymerization can be due to several factors. One common reason is the presence of oxygen or other impurities that consume the propagating radicals. Ensure all your reagents and the reaction setup are thoroughly deoxygenated. Another possibility is the irreversible oxidation of the Cu(I) activator to the Cu(II) deactivator, which can happen if there's an insufficient amount of reducing agent (in ARGET or ICAR ATRP) or if side reactions consume the activator.
Q3: Why is the polydispersity of my polymer high when using PMDTA?
A3: High polydispersity (Đ) in ATRP using PMDTA can be attributed to a number of factors, including a slow deactivation process.[2] If the Cu(II)/PMDTA complex does not efficiently cap the growing polymer chains, the concentration of active radicals increases, leading to more termination reactions and a broader molecular weight distribution. The choice of initiator and its efficiency, as well as the overall radical concentration, also play a crucial role.
Experimental Protocol: Controlled Polymerization of Methyl Methacrylate (B99206) (MMA) using CuBr/PMDTA
This protocol describes a typical procedure for the atom transfer radical polymerization of methyl methacrylate (MMA) to achieve a well-defined polymer.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Copper(I) bromide (CuBr), purified
-
This compound (PMDETA), distilled
-
Ethyl α-bromoisobutyrate (EBiB), initiator
-
Anisole (B1667542), anhydrous solvent
-
Degassing equipment (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).
-
Seal the flask with a rubber septum and perform three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Add anisole (e.g., 5 mL) and PMDETA (e.g., 0.1 mmol) to the flask via syringe under an inert atmosphere. Stir the mixture until the CuBr forms a soluble complex with the PMDETA.
-
In a separate, dry, and sealed flask, prepare a solution of MMA (e.g., 10 mmol) and EBiB (e.g., 0.1 mmol) in anisole (e.g., 5 mL). Deoxygenate this solution by bubbling with an inert gas for at least 30 minutes.
-
Using a syringe, transfer the deoxygenated monomer/initiator solution to the flask containing the catalyst complex.
-
Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-90°C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by techniques such as NMR (for conversion) and GPC (for molecular weight and polydispersity).
-
To quench the reaction, cool the flask in an ice bath and expose the mixture to air. The solution should turn from reddish-brown to blue/green, indicating the oxidation of Cu(I) to Cu(II).
-
The polymer can be purified by precipitating it in a non-solvent (e.g., methanol (B129727) or hexane) and then drying it under vacuum.
Visualizations
Caption: ATRP equilibrium between dormant and active species.
Section 2: Polyurethane Foam Production
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Foam Collapse or Poor Rise | 1. Imbalanced Catalyst Activity: The gelling reaction (polyol-isocyanate) may be too fast relative to the blowing reaction (water-isocyanate), causing the foam structure to set before it has fully expanded. 2. Insufficient Blowing Catalyst: Not enough PMDETA to effectively catalyze the water-isocyanate reaction, leading to inadequate CO₂ generation. 3. Moisture Content Too Low: Insufficient water in the formulation to produce the required amount of blowing agent. | 1. Adjust the catalyst package. Consider reducing the amount of gelling catalyst or increasing the amount of blowing catalyst (PMDETA). [4] 2. Increase the concentration of PMDETA in the formulation. [5] 3. Ensure the correct amount of water is present in the polyol blend. |
| Coarse or Irregular Cell Structure | 1. Poor Mixing of Components: Inadequate mixing can lead to localized areas of high catalyst concentration, causing non-uniform reaction rates. 2. Catalyst Deactivation: The amine catalyst may be neutralized by acidic components in the formulation. | 1. Improve the mixing efficiency of the foam machine. 2. Check the acidity of the polyols and other additives. If necessary, use a delayed-action catalyst or a catalyst that is less sensitive to acidic components. |
| Slow Curing Time | 1. Insufficient Gelling Catalyst: The polymerization reaction is too slow, preventing the foam from developing sufficient strength in a timely manner. 2. Low Reaction Temperature: The ambient or mold temperature may be too low for the catalyst to be fully effective. | 1. Increase the concentration of the gelling catalyst. PMDETA also contributes to the gelling reaction. [6] 2. Increase the processing temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of PMDTA in polyurethane foam production?
A1: PMDETA acts as a co-catalyst, primarily promoting the blowing reaction (the reaction between water and isocyanate to produce carbon dioxide gas).[5] It also contributes to the gelling reaction (the reaction between the polyol and isocyanate to form the polyurethane polymer network).[6] This dual functionality helps to create a balanced reaction profile, which is crucial for producing high-quality foam.
Q2: Can PMDTA cause discoloration in polyurethane foam?
A2: While tertiary amine catalysts, in general, can contribute to foam discoloration, especially when exposed to heat and UV light, PMDETA is not typically associated with severe discoloration issues when used at appropriate levels. Discoloration is more often linked to the presence of aromatic amines or other impurities.
Q3: Are there any common side reactions associated with PMDTA in polyurethane systems?
A3: Tertiary amine catalysts like PMDTA can promote side reactions such as the formation of allophanate (B1242929) and biuret (B89757) linkages, especially at high temperatures. These reactions involve the further reaction of the urethane (B1682113) and urea (B33335) groups with isocyanate, leading to increased crosslinking density. While this can enhance the foam's rigidity, excessive formation can lead to brittleness.
Visualizations
Caption: Catalytic role of PMDTA in polyurethane foam formation.
Section 3: Organolithium Chemistry
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | 1. Incomplete Deprotonation/Metalation: The organolithium reagent may not be basic enough, or the reaction time may be too short. 2. Side Reactions with Solvent: The organolithium reagent can react with ethereal solvents like THF, especially at higher temperatures. 3. Wurtz Coupling: Reaction of the organolithium reagent with unreacted starting halide. | 1. Increase the reaction time or consider using a stronger organolithium reagent (e.g., s-BuLi or t-BuLi). The addition of PMDETA generally increases the reactivity of n-BuLi. [7] 2. Perform the reaction at a lower temperature (e.g., -78°C). 3. Ensure slow addition of the organolithium reagent to the halide to maintain a low concentration of the organolithium species. |
| Formation of Unexpected Byproducts | 1. Competing Nucleophilic Addition vs. Deprotonation: The organolithium reagent may act as a nucleophile instead of a base, especially with sterically unhindered reagents like MeLi or n-BuLi.[8] 2. Reaction with PMDETA: Although generally stable, under harsh conditions, the organolithium reagent could potentially deprotonate PMDETA itself. | 1. Use a more sterically hindered and less nucleophilic base (e.g., LDA or LiHMDS). 2. Use the minimum effective amount of PMDETA and maintain a low reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: Why is PMDTA added to organolithium reactions?
A1: PMDTA is a tridentate Lewis base that coordinates strongly to the lithium cation. This breaks down the aggregates (tetramers, hexamers) in which organolithium reagents typically exist in hydrocarbon solvents.[7] The resulting monomeric or smaller aggregate species are significantly more reactive, leading to faster and often more selective reactions.
Q2: Does PMDETA change the regioselectivity of lithiation?
A2: Yes, PMDETA can influence the regioselectivity of metalation reactions. By altering the aggregation state and the steric environment around the lithium cation, PMDETA can direct the deprotonation to a different position on a molecule compared to using the organolithium reagent alone or with other additives like TMEDA.
Q3: Is PMDETA always beneficial in organolithium reactions?
A3: While PMDETA is a powerful tool for enhancing the reactivity of organolithium reagents, its high reactivity can sometimes be detrimental. In cases where a delicate substrate is used, the highly reactive PMDTA-complexed organolithium might lead to undesired side reactions or decomposition. In such scenarios, a less coordinating ligand like TMEDA or performing the reaction without an additive might be preferable.
Visualizations
Caption: Role of PMDTA in deaggregating organolithium reagents.
References
- 1. 14.139.213.3:8080 [14.139.213.3:8080]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. N,N,N’,N’’,N’’-Pentamethyl diethylenetriamine (PMDETA)** - TRIGON Chemie [trigon-chemie.com]
- 6. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]
- 7. PMDTA - Wikipedia [en.wikipedia.org]
- 8. Rational Design of a Polyurethane Foam - PMC [pmc.ncbi.nlm.nih.gov]
How to remove copper catalyst after PMDETA-mediated ATRP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of copper catalysts after PMDETA-mediated Atom Transfer Radical Polymerization (ATRP).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the copper catalyst after a PMDETA-mediated ATRP reaction?
A1: The most widely used and effective methods for removing the copper catalyst complex include:
-
Column Chromatography: Passing the polymer solution through a stationary phase like neutral or basic alumina (B75360), or silica (B1680970) gel.[1][2][3]
-
Precipitation: Precipitating the polymer in a suitable anti-solvent to leave the copper catalyst dissolved in the solvent mixture.[3][4]
-
Liquid-Liquid Extraction: Washing the polymer solution with an aqueous solution containing a chelating agent like ammonia (B1221849) or EDTA to selectively remove the copper ions.[1][5]
-
Ion-Exchange Resins: Stirring the polymer solution with an ion-exchange resin that captures the copper catalyst.[3][6]
Q2: Why is it important to expose the reaction mixture to air before purification?
A2: It is crucial to oxidize the copper(I) catalyst to copper(II) by exposing the reaction mixture to air.[1] The resulting Cu(II)/PMDETA complex has a higher affinity for stationary phases like alumina and is more readily extracted, leading to more efficient removal.[1] A color change from a dark, reddish-brown (Cu(I)) to blue or green (Cu(II)) typically indicates oxidation.[1]
Q3: I work with hydrophilic polymers. Are there special considerations for catalyst removal?
A3: Yes, removing copper catalysts from hydrophilic or polar polymers can be more challenging.[1] The polar nature of the polymer can lead to interactions with the copper catalyst, making it less readily adsorbed onto standard chromatography media. For such cases, dialysis against water, potentially containing a chelating agent like EDTA, can be an effective, albeit slower, method.[1][7] Liquid-liquid extraction with an appropriate aqueous solution may also be more suitable than column chromatography.[1]
Q4: How can I determine the residual copper concentration in my polymer sample?
A4: Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique for quantifying the amount of residual copper in your purified polymer.[1] This method provides precise measurements, often in parts per million (ppm), allowing you to verify the efficiency of your purification protocol.
Troubleshooting Guides
Problem 1: My polymer solution is still blue/green after passing it through an alumina column.
-
Possible Cause 1: Insufficient Oxidation of Copper(I).
-
Solution: Before loading the column, ensure the polymer solution has been stirred in a flask open to the air until the color changes from brown/red to a distinct blue or green. This indicates the oxidation of Cu(I) to the more readily removable Cu(II) state.[1]
-
-
Possible Cause 2: Column Overload.
-
Solution: The amount of alumina used may be insufficient for the quantity of copper catalyst in your reaction. As a general guideline, use a significant excess of alumina. The exact ratio can depend on the polymer and catalyst concentration. Try increasing the amount of alumina in your column.
-
-
Possible Cause 3: Inappropriate Alumina Type.
-
Solution: For most applications, neutral or basic alumina is recommended.[1] Acidic alumina can interact with certain polymers and may not be as effective for copper removal in all cases.
-
-
Possible Cause 4: Polymer-Catalyst Interaction (especially with polar polymers).
Problem 2: My polymer precipitates as a sticky mass during purification by precipitation, making it difficult to handle.
-
Possible Cause 1: Poor choice of anti-solvent.
-
Solution: The anti-solvent should be a poor solvent for the polymer but a good solvent for the copper catalyst. Experiment with different anti-solvents to find one that results in a fine powder or easily filterable solid.
-
-
Possible Cause 2: Precipitation performed too quickly.
-
Solution: Add the polymer solution dropwise to a vigorously stirred volume of the anti-solvent. This promotes the formation of smaller, more manageable particles.
-
Problem 3: After liquid-liquid extraction with aqueous ammonia, my organic layer is still colored.
-
Possible Cause: Insufficient number of extractions.
-
Solution: Perform multiple extractions with fresh aqueous ammonia solution until the aqueous layer is no longer colored blue, which indicates the formation of the copper-ammonia complex.[1] Typically, 2-3 washes are sufficient.
-
Experimental Protocols
Protocol 1: Copper Catalyst Removal by Alumina Column Chromatography
-
Oxidation: After the polymerization is complete, open the reaction flask to the air and stir the solution until the color changes from reddish-brown to blue or green.
-
Dilution: Dilute the reaction mixture with a suitable solvent (e.g., THF, dichloromethane) to reduce its viscosity.[8]
-
Column Preparation:
-
Pack a glass chromatography column with a slurry of neutral or basic alumina in the chosen eluent. A general starting point is to use a column with a diameter that allows for a bed height of approximately 10-15 cm.
-
Ensure the alumina is well-settled and the top surface is flat. Add a thin layer of sand on top of the alumina bed to prevent disturbance during sample loading.[8]
-
-
Sample Loading: Carefully load the diluted polymer solution onto the top of the alumina column.
-
Elution: Elute the polymer using an appropriate solvent or solvent mixture. The copper catalyst will be adsorbed onto the alumina, which will be visible as a colored band at the top of the column.[8]
-
Collection: Collect the fractions containing the purified polymer.
-
Solvent Removal: Remove the solvent from the collected fractions using a rotary evaporator.
-
Drying: Dry the purified polymer under vacuum to remove any residual solvent.
Protocol 2: Copper Catalyst Removal by Precipitation
-
Oxidation and Dilution: After the polymerization, expose the reaction mixture to air to oxidize the copper catalyst. Dilute the mixture with a good solvent for the polymer if necessary.
-
Precipitation: Slowly add the polymer solution dropwise to a large volume of a vigorously stirred anti-solvent. The anti-solvent should be a poor solvent for the polymer but a good solvent for the copper catalyst complex. Common anti-solvents include methanol, hexane, or cold diethyl ether.
-
Isolation: Isolate the precipitated polymer by filtration or centrifugation.
-
Washing: Wash the collected polymer with fresh anti-solvent to remove any remaining traces of the copper catalyst.
-
Reprecipitation (Optional): For higher purity, redissolve the polymer in a good solvent and repeat the precipitation process. Two to three precipitation cycles are often sufficient.
-
Drying: Dry the purified polymer under vacuum.
Protocol 3: Copper Catalyst Removal by Liquid-Liquid Extraction
-
Oxidation and Dissolution: After polymerization, expose the reaction mixture to air. Dissolve the polymer in a water-immiscible organic solvent (e.g., dichloromethane, toluene).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash it with an aqueous solution of a chelating agent.
-
Ammonia Solution: Use a dilute aqueous ammonia solution (e.g., 5-10% v/v). The aqueous layer will turn blue as the copper-ammonia complex is formed. Repeat the washing until the aqueous layer remains colorless.[1]
-
EDTA Solution: Use an aqueous solution of ethylenediaminetetraacetic acid (EDTA) (e.g., 0.1 M). The number of washes required will depend on the initial copper concentration.
-
-
Brine Wash: After the aqueous extractions, wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
-
Filtration and Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Drying: Dry the purified polymer under vacuum.
Quantitative Data on Copper Removal
The efficiency of copper removal can vary depending on the method, the polymer, and the experimental conditions. The following table provides a summary of reported copper removal efficiencies for different techniques.
| Purification Method | Polymer Type | Initial Copper Conc. (ppm) | Final Copper Conc. (ppm) | Reference |
| Alumina Column | Polystyrene | High (Normal ATRP) | 102 | [9] |
| Precipitation (in Methanol) | Polystyrene | High (Normal ATRP) | 134 | [9] |
| Precipitation (in Hexanes) | Polystyrene | High (Normal ATRP) | 148 | [9] |
| Precipitation (in basic medium) | Amino-functionalized polymethacrylate | Not specified | < 5 | [4] |
| Liquid-Liquid Extraction (sat. aq. NH₄Cl) | Amino-functionalized polymethacrylate | Not specified | ~33% of initial | [4] |
| Ion-Exchange Resin (ATRP Pure®) | Polystyrene | High (Normal ATRP) | 10 | [9] |
Visualized Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Technical Support Center: The Role of Solvent Polarity in PMDTA-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center dedicated to providing in-depth guidance on the use of N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDTA) as a catalyst ligand. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a particular focus on the critical role of solvent polarity in influencing catalyst activity and reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect the activity of a PMDTA-ligated catalyst?
A1: Solvent polarity can significantly impact the activity of a PMDTA-ligated catalyst, primarily by influencing the geometry and electronic properties of the catalytic complex, the solubility of reactants, and the stabilization of transition states. In many copper-catalyzed reactions, more polar solvents can enhance catalytic activity. This is often attributed to the solvent's ability to coordinate with the metal center, which can alter the redox potential of the catalyst and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For instance, in Atom Transfer Radical Polymerization (ATRP), polar solvents can increase the polymerization rate.[1]
Q2: I am observing low or no catalytic activity in my reaction. Could the solvent be the issue?
A2: Yes, the choice of solvent is a critical factor that can lead to low or no catalytic activity. Here are a few ways the solvent could be the culprit:
-
Poor Solubility: If your reactants or the PMDTA-catalyst complex are not fully soluble in the chosen solvent, the reaction will be slow or may not proceed at all.
-
Inappropriate Polarity: The polarity of the solvent may not be optimal for stabilizing the key intermediates or transition states of your specific reaction. For example, in some copper-catalyzed cross-coupling reactions, polar aprotic solvents like DMF or DMSO are often more effective than nonpolar solvents like toluene.[2]
-
Solvent Coordination: Some solvents can coordinate too strongly to the metal center, blocking the binding of reactants and inhibiting catalysis.
Q3: Are there specific reaction types where the effect of solvent polarity on PMDTA-catalyzed reactions is well-documented?
A3: The effect of solvent polarity is most extensively studied in copper-catalyzed Atom Transfer Radical Polymerization (ATRP) using PMDTA as a ligand. In this context, it has been shown that the activation rate constant (kact) is significantly higher in more polar solvents.[1] For example, the computed value of the ATRP equilibrium constant (KATRP) in DMSO is one to two orders of magnitude higher than in acetonitrile. This is attributed to the explicit coordination of the solvent to the copper center, which affects the thermodynamics of the reaction.
PMDTA is also a widely used ligand in organolithium chemistry. Here, solvents like THF, which are more polar than diethyl ether, can influence the aggregation state and reactivity of the organolithium species complexed with PMDTA. PMDTA is effective at breaking down organolithium aggregates into more reactive monomers, and the choice of ethereal solvent can further modulate this effect.
Q4: Can PMDTA be used in copper-catalyzed cross-coupling reactions, and how does solvent choice matter there?
A4: Yes, PMDTA and similar amine-based ligands are used in various copper-catalyzed cross-coupling reactions, such as Ullmann-type C-N and C-O couplings, Sonogashira couplings, and azide-alkyne cycloadditions (CuAAC). While less documented than for ATRP, solvent polarity is also a key parameter in these reactions. Generally, polar aprotic solvents are preferred for many Ullmann-type reactions to ensure the solubility of the reagents and to promote the desired reactivity.[2] In CuAAC, solvent choice can influence the reaction rate and in some cases, the regioselectivity of the triazole formation.[3]
Troubleshooting Guide
| Issue | Potential Solvent-Related Cause | Recommended Solutions & Troubleshooting Steps |
| Low or No Product Yield | 1. Poor solubility of reactants or catalyst: The PMDTA-copper complex or one of the substrates may not be soluble in the chosen solvent. 2. Suboptimal solvent polarity: The solvent may not adequately stabilize the transition state or key intermediates. 3. Catalyst deactivation: The solvent may contain impurities (e.g., water, oxygen) that deactivate the catalyst. | 1. Check solubility: Visually inspect the reaction mixture for undissolved material. If solubility is an issue, consider a different solvent or a co-solvent system. 2. Solvent screening: Perform small-scale test reactions in a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF, DMSO). 3. Use dry, degassed solvents: Ensure your solvents are anhydrous and have been properly degassed to remove oxygen, which can oxidize the active Cu(I) catalyst. |
| Slow Reaction Rate | 1. Low catalyst activity: The solvent may not be sufficiently polar to promote a high catalytic turnover frequency. 2. Viscosity of the solvent: Highly viscous solvents can hinder diffusion and slow down the reaction rate. | 1. Increase solvent polarity: Switch to a more polar aprotic solvent. For example, if the reaction is slow in THF, try DMF or DMSO. 2. Adjust temperature: Gently heating the reaction can often increase the rate, but be mindful of potential side reactions or catalyst decomposition. |
| Formation of Side Products (e.g., Homocoupling) | 1. Solvent promoting side reactions: The solvent environment might favor undesired reaction pathways. For instance, in Sonogashira couplings, the presence of oxygen in the solvent can promote Glaser-type homocoupling of the alkyne. 2. Incorrect solvent basicity/acidity: The solvent may be participating in the reaction in an unintended way. | 1. Rigorous degassing: Ensure the solvent is thoroughly deoxygenated before use. 2. Solvent choice: For Sonogashira reactions, consider copper-free conditions if homocoupling is a major issue. In Ullmann couplings, ensure the solvent is inert to the strong bases often used. |
| Difficulty in Product Isolation/Purification | 1. High boiling point of the solvent: Solvents like DMSO or DMF can be difficult to remove under vacuum. 2. Solvent miscibility: The solvent may be miscible with the extraction solvent, making workup challenging. | 1. Choose a lower-boiling solvent: If the reaction proceeds well in multiple solvents, opt for one that is easier to remove (e.g., THF, acetonitrile). 2. Alternative workup: Consider precipitation of the product by adding an anti-solvent or using alternative purification methods like column chromatography. |
Quantitative Data Summary
The following table summarizes the effect of solvent polarity on the activation rate constant (kact) for the Cu(I)Br/PMDETA-catalyzed atom transfer radical polymerization (ATRP). Higher kact values indicate a faster activation of the dormant species and generally lead to a faster polymerization.
| Solvent | Dielectric Constant (ε) at 20°C | Activation Rate Constant (kact) [M-1s-1] |
| Acetonitrile | 37.5 | Lower kact values observed |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Higher kact values observed |
| More Polar Solvents | - | Generally lead to the highest kact for Cu(I)Br/PMDETA[1] |
| Less Polar Solvents | - | Lower kact values observed[1] |
Note: Specific numerical values for kact can vary depending on the specific initiator and reaction conditions. The trend of increasing kact with solvent polarity is a general observation for this system.
Experimental Protocol: Copper-Catalyzed C-N Cross-Coupling using PMDTA
This protocol provides a general procedure for the Ullmann-type coupling of an aryl halide with an amine using a CuI/PMDTA catalytic system.
Materials:
-
Aryl halide (e.g., Iodobenzene)
-
Amine (e.g., Morpholine)
-
Copper(I) iodide (CuI)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDTA)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., DMF or Dioxane)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the base (2.0 mmol), and CuI (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Ligand Addition: Under a positive pressure of the inert gas, add the anhydrous and degassed solvent (5 mL) to the flask via syringe. Then, add PMDTA (0.1 mmol, 10 mol%) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts.
-
Extraction: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.
Visualizing the Relationship: Solvent Polarity and Catalyst Activity
The following diagram illustrates the general relationship between solvent polarity and the activity of a PMDTA-ligated copper catalyst in a typical cross-coupling reaction.
Caption: Logical workflow of how solvent polarity influences PMDTA catalyst activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing catalyst deactivation in open-air ATRP with PMDETA
Welcome to the technical support center for open-air Atom Transfer Radical Polymerization (ATRP) utilizing N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) as the ligand. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on preventing catalyst deactivation in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my open-air ATRP with PMDETA not initiating or proceeding very slowly?
A1: Several factors can contribute to slow or no polymerization in an open-air ATRP setup:
-
Insufficient Catalyst Regeneration: In an open-air system, the Cu(I) activator is continuously oxidized to the inactive Cu(II) state by oxygen.[1][2] If the rate of catalyst regeneration is slower than the rate of oxidation, the polymerization will stall.[3]
-
Low Light Intensity (for photo-induced ATRP): In photo-ATRP, the intensity of the light source is crucial for the photoreduction of the Cu(II) deactivator back to the Cu(I) activator.[4] A lower light intensity will result in a slower rate of polymerization.[4]
-
Inadequate Reducing Agent (for AGET/ARGET ATRP): For systems relying on a chemical reducing agent (e.g., ascorbic acid, tin(II) 2-ethylhexanoate), an insufficient amount will not be able to overcome the oxidative effect of the continuous oxygen ingress.[3]
-
Absence of Essential Components: The polymerization will not proceed in the absence of the initiator, copper catalyst, or PMDETA ligand.[4]
Q2: What causes the high dispersity (Đ > 1.5) in my final polymer?
A2: High dispersity in open-air ATRP often points to poor control over the polymerization, which can be caused by:
-
Excessive Radical Termination: High concentrations of radicals, often due to a very high initiation rate or slow deactivation, can lead to termination reactions that broaden the molecular weight distribution.
-
Insufficient Deactivator Concentration: A low concentration of the Cu(II) deactivator can lead to a faster polymerization rate but with reduced control, resulting in higher dispersity.[5]
-
Catalyst Instability: In aqueous media, the deactivator complex can dissociate, leading to a loss of control.[6]
-
Continuous Oxygen Diffusion: While the system is designed to be oxygen-tolerant, a very high rate of oxygen diffusion can still overwhelm the catalyst regeneration process, leading to side reactions and loss of control.[7]
Q3: How can I confirm and improve the chain-end fidelity of my polymer?
A3: Loss of chain-end functionality is a common issue that can prevent successful block copolymerization or post-polymerization modification.
-
Confirmation: Chain-end fidelity can be confirmed by chain extension experiments.[4][8] A successful chain extension, evidenced by a clear shift in molecular weight in the GPC trace without significant tailing, indicates good retention of the terminal halogen.[8]
-
Improvement Strategies:
-
Optimize Catalyst Concentration: Using a sufficient concentration of the copper catalyst can improve control and preserve chain-end functionality.[5]
-
Ensure Efficient Catalyst Regeneration: Whether through photo-reduction or chemical reducing agents, a robust regeneration system is key to minimizing side reactions that can lead to the loss of the terminal halogen.[9]
-
Limit Reaction Time: Prolonged reaction times, especially at high temperatures, can sometimes lead to side reactions that cleave the end group.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Polymerization | Absence of initiator, catalyst, or ligand.[4] | Double-check the addition of all reaction components in the correct stoichiometry. |
| Insufficient light source for photo-ATRP.[4] | Ensure the light source is of the appropriate wavelength (e.g., 365 nm for some systems) and intensity.[4] | |
| Slow Polymerization Rate | Low light intensity in photo-ATRP.[4] | Increase the light intensity or move the reaction vessel closer to the light source. |
| Insufficient amount of reducing agent in AGET/ARGET ATRP.[3] | Increase the concentration of the reducing agent. A higher amount is often needed in the presence of oxygen compared to deoxygenated systems.[3] | |
| Low reaction temperature. | While many open-air ATRP systems work at room temperature, gently increasing the temperature (e.g., to 30-50 °C) can sometimes increase the rate. | |
| High Dispersity (Đ > 1.5) | Catalyst concentration is too low.[5] | Increase the concentration of the CuBr₂/PMDETA complex.[5] |
| Very rapid polymerization. | Consider reducing the light intensity or the amount of reducing agent to slow down the reaction and improve control. | |
| Solvent effects in aqueous media.[6] | In aqueous systems, the addition of a salt with a halide anion (e.g., NaBr) can help to stabilize the deactivator complex.[10] | |
| Bimodal or Tailing GPC Trace | Loss of chain-end functionality.[9] | Conduct a chain extension experiment to confirm. Optimize reaction conditions to improve end-group retention (see FAQ Q3). |
| Impurities in monomer or solvent. | Ensure monomers are passed through a column of basic alumina (B75360) to remove inhibitors and that solvents are of high purity. |
Experimental Protocols
Protocol 1: Photo-Induced Open-Air ATRP of Methyl Methacrylate (B99206) (MMA)
This protocol is adapted from a typical procedure for photo-accelerated ATRP in the presence of air.[4]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) or Ethyl α-bromophenylacetate (EBPA) (initiator)[4]
-
Copper(II) bromide (CuBr₂)
-
N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)
-
Solvent (e.g., DMSO, anisole, or bulk)
-
7 mL glass vial
-
UV lamp (e.g., 8W, 365 nm)[4]
Procedure:
-
In a 7 mL glass vial open to the atmosphere, add CuBr₂ (e.g., 4.2 mg, 0.1 equiv), PMDETA (e.g., 4 µL, 0.1 equiv), non-degassed MMA (e.g., 4 mL, 200 equiv), and the initiator (e.g., EBPA, 32.8 µL, 1.0 equiv).[4]
-
Sonicate the mixture for approximately 5 minutes. The solution may turn green, indicating the formation of a copper-oxygen complex.[1]
-
Place the uncapped vial under the UV lamp (e.g., 365 nm, 4.2 mW cm⁻²).[4]
-
Take samples at regular intervals to monitor monomer conversion by ¹H NMR and molecular weight and dispersity by GPC.[4]
Quantitative Data Summary
Table 1: Effect of Catalyst Concentration on Open-Air Photo-ATRP of MMA [4]
| [CuBr₂] (equiv) | Conversion (%) (at 200 min) | Mₙ (GPC) | Đ |
| 0.1 | 94 | 18,500 | 1.47 |
| 0.01 | 85 | 16,800 | 1.55 |
| 0.001 | 78 | 15,200 | 1.65 |
Experimental Conditions: [MMA]:[EBPA]:[PMDETA]:[CuBr₂] = 200:1:0.1:X, under 365 nm UV light (4.2 mW cm⁻²).[4]
Table 2: Comparison of Open-Air vs. Closed/Inert Conditions for Photo-ATRP of MMA [4]
| Condition | Time (min) | Conversion (%) | Mₙ (GPC) | Đ |
| Open-air | 200 | 94 | 18,500 | 1.47 |
| Non-degassed closed | 240 | 92 | 19,200 | 1.35 |
| Inert (degassed) | 180 | 95 | 19,800 | 1.28 |
Experimental Conditions: [MMA]:[EBPA]:[PMDETA]:[CuBr₂] = 200:1:0.1:0.1, under 365 nm UV light (4.2 mW cm⁻²).[4]
Visualizations
Figure 1. The ATRP catalytic cycle showing the equilibrium between dormant and active species, the deactivation of the catalyst by oxygen, and the regeneration of the active catalyst.
Figure 2. A logical workflow for troubleshooting common issues encountered during open-air ATRP experiments.
References
- 1. Evaluation of the Role of [{Cu(PMDETA)}2(O22–)]2+ in Open-Air Photo ATRP of Methyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fully oxygen-tolerant atom transfer radical polymerization triggered by sodium pyruvate - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03179H [pubs.rsc.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Up in the air: oxygen tolerance in controlled/living radical polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Red-Light-Driven Atom Transfer Radical Polymerization for High-Throughput Polymer Synthesis in Open Air - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photoinitiated ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Technical Support Center: Enhancing Control Over Molecular Weight Distribution with PMDETA
Welcome to the technical support center for utilizing N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) in controlled radical polymerization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for achieving well-defined polymers with targeted molecular weights and narrow molecular weight distributions.
Frequently Asked Questions (FAQs)
Q1: What is PMDETA and why is it used in Atom Transfer Radical Polymerization (ATRP)?
A1: PMDETA is a tridentate amine ligand that is commonly used to form a catalyst complex with a copper(I) halide (e.g., CuBr) in ATRP.[1][2] This complex is crucial for mediating the polymerization process. PMDETA is favored for several reasons:
-
Faster Polymerization Rates: The copper-PMDETA complex often leads to faster polymerization rates compared to other ligands like 2,2'-bipyridine (B1663995) (bipy).[1][2] This is partly due to the lower redox potential of the Cu(I)-PMDETA complex, which promotes the activation of dormant polymer chains.[2]
-
Cost-Effective: PMDETA is generally less expensive than many other specialized ligands used in ATRP.[1][2]
-
Improved Solubility: The catalyst complex is often more soluble in common organic solvents used for polymerization.
-
Reduced Color: Polymerization mixtures using PMDETA are typically less colored than those with bipyridine-based ligands.[1][2]
Q2: How does the Cu/PMDETA catalyst system control molecular weight and polydispersity?
A2: The Cu/PMDETA catalyst system controls polymerization by establishing a dynamic equilibrium between a small number of active, propagating polymer chains (radicals) and a large number of dormant chains. This reversible activation and deactivation process, known as atom transfer, ensures that all polymer chains grow at a similar rate. This leads to a linear increase in molecular weight with monomer conversion and results in polymers with a narrow molecular weight distribution, characterized by a low polydispersity index (PDI or Đ).[1][2][3]
Q3: What is the optimal ratio of PMDETA to the copper catalyst?
A3: A 1:1 molar ratio of PMDETA to the copper(I) salt (e.g., CuBr) is often sufficient to achieve maximum rates and good control over the polymerization.[2][4] However, the optimal ratio can be influenced by the specific monomer, solvent, and temperature. It is always recommended to consult specific protocols or perform preliminary experiments to determine the ideal ratio for your system.
Q4: Can PMDETA be used for the polymerization of all types of monomers?
A4: The Cu/PMDETA catalyst system is versatile and has been successfully used for the controlled polymerization of a wide range of monomers, including styrenes, acrylates, and methacrylates.[1][2] However, the catalyst's effectiveness and the level of control can vary depending on the monomer's chemical nature. For certain monomers, particularly hydrophilic ones or those with functional groups that can interact with the catalyst, optimization of the reaction conditions is crucial.[5]
Troubleshooting Guide
Issue 1: The polymerization is too fast and uncontrolled, resulting in a high polydispersity index (PDI).
| Possible Cause | Suggested Solution |
| Excessive catalyst concentration | Reduce the concentration of the Cu(I)/PMDETA catalyst complex. A higher concentration of the activator can lead to a higher concentration of propagating radicals and increase the likelihood of termination reactions. |
| High temperature | Lower the reaction temperature. Higher temperatures increase the rate of both propagation and termination reactions, which can lead to a loss of control. |
| Incorrect solvent choice | The polarity of the solvent can affect the catalyst's activity.[4] Solvents like anisole (B1667542) have been shown to yield low polydispersity indexes for (meth)acrylate monomers with the CuBr/PMDETA system.[6] Consider screening different solvents to find the optimal one for your specific monomer. |
| Impure monomer or solvent | Impurities, especially oxygen, can interfere with the catalyst and lead to uncontrolled polymerization. Ensure that the monomer is passed through a column to remove the inhibitor and that all solvents are thoroughly deoxygenated before use.[5][7] |
Issue 2: The polymerization is too slow or does not initiate.
| Possible Cause | Suggested Solution |
| Insufficient catalyst concentration | Increase the concentration of the Cu(I)/PMDETA catalyst. The rate of polymerization is dependent on the concentration of the active catalyst complex. |
| Low temperature | Increase the reaction temperature. Polymerization rates are generally temperature-dependent. |
| Catalyst deactivation | Oxygen is a potent inhibitor of radical polymerizations. Ensure rigorous deoxygenation of the reaction mixture by techniques such as freeze-pump-thaw cycles or by purging with an inert gas like argon or nitrogen.[7] |
| Inefficient initiator | Ensure you are using an appropriate initiator for your monomer and that its concentration is correct. The initiator concentration determines the final molecular weight of the polymer. |
Issue 3: The final polymer has a molecular weight that is significantly different from the theoretical value.
| Possible Cause | Suggested Solution |
| Inaccurate monomer to initiator ratio | The theoretical molecular weight is calculated based on the ratio of the mass of monomer consumed to the moles of the initiator. Carefully re-check the amounts of monomer and initiator used. |
| Poor initiation efficiency | If the initiator is not fully efficient, the number of growing chains will be lower than expected, leading to a higher molecular weight than theoretically calculated. Consider using a more efficient initiator or adjusting the ratio. |
| Chain termination reactions | Termination reactions can lead to "dead" polymer chains, which can broaden the molecular weight distribution and affect the average molecular weight. Optimizing catalyst concentration and temperature can help minimize termination. |
| Presence of impurities | Impurities can act as chain transfer agents, leading to the formation of new chains and affecting the overall molecular weight distribution. Ensure all reagents and solvents are of high purity. |
Experimental Protocols
Protocol 1: Bulk Atom Transfer Radical Polymerization (ATRP) of Styrene (B11656)
This protocol describes a typical procedure for the bulk polymerization of styrene using CuBr/PMDETA as the catalyst system.
Materials:
-
Styrene (inhibitor removed)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
1-Phenylethyl bromide (1-PEBr) (initiator)
-
Anisole (solvent, if required)
-
Schlenk flask and line
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add CuBr (e.g., 0.143 g, 1.0 mmol).
-
Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with argon/nitrogen.
-
Add deoxygenated styrene (e.g., 10.4 g, 100 mmol) and PMDETA (e.g., 0.174 g, 1.0 mmol) via a degassed syringe.
-
Stir the mixture at room temperature to allow for the formation of the copper-ligand complex.
-
Add the initiator, 1-PEBr (e.g., 0.185 g, 1.0 mmol), via a degassed syringe.
-
Immerse the flask in a preheated oil bath at 110°C to start the polymerization.
-
Take samples periodically using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in a large excess of a non-solvent (e.g., cold methanol), filter, and dry under vacuum.
Protocol 2: Solution ATRP of Methyl Methacrylate (B99206) (MMA)
This protocol provides a general method for the solution polymerization of MMA.
Materials:
-
Methyl methacrylate (MMA) (inhibitor removed)
-
Copper(I) bromide (CuBr)
-
PMDETA
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Anisole (solvent)
-
Schlenk flask and line
-
Argon or Nitrogen gas
Procedure:
-
Add CuBr (e.g., 0.0715 g, 0.5 mmol) to a dry Schlenk flask.
-
Seal the flask and deoxygenate as described in Protocol 1.
-
Add deoxygenated anisole (e.g., 10 mL) and PMDETA (e.g., 0.087 g, 0.5 mmol) via a degassed syringe and stir to form the complex.
-
In a separate flask, prepare a solution of MMA (e.g., 10.0 g, 100 mmol) and EBiB (e.g., 0.0975 g, 0.5 mmol) in deoxygenated anisole (e.g., 10 mL).
-
Transfer the monomer/initiator solution to the Schlenk flask containing the catalyst complex via a degassed syringe.
-
Place the flask in a preheated oil bath at 90°C.
-
Monitor the reaction progress by taking samples for analysis.
-
Terminate the polymerization and purify the polymer as described in Protocol 1.
Data Summary
The following tables summarize typical results obtained for ATRP of different monomers using the Cu/PMDETA catalyst system, showcasing the level of control achievable.
Table 1: ATRP of Styrene with CuBr/PMDETA
| Entry | [M]₀:[I]₀:[CuBr]₀:[PMDETA]₀ | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ (GPC) | PDI (Mₙ/Mₙ) |
| 1 | 100:1:1:1 | Bulk | 110 | 4 | 65 | 6,800 | 1.15 |
| 2 | 200:1:1:1 | Anisole | 100 | 6 | 72 | 15,200 | 1.20 |
Table 2: ATRP of Methyl Acrylate (MA) with CuBr/PMDETA
| Entry | [M]₀:[I]₀:[CuBr]₀:[PMDETA]₀ | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ (GPC) | PDI (Mₙ/Mₙ) |
| 1 | 100:1:0.5:0.5 | Toluene | 90 | 2 | 85 | 8,900 | 1.10 |
| 2 | 150:1:1:1 | Bulk | 80 | 1.5 | 92 | 14,100 | 1.18 |
Table 3: ATRP of Methyl Methacrylate (MMA) with CuBr/PMDETA
| Entry | [M]₀:[I]₀:[CuBr]₀:[PMDETA]₀ | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ (GPC) | PDI (Mₙ/Mₙ) |
| 1 | 100:1:1:1 | Anisole | 90 | 5 | 78 | 8,100 | 1.25 |
| 2 | 200:1:1:1 | Toluene | 90 | 7 | 65 | 13,500 | 1.30 |
Data in tables are representative and may vary based on specific experimental conditions.
Visualizations
Caption: ATRP equilibrium between dormant and active species.
Caption: General experimental workflow for ATRP.
References
- 1. Controlled/living radical polymerization. Atom transfer radical polymerization using multidentate amine ligands | Semantic Scholar [semanticscholar.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
Minimizing impurities in the synthesis of 1,1,4,7,7-Pentamethyldiethylenetriamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,4,7,7-Pentamethyldiethylenetriamine (PMDTA). Our aim is to help you minimize impurities and optimize your synthetic protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of PMDTA, primarily focusing on the widely used Eschweiler-Clarke reaction.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of PMDTA | Incomplete reaction. | - Ensure a sufficient excess of formaldehyde (B43269) and formic acid are used. - Increase the reaction temperature to 90-100°C and prolong the reaction time. - Monitor the reaction progress using GC-MS or NMR to confirm the disappearance of starting material and intermediates. |
| Suboptimal stoichiometry. | - The molar ratio of diethylenetriamine (B155796) to formaldehyde to formic acid is crucial. A common starting point is a 1:5:5 ratio. | |
| Inefficient work-up. | - Ensure the reaction mixture is made strongly basic (pH > 12) with NaOH or KOH before extraction to fully deprotonate the amine. - Use a suitable organic solvent for extraction, such as diethyl ether or dichloromethane. - Perform multiple extractions to maximize the recovery of the product. | |
| Presence of Partially Methylated Impurities | Insufficient methylating agent or reaction time. | - Increase the equivalents of formaldehyde and formic acid. - Extend the reaction time at reflux to ensure complete methylation of all nitrogen atoms. |
| Low reaction temperature. | - Maintain a reaction temperature of at least 90°C to drive the reaction to completion. | |
| Formation of N,N-Dimethylpiperazine | Cyclization side reaction. | - This impurity can arise from intramolecular cyclization. While difficult to completely eliminate, optimizing the reaction temperature and minimizing reaction time once the product is formed can help. - Careful fractional distillation during purification is key to separating this byproduct. |
| Product is Discolored (Yellow to Brown) | Impurities from side reactions or degradation. | - Ensure the quality of the starting materials. - Avoid excessive heating during the reaction and distillation. - Purification by fractional distillation under reduced pressure is highly recommended. |
| Difficult Purification | Boiling points of impurities are close to the product. | - Use a fractional distillation column with a sufficient number of theoretical plates for effective separation. - Perform distillation under a high vacuum to lower the boiling points and minimize thermal degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and classic method for the synthesis of this compound is the Eschweiler-Clarke reaction.[1][2] This reaction involves the methylation of diethylenetriamine using an excess of formaldehyde and formic acid.[1][2]
Q2: What are the primary impurities I should be aware of during the synthesis of PMDTA?
A2: The primary impurities include:
-
Partially methylated diethylenetriamines: These are intermediates where not all of the amine protons have been replaced by methyl groups.
-
N,N-Dimethylpiperazine: A cyclic byproduct that can form during the reaction.
-
Aziridine derivatives: These can also be formed as minor byproducts.
-
Unreacted diethylenetriamine: Incomplete reaction can leave residual starting material.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by taking small aliquots from the reaction mixture and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to observe the disappearance of the starting material and the formation of the desired product and any impurities. Thin Layer Chromatography (TLC) can also be used, but GC-MS provides more detailed information about the composition of the mixture.
Q4: What is the recommended purification method for PMDTA?
A4: The most effective method for purifying this compound is fractional distillation under reduced pressure. This is crucial for separating the desired product from unreacted starting materials and byproducts which may have close boiling points.
Q5: Are there any alternative synthesis methods for PMDTA?
A5: Yes, an alternative method involves the reaction of diethylenetriamine with formaldehyde in the presence of a palladium-based catalyst and hydrogen gas. This method can offer higher yields and purity.
Experimental Protocols
Key Experiment: Eschweiler-Clarke Synthesis of this compound
Materials:
-
Diethylenetriamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware for reflux and extraction
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place diethylenetriamine.
-
Addition of Reagents: Slowly add formic acid to the diethylenetriamine with stirring. After the initial exothermic reaction subsides, add the formaldehyde solution dropwise from the dropping funnel.
-
Reaction: Heat the mixture to reflux (approximately 90-100°C) and maintain for several hours. The reaction progress should be monitored by GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully make the solution strongly basic (pH > 12) by the slow addition of a concentrated aqueous solution of NaOH or KOH.
-
Extraction: Transfer the basic solution to a separatory funnel and extract the product with several portions of diethyl ether or dichloromethane.
-
Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of PMDTA.
Caption: Troubleshooting logic for PMDTA synthesis.
References
Influence of temperature on PMDETA-catalyzed reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) as a ligand in copper-catalyzed reactions, with a particular focus on Atom Transfer Radical Polymerization (ATRP).
Troubleshooting Guide
This guide addresses common issues encountered during PMDETA-catalyzed reactions, with a focus on the influence of temperature.
| Issue | Potential Cause (Temperature-Related) | Suggested Solution |
| Low Monomer Conversion | Temperature too low: The rate of polymerization in ATRP generally increases with temperature.[1] Insufficient thermal energy can lead to slow activation of the catalyst and consequently low monomer conversion. | Gradually increase the reaction temperature in increments of 5-10°C. The optimal temperature is dependent on the specific monomer and catalyst system being used.[1] For instance, some polymerizations of styrene (B11656) with a CuBr/PMDETA system are conducted at elevated temperatures. |
| Catalyst Decomposition: Excessively high temperatures can lead to the decomposition of the Cu/PMDETA catalyst complex, reducing the concentration of active catalyst and stalling the reaction.[1] | If high temperatures are necessary for the monomer, consider using a more thermally stable ligand or a different catalyst system. Alternatively, conduct the polymerization at a moderate temperature for a longer duration. | |
| High Polydispersity Index (PDI) / Broad Molecular Weight Distribution | Temperature too high: Elevated temperatures can increase the rate of side reactions, such as chain transfer and termination, which leads to a broader molecular weight distribution.[1] | Lowering the reaction temperature can help minimize these side reactions. For example, in the ATRP of styrene, lower temperatures can lead to polymers with narrower molecular weight distributions. |
| Slow Initiation: If the rate of initiation is significantly slower than the rate of propagation, it can result in a broad PDI. While not solely a temperature issue, the relative rates can be temperature-dependent. | Ensure the chosen initiator is appropriate for the monomer and reaction temperature. The activation rate constants for different initiators are temperature-dependent.[2] | |
| Reaction Does Not Start or Has a Long Induction Period | Presence of Oxygen: Oxygen can interact with the catalyst and inhibit the polymerization. While some modern ATRP techniques are more oxygen-tolerant, traditional ATRP requires a deoxygenated environment. | Ensure the reaction mixture is thoroughly deoxygenated before initiating the polymerization. This can be achieved through techniques like freeze-pump-thaw cycles or by purging with an inert gas. |
| Low Catalyst Activity at Ambient Temperature: For some monomers, the Cu/PMDETA catalyst system may not be sufficiently active at room temperature, leading to a failure to initiate or a very long induction period. | Increase the reaction temperature to a range where the catalyst becomes more active. For instance, polymerizations of methyl methacrylate (B99206) (MMA) are often carried out at temperatures ranging from ambient to 90°C. | |
| Bimodal or Tailing GPC Trace | Loss of Chain-End Fidelity at High Conversion/High Temperature: At high monomer conversions, especially at elevated temperatures, side reactions can lead to the loss of the terminal halogen atom, resulting in "dead" polymer chains.[1] This can manifest as a shoulder or a separate peak in the GPC trace. | To maintain high end-group functionality, it is recommended to stop the reaction before reaching complete conversion (e.g., <95%).[1] Lowering the temperature can also mitigate this issue. |
| Catalyst Precipitation | Poor Catalyst Solubility: The solubility of the Cu/PMDETA complex can be temperature-dependent and also influenced by the solvent. At lower temperatures, the catalyst may precipitate out of the solution. | Increasing the reaction temperature can improve the solubility of the catalyst.[1] Alternatively, selecting a solvent in which the catalyst complex is more soluble at the desired reaction temperature is crucial. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for a PMDETA-catalyzed ATRP reaction?
A1: There is no single optimal temperature for all PMDETA-catalyzed ATRP reactions. The ideal temperature depends on several factors, including the monomer, initiator, and solvent used.[1] Kinetic studies have been performed at temperatures ranging from -40°C to +60°C.[2] For polymer synthesis, temperatures are often in the range of ambient to 110°C. For example, the ATRP of styrene is often conducted at higher temperatures, while methacrylates can be polymerized at lower temperatures. It is recommended to perform small-scale optimization experiments to determine the best temperature for a specific system.
Q2: How does increasing the temperature affect the rate of a PMDETA-catalyzed polymerization?
A2: Generally, increasing the temperature increases the rate of polymerization in ATRP. This is due to an increase in both the radical propagation rate constant and the atom transfer equilibrium constant.[1]
Q3: Can running the reaction at a higher temperature have negative consequences?
A3: Yes. While a higher temperature can increase the reaction rate, it can also lead to undesirable side reactions such as chain transfer and catalyst decomposition.[1] These side reactions can result in a polymer with a broad molecular weight distribution (high PDI) and loss of end-group functionality.
Q4: My reaction is very slow at room temperature. What should I do?
A4: A slow reaction at room temperature suggests that the activation energy for the polymerization is not being sufficiently overcome. The first step is to ensure all components are pure and the system is properly deoxygenated. If the issue persists, gradually increasing the reaction temperature is the most common approach to increase the polymerization rate.
Q5: I observe a broad PDI in my final polymer. Could temperature be the cause?
A5: Yes, a high reaction temperature is a common cause of broad PDI. It promotes side reactions that disrupt the controlled nature of the polymerization.[1] To address this, try lowering the reaction temperature. You may need to accept a longer reaction time to achieve a polymer with a narrow molecular weight distribution.
Q6: Does the PMDETA/copper catalyst decompose at high temperatures?
A6: Yes, catalyst decomposition can occur at elevated temperatures, which can halt the polymerization.[1] The thermal stability of the catalyst complex depends on the specific copper salt and the solvent used. If you suspect catalyst decomposition, consider running the reaction at a lower temperature or choosing a more robust ligand.
Quantitative Data
The following table summarizes the effect of temperature on the Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (MMA) and Styrene, catalyzed by a CuBr/PMDETA system. The data is compiled from various sources to illustrate general trends.
| Monomer | Temperature (°C) | Conversion (%) | M_n ( g/mol , experimental) | PDI (M_w/M_n) | Reference |
| MMA | Ambient | >90 (in 200 min, photo-induced) | Close to theoretical | <1.5 | [3] |
| MMA | 50 | - | 40,000 | 1.25 | |
| MMA | 90 | 79 | 23,000 | 1.45 | |
| Styrene | Ambient | <20 | Much higher than theoretical | 2.0 - 2.4 | [4] |
| Styrene | 60 | - | - | - | [5] |
| Styrene | 110 | - | - | - |
Note: This table is illustrative. Actual results will vary based on specific reaction conditions such as monomer/initiator/catalyst ratios, solvent, and reaction time.
Experimental Protocols
Protocol 1: ARGET ATRP of Methyl Methacrylate (MMA) at a Desired Temperature
This protocol describes a general procedure for the Activators Regenerated by Electron Transfer (ARGET) ATRP of MMA using a CuBr₂/PMDETA catalyst system, which can be adapted for different temperatures.
Materials:
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Methyl methacrylate (MMA), inhibitor removed
-
Copper(II) bromide (CuBr₂)
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N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)
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Ethyl α-bromoisobutyrate (EBiB) or another suitable initiator
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Ascorbic acid (reducing agent)
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Anisole or another suitable solvent
-
Methanol
Procedure:
-
In a dry Schlenk flask equipped with a magnetic stir bar, add CuBr₂ and PMDETA.
-
Seal the flask with a rubber septum and purge with an inert gas (e.g., nitrogen or argon).
-
Inject degassed solvent (e.g., anisole) into the flask to dissolve the catalyst and ligand. Stir for 10-15 minutes to allow for complex formation.
-
In a separate vial, prepare a solution of the initiator (e.g., EBiB) and the monomer (MMA). Degas this solution by purging with an inert gas.
-
Inject the monomer/initiator solution into the Schlenk flask containing the catalyst complex.
-
In another vial, prepare a solution of the reducing agent (ascorbic acid) in a suitable degassed solvent.
-
Inject the reducing agent solution into the reaction flask to start the polymerization.
-
Place the Schlenk flask in a preheated oil bath set to the desired reaction temperature and stir.
-
Monitor the reaction by taking samples at timed intervals to determine monomer conversion (e.g., by ¹H NMR or gravimetry) and molecular weight/PDI (by GPC).
-
To quench the reaction, open the flask to air and dilute with a suitable solvent like THF.
-
Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol).
-
Filter and dry the polymer under vacuum to a constant weight.
Protocol 2: Photo-Induced ATRP of MMA at Ambient Temperature
This protocol outlines a method for conducting ATRP of MMA under open-air conditions at ambient temperature, initiated by UV light.
Materials:
-
Methyl methacrylate (MMA), non-degassed
-
Copper(II) bromide (CuBr₂)
-
N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)
-
Ethyl α-bromophenylacetate (EBPA) or a similar initiator
Procedure:
-
In a glass vial open to the atmosphere, add CuBr₂, PMDETA, MMA, and the initiator (EBPA).[3]
-
Sonicate the mixture for approximately 5 minutes.[3]
-
Without sealing the vial, place it under a UV lamp (e.g., 365 nm).[3]
-
Allow the reaction to proceed at ambient temperature. Samples can be taken at various time points for analysis of conversion and polymer properties.[3]
-
To work up the reaction, follow steps 10-12 from Protocol 1.
Visualizations
Caption: ATRP equilibrium showing the activation and deactivation steps.
Caption: General experimental workflow for PMDETA-catalyzed ATRP.
References
Validation & Comparative
A Comparative Guide to PMDETA and Other Ligands in Atom Transfer Radical Polymerization (ATRP)
For researchers and scientists engaged in polymer synthesis and drug development, the choice of ligand in Atom Transfer Radical Polymerization (ATRP) is a critical parameter that dictates the success and control of the polymerization. This guide provides an objective comparison of N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), a widely used ligand, with other common alternatives. The performance of these ligands is evaluated based on experimental data, focusing on key metrics such as polymerization rate, molecular weight control, and polydispersity index (PDI).
Performance Comparison of ATRP Ligands
The selection of a ligand in copper-mediated ATRP is crucial as it influences the solubility of the catalyst complex and adjusts the redox potential of the metal center, thereby controlling the polymerization equilibrium. PMDETA, a tridentate amine ligand, is often favored for its ability to facilitate faster polymerization rates compared to more traditional bipyridine (bpy)-based ligands. This is attributed to the lower redox potential of the Cu(I)-PMDETA complex, which shifts the equilibrium towards the active species, generating more radicals.
In the polymerization of common monomers such as styrene (B11656), methyl acrylate (B77674) (MA), and methyl methacrylate (B99206) (MMA), PMDETA has demonstrated efficient control, leading to polymers with a linear increase in molecular weight with conversion and low polydispersity.[1] When compared to bidentate ligands like tetramethylethylenediamine (TMEDA), PMDETA typically offers better control and faster polymerization. In contrast, tetradentate ligands like 1,1,4,7,10,10-hexamethyltriethylenetetramine (B1217956) (HMTETA) can also lead to rapid polymerization, sometimes even faster than PMDETA, while maintaining good control over the polymer characteristics.[1]
The following tables summarize quantitative data from various studies, offering a direct comparison of PMDETA with other ligands in the ATRP of styrene and methyl methacrylate.
Data Presentation: Styrene Polymerization
| Ligand | Catalyst | Initiator | Solvent | Temp. (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| PMDETA | CuBr | 1-PEBr | Bulk | 110 | 4 | 9,500 | 1.15 |
| dNbpy | CuBr | 1-PEBr | Bulk | 110 | 8 | 10,200 | 1.10 |
| PMDETA | CuCl | 1-PEBr | DPE | 130 | 2 | 8,900 | 1.25 |
| dNbpy | CuCl | 1-PEBr | DPE | 130 | 4 | 9,800 | 1.18 |
1-PEBr: 1-Phenylethyl bromide; DPE: Diphenyl ether.
Data Presentation: Methyl Methacrylate (MMA) Polymerization
| Ligand | Catalyst | Initiator | Solvent | Temp. (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| PMDETA | CuBr | EBiB | Toluene | 90 | 2 | 21,500 | 1.25 |
| bpy | CuBr | EBiB | Toluene | 90 | 6 | 20,800 | 1.20 |
| HMTETA | CuCl | EBiB | Anisole (B1667542) | 90 | 1.5 | 18,500 | 1.30 |
EBiB: Ethyl 2-bromoisobutyrate.
Experimental Protocols
Below is a generalized experimental protocol for a typical ATRP reaction. Specific conditions such as temperature, reaction time, and solvent should be optimized for the particular monomer and desired polymer characteristics.
General Procedure for ATRP of Styrene using CuBr/PMDETA
-
Catalyst and Ligand Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (1 equivalent). Seal the flask with a rubber septum, and deoxygenate by three cycles of vacuum and backfilling with nitrogen.
-
Monomer and Solvent Addition: Through a nitrogen-purged syringe, add deoxygenated styrene (e.g., 100 equivalents) and anisole (as solvent and internal standard, optional).
-
Complex Formation: Inject deoxygenated PMDETA (1 equivalent) into the flask. Stir the mixture at room temperature for 20 minutes to allow for the formation of the copper-ligand complex. The solution will typically turn light green.[2]
-
Initiation: Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C). Inject the initiator, such as 1-phenylethyl bromide (1 equivalent), to start the polymerization.
-
Polymerization and Sampling: At timed intervals, withdraw samples using a degassed syringe to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by SEC/GPC).
-
Termination and Purification: To terminate the polymerization, cool the flask to room temperature and expose the contents to air. Dissolve the reaction mixture in a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Catalyst Removal: Pass the polymer solution through a short column of neutral alumina (B75360) or silica (B1680970) gel to remove the copper catalyst.
-
Polymer Isolation: Precipitate the purified polymer solution in a non-solvent such as methanol. Filter and dry the resulting polymer under vacuum to a constant weight.
Visualizing the Process
To better understand the underlying mechanisms and decision-making processes in ATRP, the following diagrams are provided.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: Workflow for selecting an appropriate ligand in ATRP.
References
A Comparative Guide to PMDETA and HMTETA as Catalysts in Atom Transfer Radical Polymerization
For researchers, scientists, and professionals in drug development, the choice of a suitable catalytic system is paramount for the synthesis of well-defined polymers. In the realm of Atom Transfer Radical Polymerization (ATRP), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) and 1,1,4,7,10,10-hexamethyltriethylenetetramine (B1217956) (HMTETA) have emerged as highly effective multidentate amine ligands for copper-mediated polymerization. This guide provides an objective comparison of their catalytic efficacy, supported by experimental data, to aid in the selection of the optimal ligand for specific polymerization needs.
Executive Summary
Both PMDETA, a tridentate ligand, and HMTETA, a tetradentate ligand, have demonstrated the ability to facilitate controlled/"living" radical polymerization of various monomers, including styrene, methyl acrylate (B77674) (MA), and methyl methacrylate (B99206) (MMA). A key advantage of these aliphatic amines over more traditional bipyridine-based ligands is their tendency to yield faster polymerization rates.[1] This acceleration is largely attributed to the lower redox potentials of the copper complexes they form, which in turn leads to higher rates of activation of the dormant halide species.[1] The choice between PMDETA and HMTETA can influence reaction kinetics and the degree of control over the polymerization, depending on the specific monomer and reaction conditions.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from various studies on the ATRP of styrene, methyl acrylate, and methyl methacrylate, comparing the performance of PMDETA and HMTETA as ligands.
Table 1: ATRP of Styrene
| Ligand | [Monomer]:[Initiator]:[CuBr]:[Ligand] | Temperature (°C) | Time (h) | Conversion (%) | M_n (experimental) | M_w/M_n | Reference |
| PMDETA | 100:1:1:1 | 110 | 1.5 | 65 | 6,800 | 1.25 | [1] |
| HMTETA | 100:1:1:1 | 110 | 1.0 | 72 | 7,500 | 1.20 | [1] |
Table 2: ATRP of Methyl Acrylate (MA)
| Ligand | [Monomer]:[Initiator]:[CuBr]:[Ligand] | Temperature (°C) | Time (h) | Conversion (%) | M_n (experimental) | M_w/M_n | Reference |
| PMDETA | 100:1:1:1 | 90 | 0.7 | 95 | 10,500 | 1.20 | [1] |
| HMTETA | 100:1:1:1 | 90 | 0.5 | 98 | 11,000 | 1.15 | [1] |
Table 3: ATRP of Methyl Methacrylate (MMA)
| Ligand | [Monomer]:[Initiator]:[CuBr]:[Ligand] | Temperature (°C) | Time (h) | Conversion (%) | M_n (experimental) | M_w/M_n | Reference |
| PMDETA | 100:1:1:1 | 90 | 4.0 | 85 | 19,000 | 1.30 | [1] |
| HMTETA | 100:1:1:1 | 90 | 2.5 | 92 | 21,000 | 1.25 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
General Procedure for ATRP of Styrene, Methyl Acrylate, and Methyl Methacrylate
Materials:
-
Monomer (Styrene, Methyl Acrylate, or Methyl Methacrylate), inhibitor removed by passing through a column of basic alumina.
-
Initiator (e.g., 1-phenylethyl bromide for styrene, ethyl 2-bromoisobutyrate for acrylates and methacrylates).
-
Copper(I) bromide (CuBr), purified by stirring in glacial acetic acid, followed by washing with ethanol (B145695) and drying under vacuum.
-
Ligand (PMDETA or HMTETA), used as received.
-
Solvent (e.g., anisole (B1667542) or bulk), deoxygenated.
Procedure:
-
A Schlenk flask is charged with CuBr under an inert atmosphere (e.g., argon or nitrogen).
-
The deoxygenated monomer and solvent (if applicable) are added to the flask via a degassed syringe.
-
The ligand (PMDETA or HMTETA) is then added, and the mixture is stirred to form the copper-ligand complex.
-
The initiator is introduced to the reaction mixture to start the polymerization.
-
The flask is placed in a thermostatically controlled oil bath at the desired reaction temperature.
-
Samples are withdrawn at timed intervals using a degassed syringe to monitor monomer conversion (by gas chromatography or NMR) and molecular weight evolution (by gel permeation chromatography).
Visualizations
Atom Transfer Radical Polymerization (ATRP) Catalytic Cycle
Caption: Catalytic cycle of Atom Transfer Radical Polymerization (ATRP).
General Experimental Workflow for ATRP
Caption: General experimental workflow for a typical ATRP reaction.
References
A Comparative Guide to Ligand Alternatives for 1,1,4,7,7-Pentamethyldiethylenetriamine (PMDETA) in Atom Transfer Radical Polymerization
For researchers and professionals in polymer chemistry and drug development, the choice of ligand in Atom Transfer Radical Polymerization (ATRP) is critical for controlling polymerization kinetics and achieving desired polymer architectures. While 1,1,4,7,7-Pentamethyldiethylenetriamine (PMDETA) is a widely used and cost-effective ligand, a range of alternatives offers distinct advantages in terms of catalyst activity, air tolerance, and control over polymer properties. This guide provides an objective comparison of PMDETA with other common ATRP ligands, supported by experimental data, detailed protocols, and mechanistic diagrams.
Introduction to Ligand Function in ATRP
In copper-catalyzed ATRP, the ligand plays a pivotal role in solubilizing the copper halide salt and tuning the redox potential of the copper complex. This, in turn, influences the equilibrium between the active and dormant species in the polymerization, thereby controlling the polymerization rate and the degree of control over molar mass and dispersity. The structure of the ligand, including its denticity (the number of coordinating atoms), topology (linear, branched, or cyclic), and the nature of the donor atoms, significantly impacts the catalyst's activity.[1][2][3]
Key Alternatives to PMDETA
Several nitrogen-based ligands have emerged as effective alternatives to the tridentate linear amine PMDETA. The most common alternatives include:
-
Tris[2-(dimethylamino)ethyl]amine (Me₆TREN): A tripodal tetradentate amine that forms a highly active catalyst.[4][5]
-
Tris(2-pyridylmethyl)amine (TPMA): A tripodal tetradentate ligand that also forms a very active catalyst, often used in low-catalyst-concentration ATRP techniques.[6][7][8]
-
1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA): A linear tetradentate amine that generally leads to faster polymerization rates than PMDETA.[9][10]
-
2,2'-Bipyridine (bpy) and its derivatives (e.g., dNbpy): Bidentate ligands that were among the first to be used in ATRP and are known for providing good control over the polymerization, though often with slower kinetics compared to multidentate amines.[10][11]
The general order of catalyst activity for copper complexes with different ligand structures is as follows: tetradentate (cyclic-bridged) > tetradentate (branched) > tetradentate (linear) > tridentate > bidentate.[1][2][3][5] The nature of the nitrogen atoms in the ligand also plays a significant role, with the activity generally following the order: pyridine (B92270) ≈ aliphatic amine > imine.[5][12]
Quantitative Comparison of Ligand Performance
The following tables summarize experimental data comparing the performance of PMDETA with its alternatives in the ATRP of various monomers.
Table 1: ATRP of Styrene (B11656) (St)
| Ligand | Initiator | [M]₀:[I]₀:[Cu(I)]₀:[L]₀ | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ (exp) ( g/mol ) | Mₙ (theor) ( g/mol ) | Đ (Mₙ/Mₙ) | Ref. |
| PMDETA | 1-PEBr | 100:1:1:1 | Bulk | 110 | 4.5 | 95 | 9,200 | 9,900 | 1.10 | [10] |
| HMTETA | 1-PEBr | 100:1:1:1 | Bulk | 110 | 2.5 | 94 | 9,300 | 9,800 | 1.15 | [10] |
| dNbpy | 1-PEBr | 100:1:1:2 | Bulk | 110 | 8 | 91 | 9,000 | 9,500 | 1.05 | [10] |
Table 2: ATRP of Methyl Acrylate (MA)
| Ligand | Initiator | [M]₀:[I]₀:[Cu(I)]₀:[L]₀ | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ (exp) ( g/mol ) | Mₙ (theor) ( g/mol ) | Đ (Mₙ/Mₙ) | Ref. |
| PMDETA | MBrP | 100:1:1:1 | Bulk | 90 | 0.7 | 96 | 8,800 | 8,300 | 1.12 | [10] |
| HMTETA | MBrP | 100:1:1:1 | Bulk | 90 | 0.4 | 98 | 8,500 | 8,400 | 1.17 | [10] |
| dNbpy | MBrP | 100:1:1:2 | Bulk | 90 | 4 | 95 | 8,100 | 8,200 | 1.08 | [10] |
Table 3: ATRP of Methyl Methacrylate (MMA)
| Ligand | Initiator | [M]₀:[I]₀:[Cu(I)]₀:[L]₀ | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ (exp) ( g/mol ) | Mₙ (theor) ( g/mol ) | Đ (Mₙ/Mₙ) | Ref. |
| PMDETA | EBiB | 200:1:0.01:0.01 | Bulk | 70 | 16 | 60 | 41,000 | 12,200 | 19.5 | [13] |
| HMTETA | EBiB | 200:1:0.01:0.01 | Bulk | 70 | 16 | 69 | 52,900 | 14,000 | 3.52 | [13] |
| TPMA | MBPA | 200:1:0.01:0.01 | Bulk | 70 | 16 | 68 | 12,100 | 13,800 | 2.69 | [13] |
| Me₆TREN | EBiB | 100:1:1:1 | Bulk | 90 | 1 | 78.4 | 14,000 | - | 1.11 | [14] |
*M: Monomer; I: Initiator; L: Ligand; Conv.: Conversion; Mₙ (exp): Experimental number-average molecular weight; Mₙ (theor): Theoretical number-average molecular weight; Đ: Dispersity (formerly polydispersity index, PDI); 1-PEBr: 1-Phenylethyl bromide; MBrP: Methyl 2-bromopropionate; EBiB: Ethyl α-bromoisobutyrate; MBPA: Methyl 2-bromophenylacetate.
Experimental Protocols
Below is a generalized experimental protocol for a typical ATRP reaction. Specific conditions should be optimized for each monomer-ligand system.
Materials:
-
Monomer (e.g., styrene, methyl acrylate, methyl methacrylate), deinhibited
-
Initiator (e.g., ethyl α-bromoisobutyrate, 1-phenylethyl bromide)
-
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)
-
Ligand (e.g., PMDETA, Me₆TREN, TPMA, HMTETA)
-
Anhydrous solvent (e.g., anisole, toluene, DMF), if required
-
Inhibitor remover (e.g., basic alumina)
-
Syringes, Schlenk flasks, and other glassware, oven-dried
Procedure (Example for Styrene Polymerization):
-
Monomer Purification: Pass styrene through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).
-
Seal the flask with a rubber septum, and cycle between vacuum and argon three times to remove oxygen.
-
Add the deinhibited styrene (e.g., 10 mL, ~87 mmol) and the desired amount of solvent (if any) to the flask via a degassed syringe.
-
Add the ligand (e.g., PMDETA, 0.1 mmol) to the flask via a degassed syringe. Stir the mixture until the copper complex forms (indicated by a color change).
-
Add the initiator (e.g., 1-phenylethyl bromide, 0.1 mmol) via a degassed syringe to start the polymerization.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Monitoring the Reaction: At timed intervals, take samples from the reaction mixture using a degassed syringe and quench the polymerization by exposing the sample to air and diluting with a suitable solvent (e.g., THF).
-
Analysis: Determine the monomer conversion by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. Determine the number-average molecular weight (Mₙ) and dispersity (Đ) by size-exclusion chromatography (SEC).
-
Termination: After the desired time or conversion is reached, cool the reaction to room temperature and expose it to air to terminate the polymerization. Dilute the mixture with a suitable solvent and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Polymer Isolation: Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., methanol). Filter the precipitated polymer and dry it under vacuum.
Visualizing ATRP Mechanisms and Workflows
The following diagrams illustrate the fundamental ATRP mechanism and a typical experimental workflow.
Caption: The core equilibrium of Atom Transfer Radical Polymerization (ATRP).
Caption: A generalized experimental workflow for conducting an ATRP reaction.
Conclusion
The selection of a ligand is a critical parameter in designing a successful ATRP experiment. While PMDETA is a versatile and economical choice, alternatives such as Me₆TREN, TPMA, and HMTETA can offer significantly higher catalyst activity, enabling faster polymerizations and the use of lower catalyst concentrations.[7][10] Conversely, bipyridine-based ligands may provide better control over the polymerization, resulting in polymers with lower dispersity, albeit at a slower rate.[10][11] The choice of the optimal ligand will ultimately depend on the specific monomer being polymerized, the desired polymer characteristics, and the experimental conditions. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their polymerization needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding atom transfer radical polymerization: effect of ligand and initiator structures on the equilibrium constants. | Semantic Scholar [semanticscholar.org]
- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 4. Controlled Polymer Synthesis Toward Green Chemistry: Deep Insights into Atom Transfer Radical Polymerization in Biobased Substitutes for Polar Aprotic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.psu.edu [pure.psu.edu]
- 7. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]
- 8. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. arxiv.org [arxiv.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Validating Chain-End Fidelity in PMDETA-ATRP Polymers
For researchers, scientists, and drug development professionals working with polymers synthesized via N,N,N',N'',N''-pentamethyldiethylenetriamine-mediated atom transfer radical polymerization (PMDETA-ATRP), ensuring high chain-end fidelity is paramount for the synthesis of well-defined block copolymers and other advanced polymer architectures. This guide provides an objective comparison of common analytical techniques used to validate the retention of the terminal halogen, a critical indicator of a successful controlled polymerization.
Comparison of Analytical Techniques
The choice of analytical method for determining chain-end fidelity often depends on the polymer's molecular weight, the desired level of quantitative detail, and the available instrumentation. The three most common and powerful techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and chain extension experiments.
| Technique | Principle | Advantages | Limitations |
| ¹H NMR Spectroscopy | Quantifies the ratio of protons on the terminal monomer unit adjacent to the halogen to the protons of the repeating monomer units in the polymer backbone. | - Provides a direct and quantitative measure of chain-end functionality.- Relatively straightforward and widely accessible instrumentation. | - Precision decreases with increasing polymer molecular weight due to the decreasing relative signal of the end groups.[1][2]- Signal overlap can sometimes complicate accurate integration. |
| MALDI-TOF Mass Spectrometry | Determines the absolute molecular weight of individual polymer chains, allowing for the identification of different end groups by their mass. | - Provides detailed information on the distribution of end groups and can identify unexpected side products.- Highly sensitive and can analyze complex mixtures. | - Can be less quantitative due to variations in ionization efficiency for polymers with different end groups.- The high energy of the laser can sometimes cause fragmentation or loss of the terminal halogen.[3] |
| Chain Extension Experiments | Uses the synthesized polymer as a macroinitiator to polymerize a second monomer. A successful chain extension, observed by a clear shift in molecular weight, indicates a high degree of chain-end fidelity. | - Provides a functional confirmation of the "livingness" of the polymer chains.- Can be readily monitored by techniques like Gel Permeation Chromatography (GPC). | - Does not provide a direct quantitative value of chain-end fidelity, but rather a qualitative or semi-quantitative assessment.[2]- Requires additional polymerization steps. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide, focusing on the validation of chain-end fidelity in poly(methyl acrylate) (PMA) synthesized by PMDETA-ATRP.
Protocol 1: ¹H NMR Spectroscopy for Chain-End Fidelity of PMA-Br
This protocol describes the determination of the bromine chain-end fidelity of a poly(methyl acrylate) sample synthesized via PMDETA-ATRP.
Materials:
-
Poly(methyl acrylate)-Br (PMA-Br) sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube
-
400 MHz NMR spectrometer
Procedure:
-
Dissolve 5-10 mg of the purified PMA-Br sample in approximately 0.7 mL of CDCl₃ in an NMR tube.
-
Acquire the ¹H NMR spectrum using a 400 MHz NMR spectrometer with a sufficient number of scans (e.g., 64 scans) to achieve a good signal-to-noise ratio.[2]
-
Process the spectrum and integrate the relevant peaks.
-
Identify the signal corresponding to the methine proton adjacent to the terminal bromine atom (-CH(CO₂CH₃)-Br), which typically appears around 4.2 ppm.
-
Identify the signal corresponding to the methoxy (B1213986) protons (-OCH₃) of the repeating methyl acrylate (B77674) units, which appears around 3.7 ppm.
-
Calculate the degree of polymerization (DP) by comparing the integration of the initiator fragment's protons to the repeating monomer unit protons.
-
Calculate the chain-end fidelity by comparing the integration of the terminal methine proton to the integration of the initiator fragment's protons. For example, for an ethyl 2-bromopropionate initiator, the terminal -CH(CH₃)CO₂- proton signal can be compared to the initiator's ethyl ester protons.
Data Analysis: The mole percent of the loss of chain end-groups (Tmol%) can be calculated based on the integration values from the ¹H NMR spectrum.[1]
Protocol 2: MALDI-TOF Mass Spectrometry
This protocol provides a general guideline for the preparation of a polymer sample for MALDI-TOF MS analysis.
Materials:
-
PMA-Br sample
-
MALDI matrix (e.g., trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile, DCTB)
-
Cationizing agent (e.g., sodium trifluoroacetate, NaTFA)
-
Solvent (e.g., tetrahydrofuran, THF)
-
MALDI target plate
Procedure:
-
Prepare a stock solution of the PMA-Br sample in THF (e.g., 10 mg/mL).
-
Prepare a stock solution of the MALDI matrix in THF (e.g., 20 mg/mL).
-
Prepare a stock solution of the cationizing agent in THF (e.g., 10 mg/mL).
-
Mix the polymer solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 5:25:1 v/v/v).
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Acquire the mass spectrum using a MALDI-TOF mass spectrometer in reflectron mode.
Data Analysis: The resulting spectrum will show a distribution of peaks, with each peak corresponding to a polymer chain of a specific degree of polymerization. The mass of each peak can be used to identify the end groups present. For a PMA-Br sample initiated with ethyl 2-bromopropionate, two main series of peaks would be expected: one corresponding to the desired α-ethyl propionate (B1217596) and ω-bromo end groups, and potentially another series corresponding to chains that have lost the terminal bromine.
Protocol 3: Chain Extension of a PMA-Br Macroinitiator
This protocol describes the chain extension of a PMA-Br macroinitiator with a second monomer to confirm its living character.
Materials:
-
PMA-Br macroinitiator
-
Methyl acrylate (MA), inhibitor removed
-
Copper(II) bromide (CuBr₂)
-
PMDETA
-
Dimethylformamide (DMF)
-
Copper(I) bromide (CuBr) in acetonitrile (B52724) (MeCN) solution
-
Schlenk flask and syringe pump
Procedure:
-
In a Schlenk flask, dissolve the purified PMA-Br macroinitiator (e.g., 1 mmol) and CuBr₂ (e.g., 0.0025 mmol) in DMF (e.g., 5 mL).
-
Add the second batch of methyl acrylate monomer (e.g., 50 mmol) to the flask.
-
Deoxygenate the mixture by several freeze-pump-thaw cycles.
-
Via a syringe pump, slowly add a solution of CuBr (e.g., 0.04 mmol) and PMDETA in MeCN (e.g., 2 mL) to the reaction mixture at a controlled rate (e.g., over 2 hours) at a specific temperature (e.g., 60 °C).[1][2]
-
Monitor the reaction progress by taking samples periodically for GPC analysis.
-
Terminate the polymerization by cooling the flask and exposing the solution to air.
Data Analysis: A successful chain extension is confirmed by a clear shift to higher molecular weight in the GPC chromatogram, while maintaining a narrow molecular weight distribution (low dispersity, Đ).[1][2]
Visualizing the Workflow and Relationships
To better illustrate the logical flow of validating chain-end fidelity, the following diagrams were created using Graphviz.
Caption: Workflow for validating chain-end fidelity in PMDETA-ATRP polymers.
Caption: Decision pathway for selecting a chain-end fidelity validation method.
References
A Comparative Guide to the Performance of PMDETA in Atom Transfer Radical Polymerization (ATRP)
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) has emerged as a versatile and efficient ligand for copper-catalyzed Atom Transfer Radical Polymerization (ATRP). Its commercial availability, cost-effectiveness, and the high activity it imparts to the catalyst complex make it an attractive alternative to more traditional bipyridine-based ligands.[1] This guide provides a comparative overview of PMDETA's performance across various monomer systems, supported by experimental data, to aid researchers in designing and optimizing controlled polymerization reactions.
Performance Across Monomer Systems
PMDETA has been successfully employed in the controlled polymerization of a wide array of monomers, including styrenes, acrylates, and methacrylates.[1][2] A key advantage of using PMDETA is the often-observed increase in polymerization rates for monomers like styrene (B11656) and methyl acrylate (B77674) compared to systems using 2,2'-bipyridine (B1663995) (bipy) as the ligand.[1][3] This rate enhancement is partly attributed to the lower redox potential of the copper-PMDETA complex, which shifts the ATRP equilibrium towards the active radical species.[1]
The following tables summarize the performance of CuBr/PMDETA catalyst systems in the polymerization of several common monomers.
Table 1: Polymerization of Styrene (S)
| Initiator | Solvent | Temp. (°C) | Time (h) | Conv. (%) | Mn,exp ( g/mol ) | Mw/Mn | Reference |
|---|---|---|---|---|---|---|---|
| 1-PEBr | Bulk | 110 | 4.5 | 95 | 9,400 | 1.19 | [1] |
| 1-PEBr | DPE | 110 | 24 | 93 | 19,370 | 1.54 | [4] |
| 1-PEBr | Anisole | 110 | 24 | 91 | 18,970 | 1.63 |[4] |
Molar Ratio (Styrene/Initiator/CuBr/PMDETA) = 100/1/1/1 for[1]; 100/2/2/6 for[4]. 1-PEBr: 1-Phenylethyl bromide; DPE: Diphenyl ether.
Table 2: Polymerization of Methyl Acrylate (MA)
| Initiator | Solvent | Temp. (°C) | Time (h) | Conv. (%) | Mn,exp ( g/mol ) | Mw/Mn | Reference |
|---|---|---|---|---|---|---|---|
| MBrP | Bulk | 90 | 0.7 | 95 | 10,200 | 1.17 | [1] |
| EBiB | - | - | - | 94 | 19,200 | 1.52 |[5] |
Molar Ratio (MA/Initiator/CuBr/PMDETA) = 100/1/1/1 for[1]. Molar Ratio (MA/Initiator/CuBr₂/PMDETA) = 200/1/0.1/0.1 for[5] (photo-ATRP). MBrP: Methyl 2-bromopropionate; EBiB: Ethyl α-bromoisobutyrate.
Table 3: Polymerization of Methyl Methacrylate (MMA)
| Initiator | Solvent | Temp. (°C) | Time (h) | Conv. (%) | Mn,exp ( g/mol ) | Mw/Mn | Reference |
|---|---|---|---|---|---|---|---|
| EBiB | Bulk | 90 | 2.5 | 94 | 18,500 | 1.24 | [1] |
| EBiB | Toluene | 80 | 6.5 | 91 | 18,400 | 1.15 | [6] |
| EBPA | Open Air | - | 3.3 | 94 | 4,700 | 1.29 |[5] |
Molar Ratio (MMA/Initiator/CuBr/PMDETA) = 200/1/1/1 for[1][6]. Molar Ratio (MMA/Initiator/CuBr₂/PMDETA) = 100/1/0.1/0.1 for[5] (photo-ATRP). EBiB: Ethyl α-bromoisobutyrate; EBPA: Ethyl 2-bromophenylacetate.
Table 4: Polymerization of Other Acrylate Monomers
| Monomer | Initiator | Solvent | Temp. (°C) | Time (h) | Conv. (%) | Mn,exp ( g/mol ) | Mw/Mn | Reference |
|---|---|---|---|---|---|---|---|---|
| n-Butyl Acrylate | 1-PEBr | Anisole | 110 | 24 | 53 | 7,830 | 1.47 | [4] |
| t-Butyl Methacrylate | 1-PEBr | Anisole | 110 | 24 | 39 | 6,190 | 1.24 |[4] |
Molar Ratio (Monomer/Initiator/CuBr/PMDETA) = 100/2/2/6 for all entries.[4]
Key Experimental Methodologies
A well-defined polymer synthesis via ATRP requires rigorous purification of reagents and maintenance of anaerobic conditions. Below is a representative protocol for a CuBr/PMDETA catalyzed polymerization.
1. Materials:
-
Monomer (e.g., Styrene, Methyl Methacrylate, Methyl Acrylate): Purified by passing through a column of basic alumina (B75360) to remove inhibitors, followed by distillation under reduced pressure. Store at low temperatures.
-
Initiator (e.g., Ethyl α-bromoisobutyrate, EBiB; 1-Phenylethyl bromide, 1-PEBr): Used as received or distilled under reduced pressure.
-
Catalyst (Copper(I) Bromide, CuBr): Washed with glacial acetic acid to remove any soluble oxidized species, filtered, washed with ethanol, and dried under vacuum.[7]
-
Ligand (PMDETA): Distilled under reduced pressure and stored under nitrogen.
-
Solvent (e.g., Toluene, Anisole): Distilled over a suitable drying agent (e.g., CaH₂) before use.
2. General Polymerization Procedure:
-
The catalyst (CuBr) is added to a dry Schlenk flask equipped with a magnetic stir bar.
-
The flask is sealed with a rubber septum, and the atmosphere is deoxygenated by performing at least three cycles of vacuum and backfilling with dry nitrogen or argon.
-
The degassed monomer and solvent (if any) are added via degassed syringes.
-
The ligand (PMDETA) is added via a syringe, and the mixture is stirred until a homogeneous catalyst complex forms. The solution typically becomes pale green.[1]
-
The initiator is then injected to start the polymerization.
-
The flask is immersed in a thermostatically controlled oil bath set to the desired reaction temperature.
-
Samples are withdrawn periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and polydispersity (by SEC/GPC).
-
The polymerization is terminated by cooling the flask and exposing the contents to air, which oxidizes the copper catalyst and quenches the reaction.
-
The polymer is purified by dissolving the reaction mixture in a suitable solvent (e.g., THF) and precipitating it into a non-solvent (e.g., methanol (B129727) or hexane). The process is repeated to ensure the complete removal of the catalyst.
Visualizations
The following diagrams illustrate the fundamental mechanism of ATRP, a typical experimental workflow, and a logical comparison of PMDETA with other ligands.
Caption: The core equilibrium of ATRP involving PMDETA as the ligand.
Caption: A generalized workflow for conducting an ATRP experiment.
Caption: Key decision factors when comparing PMDETA to other ATRP ligands.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Controlled/living radical polymerization. Atom transfer radical polymerization using multidentate amine ligands | Semantic Scholar [semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Industrial Catalyst PMDETA: A Cost-Effectiveness Analysis in Polyurethane Foams, Polymerization, and Epoxy Resins
Pentamethyldiethylenetriamine (PMDETA) has established itself as a versatile and cost-effective tertiary amine catalyst in a multitude of industrial applications, most notably in the production of polyurethane foams, Atom Transfer Radical Polymerization (ATRP), and as a curing agent for epoxy resins. Its efficacy stems from a balanced catalytic activity, influencing both the gelling and blowing reactions in foam production, and its role as an efficient ligand in polymerization processes. This guide provides an objective comparison of PMDETA's performance against common alternatives, supported by experimental data, to assist researchers and industry professionals in making informed decisions.
Polyurethane Foam Production: Balancing Performance and Cost
In the manufacturing of polyurethane (PU) foams, achieving a delicate balance between the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions is paramount for obtaining desired foam properties such as density, cell structure, and mechanical strength.[1] PMDETA is recognized for its ability to effectively catalyze both reactions, making it a valuable tool for foam formulators.[2][3]
Performance Comparison:
A key advantage of PMDETA is its controlled reactivity, which helps prevent premature gelation or excessive heat generation (exotherm), leading to uniform cell structure and desirable foam density.[3] In a comparative context, while catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) are also widely used, PMDETA offers a compelling balance of performance and cost-effectiveness.[4][5] For instance, studies have shown that the use of PMDETA in water-based polyurethane coatings can lead to a significant reduction in drying time by approximately 30% and an increase in hardness by over 20%.[6]
Experimental Data Summary:
| Catalyst System | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Foam Density ( kg/m ³) | Compressive Strength (kPa) | Relative Cost |
| PMDETA-based | 10-15 | 45-60 | 60-80 | 30-35 | 150-200 | Baseline |
| DABCO-based | 8-12 | 40-55 | 55-75 | 32-38 | 160-210 | Higher |
| Organometallic (Tin) | 5-10 | 30-45 | 45-60 | 28-33 | 180-230 | Significantly Higher |
Note: The data presented is a synthesis of typical values and can vary based on the specific formulation and processing conditions.
Experimental Protocol for Catalyst Evaluation in Rigid Polyurethane Foam:
A typical experimental protocol to evaluate the effectiveness of catalysts like PMDETA involves the following steps:[2][7]
-
Material Preparation: All raw materials (polyol, isocyanate, water, surfactant, and catalyst) are conditioned to a specific temperature (e.g., 25°C).
-
Mixing: The polyol, water, surfactant, and catalyst are pre-mixed in a container. The isocyanate is then added, and the mixture is stirred vigorously for a short period (e.g., 10 seconds).
-
Foam Rise Monitoring: The cream time, gel time, and tack-free time are recorded. The rise profile of the foam is also monitored.
-
Curing: The foam is allowed to cure at a specified temperature and humidity for a set duration.
-
Property Testing: The cured foam is then subjected to a series of tests to determine its physical and mechanical properties, including density, cell size, compressive strength, and thermal conductivity.
Logical Workflow for Polyurethane Foam Formulation:
Caption: Workflow for Polyurethane Foam Production.
Atom Transfer Radical Polymerization (ATRP): A Cost-Effective Ligand
PMDETA has gained significant traction in the field of Atom Transfer Radical Polymerization (ATRP) as a highly effective and economical ligand for the copper catalyst.[8][9] ATRP is a controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity.
Cost-Effectiveness in ATRP:
One of the primary challenges in the industrial application of ATRP is the cost and potential toxicity of the catalyst system. PMDETA is considered one of the cheapest and most active ligands for copper-mediated ATRP.[8] Furthermore, research has demonstrated that the combination of the CuBr/PMDETA catalyst system with triethanolamine (B1662121) can drastically reduce the required catalyst loading, leading to significant cost savings and simplifying the post-polymerization purification process.[10] This makes the use of PMDETA in ATRP a more economically viable option for large-scale production.
Experimental Data on Catalyst Loading:
| Catalyst System | Monomer | Catalyst/Initiator Ratio | Polymerization Control |
| CuBr/PMDETA | Methyl Acrylate (MA) | 1:1 | Good |
| CuBr/PMDETA + Triethanolamine | Methyl Acrylate (MA) | 0.01:1 | Good |
| CuBr/PMDETA | Methyl Methacrylate (MMA) | 1:1 | Good |
| CuBr/PMDETA + Triethanolamine | Methyl Methacrylate (MMA) | 0.05:1 | Good |
Experimental Protocol for ATRP using CuBr/PMDETA:
A general procedure for conducting ATRP with a CuBr/PMDETA catalyst system is as follows:
-
Reactant Preparation: The monomer (e.g., methyl methacrylate), initiator (e.g., ethyl α-bromoisobutyrate), and solvent are degassed to remove oxygen.
-
Catalyst Complex Formation: CuBr and PMDETA are added to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) to form the catalyst complex.
-
Polymerization: The degassed monomer and initiator are then added to the catalyst mixture. The reaction is typically carried out at a controlled temperature.
-
Monitoring: The progress of the polymerization is monitored by taking samples at regular intervals and analyzing them using techniques like Gas Chromatography (GC) for monomer conversion and Gel Permeation Chromatography (GPC) for molecular weight and polydispersity.
-
Termination and Purification: The polymerization is terminated, and the polymer is purified to remove the catalyst residue.
Signaling Pathway of ATRP:
Caption: ATRP Catalytic Cycle.
Epoxy Resin Curing: An Emerging Application
While PMDETA is well-established in polyurethane and polymerization applications, its use as a curing agent for epoxy resins is an area of growing interest.[11][12] Tertiary amines, in general, can act as catalysts for the anionic polymerization of epoxy resins.[13][14]
Performance and Comparison:
The performance of PMDETA as an epoxy curing agent is dependent on factors such as the type of epoxy resin, the curing temperature, and the presence of co-curing agents. Compared to other aliphatic amines like Diethylenetriamine (B155796) (DETA) and Triethylenetetramine (TETA), which act as hardeners through their primary and secondary amine groups, PMDETA's catalytic activity as a tertiary amine offers a different curing mechanism. This can influence properties such as pot life, cure speed, and the final mechanical and thermal properties of the cured resin.[14][15] Quantitative, direct comparative data for PMDETA against other common epoxy curing agents is an area that warrants further investigation to fully establish its cost-effectiveness in this application.
Experimental Protocol for Evaluating Epoxy Curing Agents:
-
Formulation: The epoxy resin and the curing agent (e.g., PMDETA) are mixed in stoichiometric ratios.
-
Curing: The mixture is cured at a specified temperature schedule.
-
Cure Monitoring: The curing process can be monitored using techniques like Differential Scanning Calorimetry (DSC) to determine the extent of cure and glass transition temperature (Tg).
-
Property Testing: The cured epoxy is then tested for its mechanical properties (e.g., tensile strength, flexural strength) and thermal properties (e.g., Tg, thermal stability).
Logical Relationship in Epoxy Curing:
Caption: PMDETA's Role in Epoxy Curing.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. bdmaee.net [bdmaee.net]
- 3. nbinno.com [nbinno.com]
- 4. allhdi.com [allhdi.com]
- 5. bdmaee.net [bdmaee.net]
- 6. bdmaee.net [bdmaee.net]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US6831110B2 - Rigid, dimensionally stable polyurethane foams and a process for the production of such foams in which the foam pressure is reduced - Google Patents [patents.google.com]
- 11. N,N,N’,N’’,N’’-Pentamethyl diethylenetriamine (PMDETA)** - TRIGON Chemie [trigon-chemie.com]
- 12. Pentamethyldiethylenetriamine (PMDETA) [myskinrecipes.com]
- 13. threebond.co.jp [threebond.co.jp]
- 14. hanepoxy.net [hanepoxy.net]
- 15. Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent - PMC [pmc.ncbi.nlm.nih.gov]
Environmental Impact of 1,1,4,7,7-Pentamethyldiethylenetriamine (PMDTA): A Comparative Guide
Introduction
1,1,4,7,7-Pentamethyldiethylenetriamine (PMDTA) is a versatile chelating agent and catalyst employed in various industrial and research applications. As environmental stewardship becomes increasingly critical, a thorough understanding of the ecological impact of chemical compounds is paramount. This guide provides a comparative analysis of the environmental footprint of PMDTA against two common alternatives, Triethylenediamine (TEDA) and N,N-Dimethylcyclohexylamine (DMCHA). The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding substance selection.
Comparative Environmental Impact Data
The following tables summarize the key quantitative data on the ecotoxicity and biodegradability of PMDTA, TEDA, and DMCHA.
Table 1: Aquatic Ecotoxicity Data
| Substance | Test Organism | Endpoint | Concentration (mg/L) | Exposure Time | Reference |
| This compound (PMDTA) | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 157 | 96 hours | [1] |
| Daphnia magna (Water Flea) | EC50 | 54.9 | 48 hours | [1] | |
| Desmodesmus subspicatus (Green Algae) | ErC50 | 78.3 | 72 hours | [1] | |
| Triethylenediamine (TEDA) | Cyprinus carpio (Carp) | LC50 | >100 | 96 hours | [2] |
| Pimephales promelas (Fathead Minnow) | LC50 | 1730 | 96 hours | [3] | |
| Daphnia magna (Water Flea) | EC50 | >92 | 48 hours | [2] | |
| Algae | EC50 (biomass) | >110 | 72 hours | [2] | |
| N,N-Dimethylcyclohexylamine (DMCHA) | Fish | LC50 | 0.1 | 96 hours | [4] |
| Aquatic Organisms | - | Toxic | - | [5] |
LC50: Lethal concentration that kills 50% of the test population. EC50: Effective concentration that causes a response in 50% of the test population. ErC50: Concentration that causes a 50% reduction in growth rate.
Table 2: Biodegradability and Bioaccumulation Potential
| Substance | Biodegradability Classification | Biodegradation Data | Half-life | Bioaccumulation Potential (log Pow/Kow) | Reference |
| This compound (PMDTA) | Conflicting Data | Not readily biodegradable under test conditions. | > 1 year (in water at pH 4, 7, and 9) | 0.07 | [1][6] |
| Triethylenediamine (TEDA) | Not readily biodegradable | - | - | - | [2] |
| N,N-Dimethylcyclohexylamine (DMCHA) | Readily biodegradable | 90% DOC removal in 18 days. | - | 2.01 | [7] |
DOC: Dissolved Organic Carbon. log Pow/Kow: Logarithm of the octanol-water partition coefficient, an indicator of bioaccumulation potential.
Experimental Protocols
The environmental data presented in this guide are primarily derived from standardized test protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of chemical safety data.
Aquatic Toxicity Testing
Acute aquatic toxicity is typically assessed using short-term tests on representatives of three different trophic levels: fish, aquatic invertebrates (like Daphnia), and algae.
-
Fish Acute Toxicity Test (e.g., OECD Guideline 203): This test determines the concentration of a substance that is lethal to 50% (LC50) of the test fish over a 96-hour period. Fish are exposed to various concentrations of the test substance in a controlled environment. Observations of mortality and other sublethal effects are recorded at regular intervals.
-
Daphnia sp. Acute Immobilisation Test (e.g., OECD Guideline 202): This test evaluates the concentration at which 50% of the daphnids are immobilized (EC50) after a 48-hour exposure period. Immobilization is defined as the inability to swim after gentle agitation.
-
Alga, Growth Inhibition Test (e.g., OECD Guideline 201): This test assesses the effect of a substance on the growth of algae. The concentration that inhibits the growth rate by 50% (ErC50) over a 72-hour period is determined by measuring the algal biomass.
Ready Biodegradability Testing
Ready biodegradability tests (e.g., OECD 301 series) are stringent screening tests that assess the potential for a chemical to be rapidly and completely biodegraded by microorganisms under aerobic conditions.
-
OECD 301F - Manometric Respirometry Test: This method measures the oxygen consumed by a microbial population in a closed respirometer when exposed to the test substance as the sole source of organic carbon. The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation over a 28-day period. A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test.
-
OECD 301A - DOC Die-Away Test: This method follows the removal of dissolved organic carbon (DOC) from the water containing the test substance and microorganisms. A substance is classified as "readily biodegradable" if at least 70% of the initial DOC is removed within a 10-day window during the 28-day test.
Visualizations
Caption: Environmental fate pathway for PMDTA.
Caption: Workflow for aquatic toxicity assessment.
Conclusion
The selection of a chemical substance should involve a careful consideration of its environmental impact.
-
This compound (PMDTA) is classified as harmful to aquatic life.[6][8] There is conflicting information regarding its biodegradability, with some sources indicating it is not readily biodegradable and has a long half-life in water, while another suggests persistence is unlikely.[1][6] Its low log Pow suggests a low potential for bioaccumulation.[1]
-
Triethylenediamine (TEDA) is also classified as not readily biodegradable.[2] Its acute toxicity to aquatic organisms appears to be lower than that of PMDTA and significantly lower than DMCHA.[2][3]
-
N,N-Dimethylcyclohexylamine (DMCHA) is readily biodegradable, which is a significant environmental advantage.[7] However, it exhibits high acute toxicity to fish, making it very toxic to aquatic life.[4][5]
References
- 1. ecetoc.org [ecetoc.org]
- 2. cerc.usgs.gov [cerc.usgs.gov]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubdata.leuphana.de [pubdata.leuphana.de]
- 7. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 8. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
Reproducibility of Results Using PMDETA as a Catalyst: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as a catalyst in two major applications: Atom Transfer Radical Polymerization (ATRP) and polyurethane synthesis. We will delve into its performance relative to other common catalysts, provide detailed experimental protocols to facilitate reproducibility, and visualize key chemical processes. While direct statistical data on the reproducibility of PMDETA-catalyzed reactions is not extensively published, the literature consistently describes these reactions as "well-controlled," suggesting a high degree of reproducibility when experimental parameters are carefully managed.[1][2] This guide will, therefore, focus on the factors influencing this control and provide the necessary details for researchers to achieve consistent results.
PMDETA in Atom Transfer Radical Polymerization (ATRP)
PMDETA is a widely used ligand in copper-catalyzed ATRP, a type of reversible-deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.[1] Its effectiveness is often compared to other ligands such as 2,2'-bipyridine (B1663995) (bipy) and its derivatives, as well as other multidentate amines like tetramethylethylenediamine (TMEDA) and 1,1,4,7,10,10-hexamethyltriethylenetetramine (B1217956) (HMTETA).
Performance Comparison of Ligands in ATRP
The choice of ligand in ATRP is crucial as it influences the solubility of the copper complex, the redox potential of the catalyst, and consequently, the polymerization rate and degree of control over the process. PMDETA, a tridentate amine ligand, often presents a balance of reactivity and control.
| Ligand | Key Performance Characteristics | Polymerization Rate (Styrene & Methyl Acrylate) | Polydispersity (Đ = Mw/Mn) |
| PMDETA | Forms a less sterically hindered copper(II) complex, facilitating the deactivation process.[1] Faster polymerization rates compared to bipy.[1] | Faster than bipy[1] | Low, typically < 1.5[2] |
| bipy | A common benchmark ligand in ATRP. | Slower than PMDETA and HMTETA[1] | Low, provides good control |
| TMEDA | Can result in slower polymerization rates, possibly due to steric effects.[2] | Slower than bipy[2] | Higher than bipy and PMDETA[2] |
| HMTETA | A tetradentate ligand that also leads to faster polymerization rates.[1] | Faster than bipy[1] | Low |
| Me6TREN | Often used in low catalyst concentration ATRP techniques like ARGET and ICAR ATRP.[3] | High | Low |
Factors Influencing Reproducibility in ATRP with PMDETA
-
Catalyst to Ligand Ratio: For PMDETA, a 1:1 molar ratio of Cu(I) to the ligand is often sufficient to achieve maximum rates and control of the polymerization.[1]
-
Solvent: The polarity of the solvent can affect the structure of the copper complex and, consequently, the activation rate constant.[4] For instance, higher activation rate constants for Cu(I)Br/PMDETA are observed in more polar solvents.[4]
-
Purity of Reagents: The purity of the monomer, initiator, and the catalyst components is critical. Oxygen, in particular, can terminate the radical polymerization and must be removed from the system for a successful ATRP.
-
Temperature: Reaction temperature significantly impacts the rate of polymerization. Consistent temperature control is essential for reproducible kinetic results.
Experimental Protocol: Bulk ATRP of Styrene (B11656) using CuBr/PMDETA
This protocol is adapted from established procedures for the controlled polymerization of styrene.
Materials:
-
Styrene (monomer), inhibitor removed
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Ethyl 2-bromopropionate (initiator)
-
Anisole (internal standard for GC analysis, optional)
Procedure:
-
Catalyst Preparation: Add CuBr (0.143 g, 1.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar. Seal the flask with a rubber septum, and deoxygenate by applying vacuum and backfilling with nitrogen three times.
-
Addition of Monomer and Ligand: Inject deoxygenated styrene (10.4 g, 100 mmol) and deoxygenated PMDETA (0.173 g, 1.0 mmol) into the flask under a nitrogen atmosphere.
-
Complex Formation: Stir the mixture at room temperature for 20 minutes to allow for the formation of the CuBr/PMDETA complex. The solution will typically turn light green.
-
Initiation: Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 110°C). Inject the initiator, ethyl 2-bromopropionate (0.181 g, 1.0 mmol), to start the polymerization.
-
Monitoring the Reaction: At timed intervals, withdraw samples using a nitrogen-purged syringe and analyze for monomer conversion (e.g., by gas chromatography or NMR) and molecular weight and polydispersity (by gel permeation chromatography).
-
Termination and Purification: To stop the polymerization, cool the flask and expose the contents to air. Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran) and pass it through a column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.
Visualization of ATRP Mechanism
References
Safety Operating Guide
Safe Disposal of 1,1,4,7,7-Pentamethyldiethylenetriamine: A Procedural Guide
For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of 1,1,4,7,7-Pentamethyldiethylenetriamine (PMDTA). Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.
This compound, also known as PMDTA, is a hazardous chemical requiring careful handling and disposal.[1][2] This substance is classified as a combustible liquid that is harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.[1][3][4][5][6] Proper disposal is not merely a recommendation but a necessity to be carried out in accordance with all applicable local, regional, and national regulations.[7]
Hazard Classification and Safety Precautions
Before handling or disposing of PMDTA, it is crucial to be aware of its hazard classifications. This information dictates the necessary personal protective equipment (PPE) and handling precautions.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1][3][6] |
| Acute Dermal Toxicity | Toxic in contact with skin.[1][3][6] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][3] |
| Acute Inhalation Toxicity | Toxic if inhaled, may cause respiratory irritation.[1] |
| Flammable Liquid | Combustible liquid.[1] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound.
1. Waste Collection and Storage:
-
Collect waste PMDTA in a suitable, properly labeled, and closed container.[1][3]
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7]
-
Incompatible materials such as strong oxidizing agents and strong acids should be stored separately.[1]
2. Spill Management:
-
In the event of a spill, immediately remove all sources of ignition.[3]
-
Ventilate the area and wear appropriate PPE.
-
Contain the spill using an inert absorbent material such as dry sand, earth, or sawdust.[1][7]
-
Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[3][7]
-
Do not allow the spilled material to enter drains, waterways, or the soil.[7]
3. Final Disposal:
-
The primary recommended method of disposal is through a licensed chemical waste disposal facility.
-
One possible disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Dispose of the contents and the container in accordance with all applicable local, regional, and national regulations (e.g., US EPA 40 CFR Part 261).[7]
-
Empty containers should be treated as unused product and disposed of accordingly; do not reuse empty containers.[7]
4. Contaminated Clothing:
-
Immediately remove any clothing that has come into contact with PMDTA.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Pentamethyldiethylenetriamine | C9H23N3 | CID 18196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. N,N,N',N'',N''-Pentamethyldiethylenetriamine | 3030-47-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. spectrumchemical.com [spectrumchemical.com]
Personal protective equipment for handling 1,1,4,7,7-Pentamethyldiethylenetriamine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling 1,1,4,7,7-Pentamethyldiethylenetriamine (PMDTA). Adherence to these procedures is critical to ensure personal safety and regulatory compliance in the laboratory.
Hazard Summary
This compound is a hazardous chemical that poses significant health risks upon exposure. It is classified as:
-
Acutely toxic if it comes into contact with skin and harmful if swallowed.[1][2]
-
Corrosive , causing severe skin burns and serious eye damage.[1][2]
-
An irritant to the respiratory system.[1]
-
A combustible liquid .[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. This table summarizes the required PPE for different routes of exposure.
| Area of Protection | Required PPE | Standard/Specification |
| Eye and Face | Tightly fitting safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[1][3] |
| Skin and Body | Chemical-resistant gloves, fire/flame resistant and impervious clothing, and protective boots as needed. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[3][4] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation occurs. A full-face respirator may be required in such cases. | Follow appropriate government standards.[1][3][4] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
-
All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Remove all potential sources of ignition, such as open flames, hot surfaces, and sparks, as the substance is a combustible liquid.[1][3] Use spark-proof tools and explosion-proof equipment.[3]
2. Handling the Chemical:
-
Wear the complete set of prescribed PPE before handling the chemical.[1][3]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not breathe in mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1][3]
3. In Case of a Spill:
-
Evacuate personnel from the immediate area and ensure adequate ventilation.[1][3]
-
For small spills, absorb the chemical with an inert absorbent material such as dry sand or earth.[1][4]
-
Collect the absorbed material and place it into a suitable, closed container for disposal.[1][3]
-
For larger spills, contain the spill by bunding.[4]
4. First Aid Measures:
-
If in eyes: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][4]
-
If on skin: Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing and seek immediate medical attention.[1][4]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[1][3]
Disposal Plan
This compound and any contaminated materials are considered hazardous waste.[5]
-
All waste must be disposed of in accordance with local, state, and federal regulations.[4][5]
-
Dispose of contents and containers at an approved waste disposal plant.[3][6]
-
Do not allow the product to enter drains, waterways, or the soil.[4]
-
Empty containers may still contain hazardous residues and should be treated as hazardous waste.[5]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. N,N,N',N'',N''-Pentamethyldiethylenetriamine | 3030-47-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
